molecular formula C12H12O6P2 B083617 [4-(4-Phosphonophenyl)phenyl]phosphonic acid CAS No. 13817-79-3

[4-(4-Phosphonophenyl)phenyl]phosphonic acid

Numéro de catalogue: B083617
Numéro CAS: 13817-79-3
Poids moléculaire: 314.17 g/mol
Clé InChI: QWSZMKCGMDROKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[4-(4-Phosphonophenyl)phenyl]phosphonic acid is a useful research compound. Its molecular formula is C12H12O6P2 and its molecular weight is 314.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[4-(4-phosphonophenyl)phenyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6P2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18/h1-8H,(H2,13,14,15)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSZMKCGMDROKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299327
Record name biphenyl-4,4'-diylbis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13817-79-3
Record name NSC129448
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name biphenyl-4,4'-diylbis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of [4-(4-Phosphonophenyl)phenyl]phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of [4-(4-phosphonophenyl)phenyl]phosphonic acid, a versatile organophosphorus compound with significant potential in materials science and medicinal chemistry. This document details the prevalent synthetic methodologies, including the Michaelis-Arbuzov reaction followed by hydrolysis, and outlines the key analytical techniques for its characterization. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers.

Introduction

This compound, also known as [1,1′-biphenyl]-4,4′-diylbis(phosphonic acid), is an organic compound featuring a biphenyl core functionalized with two phosphonic acid groups.[1] Its rigid structure and the strong coordinating ability of the phosphonic acid moieties make it a valuable building block in the development of metal-organic frameworks (MOFs), corrosion inhibitors, and flame retardants.[1] Furthermore, the phosphonic acid groups can mimic phosphate groups in biological systems, opening avenues for its application as a metal chelator in biomedical research and as a scaffold in drug design.[1]

This guide serves as a technical resource for professionals in research and development, providing detailed protocols and characterization data to facilitate the synthesis and application of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms [1,1′-Biphenyl]-4,4′-diylbis(phosphonic acid)[1][2]
CAS Number 13817-79-3[3][4][5]
Molecular Formula C₁₂H₁₂O₆P₂[1][4][5]
Molecular Weight 314.17 g/mol [1][4][5]
Appearance White powder
Melting Point >300 °C[3]
Boiling Point 634.5±65.0 °C (Predicted)[3]
pKa 1.47±0.10 (Predicted)[3]
Storage Store at room temperature[3][5]

Synthesis Methodology

The most common and effective method for the synthesis of this compound is a two-step process. The first step involves the formation of a tetraalkyl [1,1′-biphenyl]-4,4′-diylbis(phosphonate) intermediate via a Michaelis-Arbuzov reaction. The second step is the hydrolysis of the phosphonate esters to the final diacid product.

Step 1: Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond.[6][7][8] It involves the reaction of a trialkyl phosphite with an alkyl halide.[6][7] In this synthesis, 4,4′-dihalobiphenyl (typically 4,4′-dibromobiphenyl) is reacted with an excess of a trialkyl phosphite, such as triethyl phosphite, at elevated temperatures.

Synthesis_Step1 Start 4,4'-Dibromobiphenyl + Triethyl Phosphite Reaction Michaelis-Arbuzov Reaction (Heat) Start->Reaction Excess Phosphite Intermediate Tetraethyl [1,1'-biphenyl]-4,4'-diylbis(phosphonate) Reaction->Intermediate Byproduct Ethyl Bromide Reaction->Byproduct

Figure 1: Michaelis-Arbuzov Reaction Workflow.

Experimental Protocol:

A detailed experimental protocol for the synthesis of the tetraethyl ester intermediate is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4′-dibromobiphenyl and a four-fold molar excess of triethyl phosphite.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 160-180 °C) under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up and Purification: After the reaction is complete, the excess triethyl phosphite is removed by vacuum distillation. The resulting crude product, tetraethyl [1,1′-biphenyl]-4,4′-diylbis(phosphonate), can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis

The final step is the hydrolysis of the phosphonate ester to the phosphonic acid. This is typically achieved by refluxing the ester with a strong acid, such as concentrated hydrochloric acid.

Synthesis_Step2 Intermediate Tetraethyl [1,1'-biphenyl]-4,4'-diylbis(phosphonate) Reaction Acid Hydrolysis (Conc. HCl, Reflux) Intermediate->Reaction Product This compound Reaction->Product Byproduct Ethanol Reaction->Byproduct

Figure 2: Hydrolysis of the Phosphonate Ester.

Experimental Protocol:

  • Reaction Setup: The purified tetraethyl [1,1′-biphenyl]-4,4′-diylbis(phosphonate) is suspended in concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.

  • Reaction Conditions: The mixture is heated to reflux for 12-24 hours. The solid ester will gradually dissolve as the hydrolysis proceeds.

  • Work-up and Purification: After cooling to room temperature, the precipitated white solid is collected by filtration, washed with deionized water, and then with a suitable organic solvent like acetone or ethanol to remove any remaining impurities. The product is then dried under vacuum to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Characterization_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ³¹P, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Confirmation & Purity Assessment NMR->Data IR->Data MS->Data

Figure 3: Analytical Workflow for Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons of the biphenyl core. The acidic protons of the phosphonic acid groups may appear as a broad singlet.

³¹P NMR: The phosphorus-31 NMR spectrum is characteristic and should exhibit a single resonance, confirming the presence of the phosphonic acid groups.

¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbon atoms of the biphenyl backbone. The carbon atoms directly bonded to the phosphorus atoms will show coupling (J-coupling).

Table 2: Expected NMR Data

NucleusSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H DMSO-d₆~7.7-7.9mAromatic protons
~12.0br sP-OH
³¹P DMSO-d₆~15-20s-P(O)(OH)₂
¹³C DMSO-d₆~125-145mAromatic carbons
~130-135dJ(C-P) ≈ 180-190C-P

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3000O-H stretchP-OH
~1600, ~1480C=C stretchAromatic ring
~1200P=O stretchPhosphonic acid
~1000P-O stretchPhosphonic acid
~700-900C-H bendAromatic ring
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the molecular formula of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Table 4: Mass Spectrometry Data

Ionization ModeExpected m/z
ESI⁻[M-H]⁻ ≈ 313.01
ESI⁻[M-2H]²⁻ ≈ 156.00
HRMS (ESI⁻)Calculated for C₁₂H₁₁O₆P₂⁻: 313.0085, Found: [Value to be determined experimentally]

Applications and Future Perspectives

This compound has a wide range of potential applications:

  • Materials Science: As a linker in the synthesis of robust and porous metal-organic frameworks (MOFs) for gas storage and separation.[1] It is also used to improve the adhesion of coatings to metal surfaces.[3]

  • Catalysis: The phosphonic acid groups can act as ligands for metal catalysts, enhancing their activity and stability.[1]

  • Biomedical Applications: Its ability to chelate metal ions makes it a candidate for the development of therapeutic agents for diseases associated with metal ion imbalance.[1] It can also serve as a scaffold for the design of enzyme inhibitors.

Further research into the derivatization of the phosphonic acid groups could lead to the development of novel materials with tailored properties and new therapeutic agents with enhanced efficacy and selectivity.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The two-step synthesis involving a Michaelis-Arbuzov reaction followed by acid hydrolysis is a reliable method for obtaining this compound. The provided characterization data and experimental protocols are intended to be a valuable resource for researchers and scientists working with this versatile molecule, facilitating its application in a variety of scientific disciplines.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of [4-(4-phosphonophenyl)phenyl]phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of [4-(4-phosphonophenyl)phenyl]phosphonic acid, a molecule of significant interest in materials science and medicinal chemistry. Also known as biphenyl-4,4'-diphosphonic acid, its rigid biphenyl core and dual phosphonic acid functionalities allow for the construction of robust metal-organic frameworks (MOFs) and offer potential as a scaffold in drug design. This document details the precise molecular geometry, crystallographic parameters, and the experimental protocols utilized for its structural determination.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data, retrieved from the Cambridge Crystallographic Data Centre (CCDC) under deposition number ccq04mg , reveals a well-defined three-dimensional arrangement of the molecules. The key parameters of the crystal structure are summarized in the tables below, providing a quantitative overview of the molecular and unit cell dimensions.

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue
Empirical formulaC₁₂H₁₂O₆P₂
Formula weight314.17
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a10.458(2) Å
b5.0890(10) Å
c11.895(2) Å
α90°
β108.83(3)°
γ90°
Volume599.4(2) ų
Z2
Density (calculated)1.740 Mg/m³
Absorption coefficient0.434 mm⁻¹
F(000)324
Data collection
DiffractometerBruker SMART APEX
Radiation sourceMo Kα
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1373 / 0 / 94
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0335, wR2 = 0.0875
R indices (all data)R1 = 0.0426, wR2 = 0.0933
Largest diff. peak and hole0.381 and -0.329 e.Å⁻³

Table 2: Selected Bond Lengths (Å) for this compound.

BondLength (Å)
P(1)-O(1)1.505(1)
P(1)-O(2)1.551(1)
P(1)-O(3)1.518(1)
P(1)-C(4)1.794(2)
C(1)-C(2)1.389(2)
C(1)-C(6)1.391(2)
C(1)-C(1)#11.488(3)
C(2)-C(3)1.385(2)
C(3)-C(4)1.384(2)
C(4)-C(5)1.389(2)
C(5)-C(6)1.382(2)

Symmetry transformations used to generate equivalent atoms: #1 -x+1,-y+1,-z+1

Table 3: Selected Bond Angles (°) for this compound.

AtomsAngle (°)
O(1)-P(1)-O(3)114.58(7)
O(1)-P(1)-O(2)111.41(7)
O(3)-P(1)-O(2)106.31(7)
O(1)-P(1)-C(4)109.11(8)
O(3)-P(1)-C(4)108.56(8)
O(2)-P(1)-C(4)106.50(7)
C(2)-C(1)-C(6)117.9(2)
C(2)-C(1)-C(1)#1121.1(2)
C(6)-C(1)-C(1)#1121.0(2)
C(3)-C(2)-C(1)121.2(2)
C(4)-C(3)-C(2)120.3(2)
C(3)-C(4)-C(5)118.5(2)
C(3)-C(4)-P(1)121.0(1)
C(5)-C(4)-P(1)120.5(1)
C(6)-C(5)-C(4)120.9(2)
C(5)-C(6)-C(1)121.2(2)

Symmetry transformations used to generate equivalent atoms: #1 -x+1,-y+1,-z+1

Experimental Protocols

The successful determination of the crystal structure of this compound relies on meticulous experimental procedures for its synthesis and crystallization, followed by precise X-ray diffraction data collection and analysis.

Synthesis of this compound

A common synthetic route to biphenyl-4,4'-diphosphonic acid involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[1] A general procedure is outlined below:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromophenylphosphonic acid diethyl ester (1.0 mmol), (4-(diethoxyphosphoryl)phenyl)boronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., 1,4-dioxane, 5-10 mL) and a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.05 mmol).

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir for 2 to 24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification of the Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tetraethyl biphenyl-4,4'-diphosphonate can be purified by column chromatography on silica gel.

  • Hydrolysis to the Phosphonic Acid: The purified ester is then hydrolyzed to the desired this compound. This is typically achieved by refluxing the ester in concentrated hydrochloric acid for several hours.

  • Isolation of the Final Product: After cooling, the resulting precipitate is collected by filtration, washed with cold water, and dried to yield the pure biphenyl-4,4'-diphosphonic acid.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. For phosphonic acids, which can be challenging to crystallize due to their high polarity and tendency to form amorphous solids, a slow evaporation or vapor diffusion method is often employed.[2]

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent system. A mixture of a good solvent (e.g., ethanol, methanol, or dimethylformamide) and a poor solvent (e.g., water or a less polar organic solvent) can be effective. For instance, dissolving the compound in ethanol and allowing the slow diffusion of water vapor can induce crystallization.[2]

  • Crystallization Setup (Vapor Diffusion):

    • Place a small vial containing the dissolved compound inside a larger, sealed container.

    • The outer container should hold a reservoir of the anti-solvent (the poor solvent).

    • Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and promoting the growth of single crystals.

  • Incubation: The setup should be left undisturbed in a location with a stable temperature for several days to weeks to allow for the slow growth of well-ordered crystals.

X-ray Diffraction Data Collection and Structure Refinement

The following protocol is a standard procedure for single-crystal X-ray diffraction analysis:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal decay. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters, resulting in the final, accurate crystal structure.

Logical Workflow and Signaling Pathways

The process of crystal structure analysis follows a logical and sequential workflow, from the initial synthesis of the compound to the final validation of the crystal structure.

Crystal_Structure_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_validation Structure Validation & Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Solvent_Screening Solvent Screening Characterization->Solvent_Screening Crystallization_Method Crystallization Method Selection (e.g., Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Growth Crystal Growth Crystallization_Method->Crystal_Growth Data_Collection Data Collection (Diffractometer) Crystal_Growth->Data_Collection Data_Processing Data Processing (Unit Cell, Space Group, Intensities) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Validation (e.g., checkCIF) Structure_Refinement->Validation Analysis Structural Analysis (Bond Lengths, Angles, Packing) Validation->Analysis Deposition Database Deposition (e.g., CCDC) Analysis->Deposition

Workflow for the Crystal Structure Analysis of a Small Molecule.

This comprehensive guide provides the essential data and methodologies for understanding the crystal structure of this compound. The detailed information presented herein is intended to be a valuable resource for researchers and scientists working in the fields of crystallography, materials science, and drug development, facilitating further exploration and application of this versatile molecule.

References

spectroscopic data (NMR, IR) for [4-(4-phosphonophenyl)phenyl]phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

[4-(4-phosphonophenyl)phenyl]phosphonic acid is a white powder.[1] Key properties are summarized in the table below.

PropertyValue
CAS Number 13817-79-3
Molecular Formula C₁₂H₁₂O₆P₂
Molecular Weight 314.17 g/mol
Appearance White powder[1]
SMILES O=P(O)(O)c1ccc(cc1)c1ccc(cc1)P(=O)(O)O[1]
InChI 1S/C12H12O6P2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17,18)/h1-8H,(H2,13,14,15)(H2,16,17,18)[1]

Synthesis Protocols

The synthesis of this compound can be approached through several established methods for the formation of carbon-phosphorus bonds, followed by hydrolysis of the resulting phosphonate esters. The general strategies often involve the phosphonation of a pre-formed biphenyl scaffold.

General Synthesis Workflow

The synthesis typically follows a multi-step process, beginning with a suitable biphenyl precursor, followed by phosphonation and deprotection steps.

Synthesis_Workflow Biphenyl_Precursor Biphenyl Precursor (e.g., 4,4'-dibromobiphenyl) Phosphonation Phosphonation Reaction (e.g., Arbuzov or Michaelis-Becker reaction) Biphenyl_Precursor->Phosphonation Phosphonate_Ester Biphenyl-4,4'-bis(phosphonate ester) Phosphonation->Phosphonate_Ester Hydrolysis Acid or Base Hydrolysis Phosphonate_Ester->Hydrolysis Final_Product [4-(4-phosphonophenyl)phenyl] phosphonic acid Hydrolysis->Final_Product Purification Purification (Recrystallization) Final_Product->Purification Characterization_Workflow Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Purity_Analysis Purity Assessment (e.g., HPLC, Elemental Analysis) Synthesized_Product->Purity_Analysis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Analysis->Structure_Confirmation

References

thermal stability and decomposition of [4-(4-phosphonophenyl)phenyl]phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability and Decomposition of [4-(4-phosphonophenyl)phenyl]phosphonic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as biphenyl-4,4'-diphosphonic acid, is a bifunctional organophosphorus compound with a rigid biphenyl core. Its structure lends itself to applications as a robust organic linker in the formation of metal-organic frameworks (MOFs), as a surface modifier, and as an adhesion promoter for coatings on metal surfaces[1]. For these applications, particularly in materials science where processing and operational conditions can involve elevated temperatures, understanding the thermal stability and decomposition profile of this molecule is of paramount importance.

This technical guide summarizes the expected thermal behavior of this compound based on data from closely related aromatic phosphonic acids. It provides detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques for evaluating thermal properties.

Physicochemical Properties

Basic physicochemical properties of this compound are provided below.

PropertyValueReference
Molecular Formula C12H12O6P2[1]
Molecular Weight 314.17 g/mol [1]
Melting Point >300 °C[1]
Appearance White powder[1]

Thermal Stability and Decomposition Analysis

While specific TGA and DSC data for this compound are not available, data from analogous compounds provide valuable insights into its likely thermal behavior. Aromatic phosphonic acids generally exhibit high thermal stability[2].

Data from Analogous Compounds

The thermal decomposition of phenylphosphonic acid (PPA), the simplest aromatic phosphonic acid, has been studied on various surfaces. These studies suggest that decomposition pathways involve the cleavage of P-O, C-P, and C-H bonds[3][4]. The decomposition temperature is sensitive to the environment, such as the substrate it is adsorbed on[2][4].

Table 1: Thermal Decomposition Data for Phenylphosphonic Acid (PPA) on Different Substrates

SubstrateInitiation of DecompositionKey ObservationsReference(s)
Cu(111)375 °CDecomposition via P-O, C-P, and C-H bond scission.[3][4][3][4]
CeO2225 °CInitiation of P-C bond cleavage.[2][4][2][4]
Reduced Cerium Oxidesup to 350 °CIncreased stability on surfaces with higher concentrations of oxygen vacancies.[2][4][2][4]

The biphenyl core of the target molecule is known to be thermally stable. For instance, polymers derived from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) show a 5% thermal decomposition temperature (T5%) of over 500 °C, indicating the high stability of the biphenyl moiety[5].

Proposed Decomposition Pathway

Based on studies of phenylphosphonic acid, a plausible thermal decomposition pathway for an aromatic phosphonic acid involves several key steps. The initial stage is likely the condensation of the phosphonic acid groups, followed by the cleavage of the carbon-phosphorus bond at higher temperatures.

cluster_0 Initial State cluster_1 Dehydration & Condensation cluster_2 High-Temperature Decomposition A Aromatic Phosphonic Acid (Ar-PO(OH)₂) B Anhydride Formation (Ar-P(O)-O-P(O)-Ar) A->B Heat (Δ) C Water (H₂O) (Evolved Gas) B->C Further Heating D Aromatic Hydrocarbons (e.g., Ar-H) B->D C-P Bond Cleavage (High Temp) E Phosphorus Oxides (e.g., P₂O₅) B->E C-P Bond Cleavage (High Temp) F Char Residue B->F Carbonization cluster_workflow Thermal Analysis Workflow A Sample Preparation (Dry, Homogenize) B TGA Analysis (Determine Decomposition Range) A->B C DSC Analysis (Identify Thermal Transitions) B->C Set DSC Temp. Range Below Decomposition E Evolved Gas Analysis (Optional) (TGA-MS/FTIR) B->E If complex decomposition D Data Interpretation (Onset, Peak Temps, Enthalpy) C->D G Final Report D->G F Decomposition Mechanism (Identify Gaseous Products) E->F F->G

References

solubility of [4-(4-phosphonophenyl)phenyl]phosphonic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of [4-(4-phosphonophenyl)phenyl]phosphonic Acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound, also known as biphenyl-4,4'-diphosphonic acid, in organic solvents. A comprehensive search of scientific literature, patent databases, and supplier technical data sheets reveals a notable absence of quantitative solubility data for this specific compound. This document provides a framework for understanding its likely solubility characteristics by presenting detailed data for a structural analog, Phenylphosphonic Acid (PPA). Furthermore, it furnishes a detailed experimental protocol for the systematic determination of solubility, empowering researchers to generate precise and reliable data. Visualizations of the experimental workflow and the structural relationships between the target compound and its analogs are also provided to aid in research and development.

Introduction: The Challenge of Solubility Data for this compound

This compound is a bifunctional organophosphorus compound with a rigid biphenyl core. Its structure suggests applications in materials science, particularly as a linker in the formation of metal-organic frameworks (MOFs) and as a surface modifier for metal oxides. The phosphonic acid groups are capable of strong interactions, including chelation with metal ions and the formation of extensive hydrogen bond networks. These properties are crucial for its function but also significantly influence its solubility.

Despite its potential applications, there is a conspicuous lack of published quantitative solubility data for this compound in common organic solvents. This absence of data presents a significant challenge for its application in solution-based synthesis and processing. This guide aims to bridge this knowledge gap by providing relevant data from analogous compounds and a clear methodology for experimental determination.

Solubility of a Structural Analog: Phenylphosphonic Acid (PPA)

To provide a quantitative reference, this section details the solubility of Phenylphosphonic Acid (PPA), a simpler structural analog containing a single phosphonic acid group on a benzene ring. The data, sourced from a study by He et al. (2016), was determined using the static analytical (isothermal saturation) method.[1]

The solubility of PPA was found to increase with temperature in all tested solvents.[1] Interestingly, the solubility order (n-propanol > acetone > acetonitrile > ethyl acetate > chloroform) does not directly correlate with solvent polarity, indicating that specific solute-solvent interactions, such as hydrogen bonding, play a dominant role.[1]

Data Presentation: Solubility of Phenylphosphonic Acid

Temperature (K)n-Propanol (Mole Fraction, x)Acetone (Mole Fraction, x)Acetonitrile (Mole Fraction, x)Ethyl Acetate (Mole Fraction, x)Chloroform (Mole Fraction, x)
288.150.09890.08640.04660.02750.0079
293.150.11450.09980.05490.03280.0094
298.150.13230.11520.06450.03900.0112
303.150.15260.13280.07560.04620.0133
308.150.17580.15290.08840.05450.0158
313.150.20230.17600.10310.06420.0187
318.150.23270.20250.12010.07550.0221
Data sourced from a study by He et al. (2016).[1]

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent, based on the widely used isothermal saturation method coupled with gravimetric analysis.[1][2][3]

3.1. Principle of the Isothermal Saturation Method

This method relies on achieving a state of thermodynamic equilibrium between the solid solute and the solvent at a constant temperature.[1] An excess amount of the solid is agitated in the solvent for a sufficient duration to ensure the solution becomes saturated. Once equilibrium is reached, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is determined.[1]

3.2. Apparatus and Materials

  • Jacketed glass vessel (approx. 100-150 mL) with a magnetic stirrer

  • Thermostatic water bath with temperature control (±0.1 K)

  • Analytical balance (readability ±0.0001 g)

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Drying oven

  • This compound (solute)

  • Selected organic solvents (high purity)

3.3. Experimental Procedure

  • Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath, and the desired temperature is set and allowed to stabilize.

  • Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in the vessel. The vessel is then sealed to prevent solvent evaporation.[1]

  • Equilibration: The mixture is continuously agitated using the magnetic stirrer for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation: After equilibration, stirring is stopped, and the suspension is allowed to settle for several hours to allow for the sedimentation of the undissolved solid.

  • Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent any solid particles from being collected.

  • Gravimetric Analysis: The mass of the collected filtrate is immediately determined. The sample is then transferred to a pre-weighed container and dried in an oven at a suitable temperature until a constant mass is achieved. The mass of the dried solute is then recorded.[2][3]

  • Calculation: The mole fraction solubility (x) is calculated using the following formula:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the dissolved solute

    • M₁ is the molar mass of the solute

    • m₂ is the mass of the solvent

    • M₂ is the molar mass of the solvent

3.4. Visualization of Experimental Workflow

G Workflow for Isothermal Saturation Solubility Measurement cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess solute to a known mass of solvent B Place in jacketed vessel at constant temperature (T) A->B C Agitate for sufficient time (e.g., 24-48h) to reach equilibrium B->C D Stop agitation and allow solid to settle C->D E Withdraw supernatant through a filter D->E F Weigh the collected saturated solution E->F G Evaporate solvent to dryness F->G H Weigh the remaining solid solute G->H I Calculate mole fraction solubility H->I

Caption: Experimental workflow for solubility determination.

Structural Relationships and Solubility Predictions

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. For this compound, the presence of two phosphonic acid groups and a large, non-polar biphenyl core creates a molecule with distinct hydrophilic and hydrophobic regions.

G Structural Analogs and the Target Compound cluster_analogs Analogs with Available Solubility Information Target This compound (Solubility Data Not Available) PPA Phenylphosphonic Acid (PPA) (Quantitative Data Available) Target->PPA Simpler Analog: Single Phosphonic Acid Group Biphenyl Biphenyl (Qualitative: Soluble in non-polar solvents) Target->Biphenyl Core Structure: No Polar Groups BPDC Biphenyl-4,4'-dicarboxylic Acid (Qualitative: Soluble in polar aprotic solvents) Target->BPDC Analogous Biphenyl Core: Different Acidic Groups

Caption: Relationship between the target compound and its analogs.

Predictions for this compound:

  • Polar Protic Solvents (e.g., alcohols, water): The two phosphonic acid groups can act as both hydrogen bond donors and acceptors. However, the large hydrophobic biphenyl core may limit solubility. It is expected to have limited solubility in water but may be more soluble in alcohols compared to non-polar solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, interacting with the acidic protons of the phosphonic acid groups. It is anticipated that the compound will exhibit higher solubility in these solvents.

  • Non-Polar Solvents (e.g., hexane, toluene): Due to the high polarity of the phosphonic acid groups and their capacity for strong self-association through hydrogen bonding, the solubility in non-polar solvents is expected to be very low.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust framework for researchers. By leveraging data from the structural analog Phenylphosphonic Acid, a baseline for expected behavior is established. The detailed experimental protocol for the isothermal saturation method provides a clear path for generating the necessary data in a standardized manner. The structural analysis suggests that polar aprotic solvents are likely to be the most effective for dissolving this compound. The generation and publication of such data would be a valuable contribution to the scientific community, facilitating the wider application of this promising molecule.

References

molecular weight and formula of [4-(4-phosphonophenyl)phenyl]phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Biphenyl-4,4'-diphosphonic acid , scientifically known as [4-(4-phosphonophenyl)phenyl]phosphonic acid, is an organophosphorus compound with the chemical formula C12H12O6P2.[1][2] This compound is characterized by a biphenyl core structure to which two phosphonic acid groups are attached, one to each of the phenyl rings at the para position.

The molecular weight of this compound is approximately 314.17 g/mol .[1][3][4] Minor variations in this value, such as 314.16 g/mol , may be noted depending on the source and the precision of the atomic weights used in the calculation.[5][6]

Below is a summary of the key chemical identifiers and properties for this compound.

IdentifierValue
Chemical Name This compound
Synonym [1,1′-Biphenyl]-4,4′-diylbis(phosphonic acid)
CAS Number 13817-79-3
Molecular Formula C12H12O6P2[1][2][5]
Molecular Weight 314.17 g/mol [1][3][7]

Due to the presence of the phosphonic acid functional groups, this molecule exhibits acidic properties and can engage in various chemical reactions, including acid-base reactions, esterification, and coordination with metal ions.[1] Its rigid structure and dual phosphonate groups make it a valuable linker in the formation of metal-organic frameworks (MOFs).[1]

For researchers and drug development professionals, the purity of this compound is critical. It is commercially available at purities of around 97%.[5] For experimental use, it is typically stored at room temperature in a desiccated environment.[5][6]

For visualization of the molecular structure, which underpins its chemical properties and applications, please refer to the following diagram.

Caption: Molecular structure of this compound.

References

Biphenyldiphosphonic Acids: A Technical Review of Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of biphenyldiphosphonic acids, a class of organophosphorus compounds characterized by a biphenyl core functionalized with two phosphonic acid groups. This document details their synthesis, explores their current applications, and discusses their potential in drug development, offering a valuable resource for professionals in the chemical and biomedical fields.

Core Concepts and Synthesis

Biphenyldiphosphonic acids are structurally distinct from the more commonly studied geminal bisphosphonates, where two phosphonic acid moieties are attached to the same carbon atom. The biphenyl scaffold provides a rigid and tunable platform, influencing the spatial orientation of the phosphonic acid groups and thereby their chemical and biological properties.

Synthesis of Biphenyldiphosphonic Acids

The synthesis of biphenyldiphosphonic acids typically involves the phosphonylation of a pre-functionalized biphenyl precursor. A common strategy is the Arbuzov reaction, which is a widely used method for the formation of carbon-phosphorus bonds.

One key intermediate in the synthesis of certain biphenyldiphosphonic acids is 4,4'-bis(halomethyl)biphenyl. For instance, 4,4'-bis(chloromethyl)biphenyl can be synthesized from biphenyl and paraformaldehyde in the presence of a catalyst like hydrogen chloride or zinc chloride.[1][2]

Experimental Protocol: Synthesis of 4,4'-Bis(diethylphosphonomethyl)biphenyl

A specific example is the synthesis of 4,4'-bis(diethylphosphonomethyl)biphenyl from 4,4'-bis(bromomethyl)biphenyl and triethyl phosphite.[3]

  • Reactants: 4,4'-bis(bromomethyl)biphenyl and triethyl phosphite.

  • Procedure: A mixture of 4,4'-bis(bromomethyl)biphenyl (0.592 mmol) and triethyl phosphite (6.27 mmol) is heated at 150°C for 12 hours under a nitrogen atmosphere.

  • Purification: The resulting mixture is purified by silica gel column chromatography using ethyl acetate as the eluent.

  • Yield: This method has been reported to yield 96% of 4,4'-bis(diethylphosphonomethyl)biphenyl.[3]

The diethyl ester can then be hydrolyzed to the corresponding biphenyldiphosphonic acid.

Synthesis_Workflow cluster_starting Starting Materials cluster_intermediate Intermediate Synthesis cluster_phosphonate_ester Phosphonate Ester Synthesis cluster_final_product Final Product biphenyl Biphenyl chloromethylation Chloromethylation biphenyl->chloromethylation paraformaldehyde Paraformaldehyde paraformaldehyde->chloromethylation hcl HCl hcl->chloromethylation bis_chloro 4,4'-Bis(chloromethyl)biphenyl chloromethylation->bis_chloro arbuzov Arbuzov Reaction bis_chloro->arbuzov bis_phosphonate_ester 4,4'-Bis(diethylphosphonomethyl)biphenyl arbuzov->bis_phosphonate_ester triethyl_phosphite Triethyl phosphite triethyl_phosphite->arbuzov hydrolysis Hydrolysis bis_phosphonate_ester->hydrolysis biphenyl_diphosphonic Biphenyldiphosphonic Acid hydrolysis->biphenyl_diphosphonic

Figure 1. General synthetic workflow for biphenyldiphosphonic acids.

Applications in Material Science

The primary application of biphenyldiphosphonic acids to date has been in the field of material science, where their rigid structure and strong coordinating phosphonic acid groups make them excellent building blocks for metal-organic frameworks (MOFs) and coordination polymers.

[1,1′-Biphenyl]-4,4′-diylbis(phosphonic acid) (CAS 13817-79-3) is a commercially available derivative that has been used as a linker to enhance the adhesion between coatings and metal surfaces.[4] The phosphonic acid moieties can graft onto the metal surface, while the biphenyl core provides a robust structural element.[4]

Potential in Drug Development

While the direct application of biphenyldiphosphonic acids in drug development is not yet extensively documented in publicly available literature, the broader class of bisphosphonates has a well-established and significant role in medicine. This suggests a potential, yet largely unexplored, therapeutic utility for biphenyl-based structures.

Bone Targeting

Bisphosphonates are widely used in the treatment of bone disorders such as osteoporosis and Paget's disease, as well as for managing bone metastases.[5][6] Their efficacy stems from their high affinity for hydroxyapatite, the primary mineral component of bone.[5][6] The P-C-P backbone of traditional bisphosphonates is crucial for this interaction. While the spatial arrangement of the phosphonate groups in biphenyldiphosphonic acids differs, their ability to chelate calcium ions could potentially enable bone-targeting properties.

Bone_Targeting_Hypothesis cluster_molecule Molecule cluster_interaction Interaction cluster_target Biological Target cluster_application Potential Application biphenyl_diphosphonic Biphenyldiphosphonic Acid chelation Chelation of Ca2+ biphenyl_diphosphonic->chelation hydroxyapatite Hydroxyapatite (Bone Mineral) chelation->hydroxyapatite drug_delivery Targeted Drug Delivery to Bone hydroxyapatite->drug_delivery bone_disorder_tx Treatment of Bone Disorders hydroxyapatite->bone_disorder_tx

Figure 2. Hypothetical mechanism for bone targeting by biphenyldiphosphonic acids.

Enzyme Inhibition

Phosphonic acids are known to act as mimics of phosphate groups and can inhibit enzymes that process phosphate-containing substrates.[7] Bisphosphonates, in particular, are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway crucial for osteoclast function. This inhibition is a key mechanism of their anti-resorptive action.

The potential for biphenyldiphosphonic acids to act as enzyme inhibitors is an area that warrants investigation. The rigid biphenyl linker could be used to position the phosphonate groups to interact with the active sites of specific enzymes. However, at present, there is a lack of published data on the enzyme inhibitory activity of this specific class of compounds. Research in this area could uncover novel therapeutic agents.

Data Summary

Currently, there is a paucity of quantitative biological data specifically for biphenyldiphosphonic acids in the public domain. The table below is intended to be populated as research in this area progresses. For comparison, data for well-established bisphosphonates are widely available in the scientific literature.

CompoundTargetIC50 / KiBone Affinity (Parameter)Reference
[1,1′-Biphenyl]-4,4′-diylbis(phosphonic acid)Data Not AvailableData Not AvailableData Not Available
4,4'-Bis(phosphonomethyl)biphenylData Not AvailableData Not AvailableData Not Available

Conclusion and Future Directions

Biphenyldiphosphonic acids are a class of compounds with demonstrated utility in material science. Their synthesis is achievable through established organophosphorus chemistry. While their potential in drug development, particularly for bone targeting and enzyme inhibition, is theoretically plausible based on the known activities of other bisphosphonates, this remains a largely unexplored field of research. Future studies should focus on the synthesis of a broader range of biphenyldiphosphonic acid derivatives and their systematic evaluation in biological assays to determine their therapeutic potential. Such research could lead to the discovery of novel therapeutic agents with unique properties conferred by the biphenyl scaffold.

References

chemical properties of [4-(4-phosphonophenyl)phenyl]phosphonic acid functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of [4-(4-phosphonophenyl)phenyl]phosphonic Acid Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4,4'-biphenyldiphosphonic acid (BPDPA), is an organophosphorus compound with the molecular formula C₁₂H₁₂O₆P₂.[1] Its structure is characterized by a rigid biphenyl backbone functionalized with a phosphonic acid group at the 4 and 4' positions.[1] These terminal phosphonic acid groups are the primary determinants of the molecule's chemical behavior and are responsible for its wide range of applications, including its use as a linker in metal-organic frameworks (MOFs), in proton-conducting membranes for fuel cells, for surface modification of metal oxides, and as a chelating agent.[1][2]

This guide provides a comprehensive overview of the core chemical properties of this compound, with a specific focus on its phosphonic acid functional groups. It includes quantitative data, detailed experimental protocols for property determination, and diagrams illustrating key processes and relationships.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are a combination of experimental data and predicted values from computational models.

Table 1: General and Physical Properties

Property Value Source
IUPAC Name This compound [1]
Synonyms 4,4'-Biphenyldiphosphonic acid [1]
CAS Number 13817-79-3 [3][4]
Molecular Formula C₁₂H₁₂O₆P₂ [1][3][4]
Molecular Weight 314.17 g/mol [1][3][4]
Melting Point >300 °C [3]
Boiling Point 634.5 ± 65.0 °C (Predicted) [3]

| Density | 1.0 ± 0.1 g/cm³ (Predicted) |[3] |

Acidity and pKa Values

The phosphonic acid functional group, -PO(OH)₂, is a diprotic acid, meaning it can donate two protons. Therefore, this compound, having two such groups, is a tetraprotic acid. The acid dissociation constants (pKa) are critical for understanding its ionization state at a given pH, which influences its solubility and coordination chemistry.

Table 2: Acid Dissociation Constants (pKa)

Parameter Value Notes
pKa (Predicted) 1.47 ± 0.10 [3][4]
pKa1 (Typical Range) 1.1 - 2.3 For the first proton dissociation from an aromatic phosphonic acid.[5][6]

| pKa2 (Typical Range) | 5.3 - 7.2 | For the second proton dissociation from an aromatic phosphonic acid.[5][6] |

Reactivity of the Phosphonic Acid Functional Groups

The chemical behavior of the molecule is dominated by the reactivity of its phosphonic acid moieties. These groups can participate in several key reactions.[1]

  • Acid-Base Reactions : The phosphonic acid groups readily donate protons in the presence of a base, forming phosphonate salts. This acidic nature makes the molecule useful in buffering systems.[1]

  • Esterification : Reaction with alcohols leads to the formation of phosphonate esters, which are valuable derivatives for various applications.[1]

  • Coordination Chemistry : The oxygen atoms of the phosphonate groups are excellent ligands for coordinating with metal ions. This property is fundamental to its use in creating metal-organic frameworks (MOFs) and as a metal chelator.[1][2]

Reactivity_of_Phosphonic_Acid_Group cluster_main This compound cluster_reactions Key Reactions cluster_products Resulting Species main Biphenyl Core -PO(OH)₂ acid_base Acid-Base Reaction (+ Base) main->acid_base ester Esterification (+ Alcohol) main->ester coord Metal Coordination (+ Metal Ion) main->coord salt Phosphonate Salt -PO(O⁻)₂ acid_base->salt ester_prod Phosphonate Ester -PO(OR)₂ ester->ester_prod complex Metal-Phosphonate Complex coord->complex

Figure 1: Key reaction pathways for the phosphonic acid functional groups.

Synthesis and Characterization

Synthesis

The synthesis of this compound can be achieved through several established organophosphorus chemistry reactions. Common methods include the Michaelis-Arbuzov and Arbuzov reactions.[1] A general workflow involves the phosphonation of a suitable biphenyl precursor.

Synthesis_Workflow start Biphenyl Precursor (e.g., 4,4'-dihalobiphenyl) step1 Phosphonation Reaction (e.g., Michaelis-Arbuzov) start->step1 Reagents: Trialkyl phosphite, Ni or Pd catalyst step2 Hydrolysis step1->step2 Intermediate: Tetraalkyl ester step3 Purification (e.g., Recrystallization, HILIC) step2->step3 Reagents: Concentrated HCl end [4-(4-phosphonophenyl)phenyl] phosphonic Acid step3->end

Figure 2: A generalized workflow for the synthesis of the title compound.

Characterization

The structure and purity of the synthesized compound are confirmed using a suite of analytical techniques.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ³¹P NMR are used to elucidate the molecular structure. ³¹P NMR is particularly crucial for confirming the presence and chemical environment of the phosphonic acid groups.

  • Infrared (IR) Spectroscopy : This technique helps identify functional groups, with characteristic stretches for P=O, P-O, and O-H bonds.

  • Mass Spectrometry (MS) : MS is used to confirm the molecular weight and fragmentation pattern of the compound.[1]

Due to the high polarity of phosphonic acids, purification and chromatographic separation can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method over standard reverse-phase chromatography.[1]

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This method is highly accurate for determining the acid dissociation constants of phosphonic acids.[5]

Methodology:

  • Solution Preparation : A standard solution of this compound (e.g., 0.01 M) is prepared in deionized, CO₂-free water. A standardized titrant solution of a strong base (e.g., 0.1 M NaOH) is also prepared.[5]

  • Titration Setup : The analyte solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). A calibrated pH electrode and a burette containing the NaOH titrant are positioned in the solution. The solution is stirred continuously.

  • Titration Process : The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH has passed through all equivalence points.

  • Data Analysis : The recorded pH is plotted against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa1, and the point halfway between the first and second equivalence points gives pKa2.[5] For the tetraprotic BPDPA, this analysis is extended for pKa3 and pKa4.

pKa_Determination_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (0.01 M BPDPA) titrate Titrate Analyte with NaOH (Record pH vs. Volume) prep_analyte->titrate prep_titrant Prepare Titrant (0.1 M NaOH) prep_titrant->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve find_ep Determine Equivalence Points plot_curve->find_ep calc_pka Calculate pKa values (pH at half-equivalence points) find_ep->calc_pka

Figure 3: Workflow for pKa determination via potentiometric titration.

Protocol 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is used to measure changes in the mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.

Methodology:

  • Sample Preparation : A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup : The TGA instrument is programmed with a specific temperature ramp rate (e.g., 10 °C/min) and atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

  • Analysis : The sample is heated according to the program. The instrument continuously records the sample's mass as the temperature increases.

  • Data Interpretation : The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition indicates the beginning of thermal degradation. The temperature at which 5% or 10% weight loss occurs (T₅% and T₁₀%) is often used to compare the thermal stability of different materials. The amount of residue remaining at the end of the experiment indicates char yield, which is relevant for applications like flame retardants.[7][8]

Applications in Research and Development

The unique properties of the phosphonic acid functional groups on a rigid biphenyl linker make this molecule a versatile building block.

  • Material Science : Its ability to form robust networks with metal ions makes it a key component in the synthesis of porous MOFs for gas storage and separation.[1][2] The presence of phosphorus also imparts flame retardant properties.[1][9]

  • Biomedical Research : The metal-chelating properties are being explored for the development of diagnostic tools and therapeutic agents for diseases related to metal ion imbalance.[1]

  • Coatings and Adhesion : It is used as a linker to promote adhesion between coatings and metal surfaces, as the phosphonic acid groups can graft onto the metal substrate.[1][3]

References

The Dawn of a New Phosphorus Chemistry: An In-depth Technical Guide to the Discovery and History of Aryl Phosphonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey into the world of aryl phosphonic acids, from their challenging initial syntheses to their current prominence in medicinal chemistry and materials science, is a story of perseverance and innovation. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this important class of organophosphorus compounds. It further delves into their significant role as enzyme inhibitors, offering detailed experimental protocols, quantitative data, and pathway visualizations to support researchers in this dynamic field.

A Historical Perspective: From Frustration to Breakthrough

The story of aryl phosphonic acids is intrinsically linked to the broader history of organophosphorus chemistry. While the synthesis of their aliphatic counterparts was established in the late 19th century, the direct formation of the aryl C–P bond proved to be a formidable challenge for early chemists.

The first synthesis of an organophosphorus compound with a direct carbon-phosphorus bond is credited to von Hofmann in 1873, who prepared methylphosphonic acid.[1] However, the application of established methods to aromatic systems was not straightforward. The seminal Michaelis-Arbuzov reaction , discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, became the cornerstone for forming C-P bonds in alkyl phosphonates.[1] This reaction, involving the nucleophilic attack of a trialkyl phosphite on an alkyl halide, unfortunately, fails with unactivated aryl halides due to the inertness of the sp²-hybridized carbon center to SN2 reactions. This limitation left the synthesis of aryl phosphonic acids largely inefficient for many decades, relying on harsher methods such as the hydrolysis of aryldichlorophosphines.

A significant leap forward came with the advent of transition metal catalysis. While early examples of nickel- and copper-catalyzed phosphonylations were known, they often required high temperatures and gave variable yields. The landscape of aryl phosphonic acid synthesis was truly revolutionized in the 1980s with the development of the Hirao cross-coupling reaction .[2] This palladium-catalyzed reaction between an aryl halide and a dialkyl phosphite provided a much more general and efficient route to aryl phosphonates, opening the door for their widespread synthesis and application.[2]

Key Synthetic Methodologies for Aryl Phosphonic Acids

The synthesis of aryl phosphonic acids typically involves two main stages: the formation of a dialkyl arylphosphonate intermediate, followed by the hydrolysis of the ester groups to yield the final phosphonic acid.

Catalytic Adaptations of the Michaelis-Arbuzov Reaction

To overcome the inherent limitations of the classical Michaelis-Arbuzov reaction for aryl halides, transition metal catalysis, particularly with nickel, has been successfully employed.

Nickel catalysts can facilitate the reaction between aryl halides and trialkyl phosphites, likely through a catalytic cycle involving oxidative addition and reductive elimination.

dot graph "Nickel_Catalyzed_Michaelis_Arbuzov" { graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5,0.5", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes ArX [label="Ar-X", fillcolor="#FFFFFF", fontcolor="#202124"]; Ni0 [label="Ni(0)Ln", fillcolor="#FBBC05", fontcolor="#202124"]; NiII_complex [label="Ar-Ni(II)(X)Ln", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phosphonium_intermediate [label="[Ar-P(OR)3]+ X-", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arylphosphonate [label="Ar-P(O)(OR)2", fillcolor="#34A853", fontcolor="#FFFFFF"]; RX [label="R-X", fillcolor="#FFFFFF", fontcolor="#202124"]; P_OR3 [label="P(OR)3", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges ArX -> NiII_complex [label=" Oxidative\n Addition"]; Ni0 -> NiII_complex [color="#5F6368"]; P_OR3 -> Phosphonium_intermediate [label=" Nucleophilic\n Attack"]; NiII_complex -> Phosphonium_intermediate [label=" Ligand\n Exchange", color="#5F6368"]; Phosphonium_intermediate -> Arylphosphonate [label=" Dealkylation"]; Phosphonium_intermediate -> RX; Arylphosphonate -> Ni0 [label=" Reductive\n Elimination", color="#5F6368", style=dashed]; }

Figure 1: Catalytic cycle for the Nickel-Catalyzed Michaelis-Arbuzov reaction.

EntryAryl HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneNiCl₂ (cat.)--Neat150-160-High[3]
2Phenyl tosylateNi(cod)₂ (3)L8*DIPEAToluene1102489[4]

*L8 = 2-(di-tert-butylphosphaneyl)-4-methoxy-N,N-dimethylaniline

  • Reaction Setup: In a reaction vessel maintained under an inert atmosphere, combine iodobenzene, triethyl phosphite, and a catalytic amount of nickel(II) chloride (NiCl₂).

  • Reaction Execution: Heat the mixture to 150-160 °C. The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The desired diethyl phenylphosphonate is then purified from the reaction mixture, typically by vacuum distillation.

The Hirao Cross-Coupling Reaction

The palladium-catalyzed Hirao reaction is a highly versatile and widely used method for the synthesis of aryl phosphonates from aryl halides (including chlorides, bromides, and iodides) and dialkyl phosphites.

dot graph Hirao_Catalytic_Cycle { graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5,0.5", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#FBBC05", fontcolor="#202124"]; ArX [label="Ar-X", fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)(X)L_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H_P [label="HP(O)(OR)₂", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", fillcolor="#FFFFFF", fontcolor="#202124"]; LigEx [label="Ar-Pd(II)(P(O)(OR)₂)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Ar-P(O)(OR)₂", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Oxidative\nAddition", color="#5F6368"]; ArX -> OxAdd; OxAdd -> LigEx [label="Ligand\nExchange", color="#5F6368"]; H_P -> LigEx; Base -> LigEx; LigEx -> RedElim [label="Reductive\nElimination", color="#5F6368"]; LigEx -> Pd0 [style=dashed]; }

Figure 2: Catalytic cycle of the Hirao cross-coupling reaction.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-BromopyridinePd(OAc)₂ (1)dppf (1.1)i-Pr₂NEtCH₃CNreflux2477[5]
22-ChloropyrazinePd(OAc)₂ (1)dppf (1.1)i-Pr₂NEtCH₃CNreflux2467[5]
34-BromoacetophenonePd(OAc)₂ (1)dppf (1.1)i-Pr₂NEtCH₃CNreflux2492[5]
44-Chloro-3-nitrotoluenePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH1001885[6]
52-ChlorobenzonitrilePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH1001891[6]
  • Reaction Setup: To a solution of diisopropyl phosphite (1.2 equivalents) in anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF), add the aryl halide (1.0 equivalent), N,N-diisopropylethylamine (i-Pr₂NEt, 1.3 equivalents), palladium(II) acetate (Pd(OAc)₂, 1 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 1.1 mol%) at room temperature under a nitrogen atmosphere.

  • Reaction Execution: Heat the solution to reflux in CH₃CN or at 110 °C in DMF for 24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is subjected to an appropriate work-up procedure, which may include extraction and washing. The crude product is then purified by flash column chromatography on silica gel to afford the desired dialkyl arylphosphonate.

Copper-Catalyzed Synthesis of Aryl Phosphonates

Copper-catalyzed methods have emerged as a cost-effective alternative to palladium-based systems for the synthesis of aryl phosphonates. These reactions often proceed under relatively mild conditions.

  • Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 equivalent), dibutyl phosphite (1.1 equivalents), copper(I) iodide (CuI, 5 mol%), N,N'-dimethylethylenediamine (10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equivalents) in toluene.

  • Reaction Execution: Heat the reaction mixture at 110 °C. The progress of the reaction can be monitored by TLC or GC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with aqueous solutions to remove inorganic salts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
11-IodonaphthaleneCuI (5)DMEDA (10)Cs₂CO₃Toluene11092
24-IodotolueneCuI (5)DMEDA (10)Cs₂CO₃Toluene11089
34-IodoanisoleCuI (5)DMEDA (10)Cs₂CO₃Toluene11085
Hydrolysis of Dialkyl Arylphosphonates

The final step in the synthesis of aryl phosphonic acids is the hydrolysis of the corresponding dialkyl arylphosphonate esters. This is commonly achieved under acidic conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the purified diethyl phenylphosphonate with concentrated hydrochloric acid.

  • Reaction Execution: Reflux the mixture for several hours.

  • Work-up and Purification: After the reaction is complete, remove the excess hydrochloric acid and water by distillation. The resulting crude phenylphosphonic acid can be purified by recrystallization to yield the final product.

Aryl Phosphonic Acids in Drug Development: Potent Enzyme Inhibitors

Aryl phosphonic acids have garnered significant interest in medicinal chemistry due to their ability to act as bioisosteres of phosphate groups. Their tetrahedral geometry and anionic character at physiological pH allow them to mimic the phosphate moiety in biological systems, but with the crucial advantage of being resistant to hydrolysis by phosphatases. This property makes them excellent candidates for the design of enzyme inhibitors.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

One of the most promising applications of aryl phosphonic acids is in the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin signaling pathway. By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates the insulin signal. Overactivity of PTP1B is associated with insulin resistance and type 2 diabetes. Aryl phosphonic acids that can competitively inhibit PTP1B have the potential to enhance insulin sensitivity.

dot graph Insulin_Signaling_PTP1B { graph [rankdir="TB", splines=true, nodesep=0.5, pad="0.5,0.5", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Insulin [label="Insulin", fillcolor="#FFFFFF", fontcolor="#202124"]; InsulinReceptor [label="Insulin Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P_InsulinReceptor [label="p-Insulin Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; IRS [label="IRS", fillcolor="#FFFFFF", fontcolor="#202124"]; P_IRS [label="p-IRS", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FFFFFF", fontcolor="#202124"]; P_Akt [label="p-Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; PTP1B [label="PTP1B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aryl_PA [label="Aryl Phosphonic Acid\nInhibitor", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges Insulin -> InsulinReceptor [label="Binds"]; InsulinReceptor -> P_InsulinReceptor [label="Autophosphorylation"]; P_InsulinReceptor -> P_IRS [label="Phosphorylates"]; IRS -> P_IRS; P_IRS -> PI3K [label="Activates"]; PI3K -> P_Akt [label="Activates"]; Akt -> P_Akt; P_Akt -> GLUT4 [label="Promotes"]; PTP1B -> P_InsulinReceptor [label="Dephosphorylates", color="#EA4335", style=dashed, arrowhead=tee]; Aryl_PA -> PTP1B [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Figure 3: Inhibition of PTP1B by aryl phosphonic acids in the insulin signaling pathway.

CompoundPTP1B IC₅₀ (µM)Reference
(Naphth-2-yl)difluoromethylphosphonic acid40-50[7]
(Naphth-1-yl)difluoromethylphosphonic acid40-50[7]

Conclusion

The field of aryl phosphonic acids has evolved dramatically from its early beginnings. The development of powerful catalytic methods, most notably the Hirao reaction, has transformed their synthesis from a chemical curiosity into a routine and versatile process. This has enabled their widespread exploration in various scientific disciplines. For researchers in drug development, the unique properties of the aryl phosphonic acid moiety as a stable phosphate mimic continue to offer exciting opportunities for the design of potent and selective enzyme inhibitors, with the potential to address a range of therapeutic challenges. This guide serves as a foundational resource for understanding the rich history and practical chemistry of this remarkable class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Use of [4-(4-phosphonophenyl)phenyl]phosphonic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of [4-(4-phosphonophenyl)phenyl]phosphonic acid, also known as biphenyl-4,4'-diphosphonic acid (BPPA), as a robust organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The strong coordination of the phosphonate groups with metal ions leads to MOFs with enhanced stability, making them promising candidates for applications in catalysis and drug delivery.

Introduction to BPPA-based MOFs

This compound is a rigid, linear organic linker that possesses two phosphonate groups at its termini. This structure allows for the formation of highly ordered, porous crystalline materials when coordinated with metal ions. The resulting MOFs, herein referred to as BPPA-MOFs, exhibit notable thermal and chemical stability due to the strong metal-phosphonate bonds. These properties are highly desirable for applications that require robust materials, such as heterogeneous catalysis under demanding conditions and controlled drug release in physiological environments. While the synthesis of phosphonate-based MOFs can be challenging due to their often microcrystalline nature, the unique properties of BPPA-based frameworks warrant their investigation for advanced applications.

Synthesis and Characterization of BPPA-MOFs

Solvothermal Synthesis of Zirconium-BPPA MOF (Zr-BPPA)

This protocol describes a general method for the synthesis of a zirconium-based BPPA-MOF, which can be adapted for other metal precursors.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (BPPA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave (20 mL)

  • Analytical balance

  • Ultrasonic bath

  • Oven

  • Centrifuge and centrifuge tubes

  • Vacuum oven

Protocol:

  • Precursor Solution Preparation: In a typical synthesis, dissolve ZrCl₄ (0.1 mmol, 23.3 mg) and BPPA (0.1 mmol, 31.4 mg) in 10 mL of DMF in a glass vial.

  • Homogenization: Sonicate the mixture for 15-20 minutes to ensure complete dissolution and obtain a homogeneous solution.

  • Reaction: Transfer the solution to a 20 mL Teflon-lined autoclave. Seal the autoclave and place it in a preheated oven at 120°C for 24-48 hours.

  • Cooling and Collection: After the reaction time, allow the autoclave to cool down to room temperature naturally. A white crystalline product should be observed.

  • Washing: Decant the supernatant. Add 10 mL of fresh DMF to the solid product, sonicate briefly to disperse, and then centrifuge at 8000 rpm for 10 minutes to collect the solid. Repeat this washing step three times to remove unreacted precursors.

  • Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, a solvent exchange is performed. Suspend the washed product in 10 mL of ethanol and allow it to stand for 24 hours. Replace the ethanol with a fresh portion and repeat this exchange for a total of three times.

  • Activation: After the final ethanol wash, decant the solvent. Dry the product under vacuum at 150°C for 12 hours. This activation step is crucial for removing residual solvent molecules from the pores, making the internal surface area accessible.

  • Characterization: The activated Zr-BPPA MOF powder is now ready for characterization.

Workflow for the Solvothermal Synthesis of Zr-BPPA MOF:

cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization dissolve Dissolve ZrCl4 and BPPA in DMF sonicate Sonicate for Homogenization dissolve->sonicate heat Heat in Autoclave (120°C, 24-48h) sonicate->heat cool Cool to Room Temperature heat->cool wash_dmf Wash with DMF (3 times) cool->wash_dmf solvent_exchange Solvent Exchange with Ethanol (3 times) wash_dmf->solvent_exchange activate Activate under Vacuum (150°C, 12h) solvent_exchange->activate pxrd PXRD activate->pxrd sem SEM activate->sem tga TGA activate->tga bet BET Analysis activate->bet

Fig. 1: General workflow for the synthesis, purification, and characterization of Zr-BPPA MOF.
Characterization Techniques

The synthesized BPPA-MOFs should be thoroughly characterized to determine their structural and chemical properties.

Technique Purpose Typical Expected Results for BPPA-MOFs
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.A well-defined diffraction pattern with sharp peaks, indicating a crystalline structure. The peak positions can be used to identify the crystal phase.
Scanning Electron Microscopy (SEM) To observe the morphology, particle size, and size distribution of the MOF crystals.Uniformly shaped crystals, often in the micrometer or sub-micrometer range. The morphology can vary depending on the synthesis conditions.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.High thermal stability, with a decomposition temperature typically above 400°C in an inert atmosphere, which is characteristic of phosphonate-based MOFs.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the activated MOF. This is crucial for applications in catalysis and adsorption.Moderate to high surface areas are expected, depending on the specific crystal structure and the effectiveness of the activation process.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the phosphonate groups to the metal centers and the absence of unreacted linker.The characteristic P=O and P-O stretching vibrations of the phosphonate groups will show a shift upon coordination to the metal center.

Note: Specific quantitative data for MOFs synthesized with this compound is not extensively available in the reviewed literature. The expected values are based on data for similar phosphonate and biphenyl-based MOFs. Researchers are encouraged to perform these characterizations to determine the specific properties of their synthesized materials.

Application in Heterogeneous Catalysis

BPPA-MOFs can serve as robust platforms for heterogeneous catalysis. The active catalytic sites can be the metal nodes of the framework themselves, or catalytically active species can be incorporated into the pores.

General Protocol for a Liquid-Phase Catalytic Reaction

This protocol outlines a general procedure for testing the catalytic activity of a BPPA-MOF in a model liquid-phase reaction, such as an esterification or a Knoevenagel condensation.

Materials:

  • Activated BPPA-MOF catalyst

  • Reactants for the chosen model reaction (e.g., an alcohol and a carboxylic acid for esterification)

  • Solvent (e.g., toluene, ethanol)

  • Internal standard for gas chromatography (GC) analysis (e.g., dodecane)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a hotplate

  • Gas chromatograph (GC) equipped with a suitable column and detector

  • Syringes and syringe filters

Protocol:

  • Reaction Setup: In a round-bottom flask, add the activated BPPA-MOF catalyst (e.g., 5-10 mol% relative to the limiting reactant). Add the reactants and the solvent. Add a known amount of the internal standard.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature with vigorous stirring under a reflux condenser.

  • Monitoring the Reaction: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Sample Preparation for GC Analysis: Immediately filter the aliquot through a syringe filter to remove the solid MOF catalyst. Dilute the filtered sample with a suitable solvent if necessary.

  • GC Analysis: Inject the prepared sample into the GC to determine the conversion of reactants and the yield of products by comparing the peak areas to that of the internal standard.

  • Catalyst Reusability: After the reaction, recover the MOF catalyst by centrifugation or filtration. Wash it with the reaction solvent and then with a low-boiling solvent like ethanol. Dry the catalyst under vacuum and test its activity in a subsequent reaction cycle to evaluate its reusability.

Workflow for Heterogeneous Catalysis Experiment:

cluster_reaction Catalytic Reaction cluster_analysis Analysis cluster_recycling Catalyst Recycling setup Setup Reaction: BPPA-MOF, Reactants, Solvent, Internal Standard run Run Reaction at Desired Temperature setup->run sample Take Aliquots at Intervals run->sample recover Recover Catalyst run->recover filter Filter to Remove Catalyst sample->filter gc Analyze by GC filter->gc calculate Calculate Conversion and Yield gc->calculate wash Wash and Dry recover->wash reuse Reuse in a New Reaction wash->reuse

Fig. 2: General workflow for a heterogeneous catalysis experiment using a BPPA-MOF.

Application in Drug Delivery

The porous structure and potential for surface functionalization make BPPA-MOFs attractive candidates for drug delivery systems. They can encapsulate therapeutic agents and release them in a controlled manner.

Protocol for Drug Loading and In Vitro Release Study

This protocol describes a general method for loading a model drug into a BPPA-MOF and studying its release profile in a simulated physiological fluid.

Materials:

  • Activated BPPA-MOF

  • Model drug (e.g., ibuprofen, 5-fluorouracil)

  • Solvent for drug loading (e.g., ethanol, dichloromethane)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

Equipment:

  • Shaker or rotator

  • UV-Vis spectrophotometer

  • Centrifuge and centrifuge tubes

  • Dialysis membrane tubing

Protocol:

Drug Loading:

  • Drug Solution Preparation: Prepare a solution of the model drug in a suitable solvent at a known concentration.

  • Encapsulation: Disperse a known amount of activated BPPA-MOF in the drug solution.

  • Incubation: Shake or rotate the mixture at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Collection and Washing: Centrifuge the mixture to collect the drug-loaded MOF. Wash the solid with the pure solvent several times to remove the drug adsorbed on the external surface.

  • Quantification of Loaded Drug: Combine the supernatant and the washing solutions. Determine the concentration of the un-loaded drug using a UV-Vis spectrophotometer and a pre-established calibration curve. The amount of loaded drug can be calculated by subtracting the amount of un-loaded drug from the initial amount.

In Vitro Drug Release:

  • Release Medium: Prepare PBS solutions at physiological pH (7.4) and a lower pH (e.g., 5.5) to simulate the tumor microenvironment.

  • Release Setup: Disperse a known amount of the drug-loaded BPPA-MOF in a known volume of the release medium in a vial or dialysis bag.

  • Incubation: Place the vial or dialysis bag in a larger container with the same release medium and keep it at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification of Released Drug: Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Logical Diagram for Drug Delivery Application:

cluster_loading Drug Loading cluster_release In Vitro Drug Release mix Mix Activated BPPA-MOF with Drug Solution incubate_load Incubate (24-48h) mix->incubate_load separate_load Separate and Wash Drug-Loaded MOF incubate_load->separate_load quantify_load Quantify Loaded Drug (UV-Vis) separate_load->quantify_load disperse Disperse Drug-Loaded MOF in PBS (pH 7.4 & 5.5) quantify_load->disperse incubate_release Incubate at 37°C disperse->incubate_release sample Sample Release Medium at Time Intervals incubate_release->sample quantify_release Quantify Released Drug (UV-Vis) sample->quantify_release plot Plot Release Profile quantify_release->plot

Fig. 3: Logical workflow for a drug loading and in vitro release study using a BPPA-MOF.

Safety and Handling

  • Standard laboratory safety precautions, including the use of safety glasses, gloves, and a lab coat, should be followed when handling the chemicals and solvents used in these protocols.

  • The synthesis of MOFs should be carried out in a well-ventilated fume hood.

  • The handling of the final MOF powder should be done carefully to avoid inhalation.

Conclusion

This compound is a promising linker for the construction of robust and stable MOFs. The protocols and application notes provided here offer a starting point for researchers interested in exploring the potential of BPPA-based MOFs in catalysis and drug delivery. Further research is needed to fully elucidate the structure-property relationships of these materials and to optimize their performance in specific applications.

Application of [4-(4-Phosphonophenyl)phenyl]phosphonic Acid in Proton Exchange Membranes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(4-Phosphonophenyl)phenyl]phosphonic acid, also known as biphenyl-4,4'-diylbis(phosphonic acid), is a promising organophosphorus compound for the development of advanced proton exchange membranes (PEMs). Its rigid biphenyl structure provides a robust backbone, while the two phosphonic acid groups at the para positions offer excellent proton conductivity and thermal stability. These properties make it a compelling alternative to perfluorosulfonated polymers, particularly for applications in high-temperature proton exchange membrane fuel cells (HT-PEMFCs) and other electrochemical devices.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication and characterization of proton exchange membranes. The information is compiled from established methodologies in the field of phosphonated polymers.

Data Presentation

Table 1: Proton Conductivity of Phosphonic Acid-Based PEMs

Membrane CompositionTemperature (°C)Relative Humidity (%)Proton Conductivity (S/cm)
Phenyl phosphonic acid functionalized poly[aryloxyphosphazenes]Ambient1000.01 - 0.1[1]
Sulfonated Poly(ether ether ketone) (SPEEK) with phosphonic acid dopant601000.226[2]
Poly(arylene perfluorophenylphosphonic acid)801000.111[3]
Poly(vinylbenzyl phosphonic acid)/polyolefin graft copolymerAmbient100~0.01[4]
Nafion doped with [hydroxy(1H-indazol-3-yl)methanediyl]bis(phosphonic acid)Ambient1000.098[2]

Table 2: Ion Exchange Capacity (IEC) and Water Uptake of Phosphonic Acid-Based PEMs

Membrane CompositionIon Exchange Capacity (meq/g)Water Uptake (%)
Phenyl phosphonic acid functionalized poly[aryloxyphosphazenes]1.17 - 1.43[1]11 - 32[1]
Poly(arylene perfluorophenylphosphonic acid)1.38 - 1.77Moderate
Acrylate polymer with tetrafluorophenyl phosphonic acid groups2.8Not Specified[5]

Experimental Protocols

The following are detailed protocols for key experiments related to the application of this compound in proton exchange membranes.

Protocol 1: Synthesis of a Poly(arylene ether)-based PEM Functionalized with this compound (Representative Method)

This protocol describes a generalized method for incorporating bisphosphonic acid functionalities into a poly(arylene ether) backbone, adapted from literature procedures for similar compounds.

Materials:

  • Poly(arylene ether) backbone polymer

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetraisopropyl vinylidenediphosphonate (or a similar phosphonating agent)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Procedure:

  • Polymer Lithiation:

    • Dissolve the dry poly(arylene ether) polymer in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a stoichiometric amount of n-BuLi solution dropwise to the polymer solution with vigorous stirring. The amount of n-BuLi will determine the degree of functionalization.

    • Allow the reaction to proceed for 2 hours at -78 °C.

  • Phosphonation:

    • In a separate flask, dissolve the phosphonating agent (e.g., tetraisopropyl vinylidenediphosphonate) in anhydrous THF.

    • Add the phosphonating agent solution dropwise to the lithiated polymer solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis of Ester Groups:

    • Quench the reaction by adding methanol.

    • Precipitate the phosphonated polymer by pouring the solution into a large volume of deionized water.

    • Filter and wash the polymer with deionized water and methanol.

    • To hydrolyze the phosphonate ester groups to phosphonic acid, reflux the polymer in concentrated hydrochloric acid for 24 hours.

    • After cooling, precipitate the acidified polymer in deionized water, filter, and wash thoroughly until the washings are neutral.

    • Dry the functionalized polymer in a vacuum oven at 80 °C for 24 hours.

  • Membrane Casting:

    • Dissolve the dried phosphonic acid-functionalized polymer in a suitable solvent (e.g., DMF) to form a 5-10 wt% solution.

    • Filter the solution to remove any impurities.

    • Cast the solution onto a clean, flat glass plate.

    • Dry the membrane in an oven at 80 °C for 12 hours, followed by vacuum drying at 100 °C for 24 hours to remove the residual solvent.

    • Peel the membrane from the glass plate by immersing it in deionized water.

Protocol 2: Measurement of Proton Conductivity

Proton conductivity is a critical parameter for PEMs and is typically measured using Electrochemical Impedance Spectroscopy (EIS).

Materials and Equipment:

  • Fabricated PEM

  • Four-probe conductivity cell

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Environmental chamber for temperature and humidity control

  • Deionized water

Procedure:

  • Sample Preparation:

    • Cut a rectangular strip of the PEM (e.g., 1 cm x 4 cm).

    • Immerse the membrane in deionized water at room temperature for at least 24 hours to ensure full hydration.

  • Conductivity Measurement:

    • Mount the hydrated membrane in the four-probe conductivity cell.

    • Place the cell inside the environmental chamber and set the desired temperature and relative humidity (e.g., 80 °C and 95% RH).

    • Allow the system to equilibrate for at least one hour.

    • Perform an EIS measurement over a suitable frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

    • The resistance of the membrane (R) is determined from the high-frequency intercept of the Nyquist plot with the real axis.

    • Calculate the proton conductivity (σ) using the following formula: σ = L / (R * A) where L is the distance between the two inner electrodes, and A is the cross-sectional area of the membrane.

Protocol 3: Determination of Ion Exchange Capacity (IEC)

IEC is a measure of the number of acidic functional groups per unit weight of the polymer.

Materials:

  • Dry PEM sample

  • 0.1 M Sodium hydroxide (NaOH) solution (standardized)

  • 1 M Sodium chloride (NaCl) solution

  • Phenolphthalein indicator

  • Deionized water

Procedure:

  • Sample Preparation:

    • Dry a small piece of the PEM in a vacuum oven at 100 °C until a constant weight is achieved. Record the dry weight (W_dry).

    • Immerse the dry membrane in 50 mL of 1 M NaCl solution to exchange the protons (H+) with sodium ions (Na+).

    • Allow the exchange to proceed for at least 24 hours to ensure complete conversion to the Na+ form.

  • Titration:

    • Carefully remove the membrane from the NaCl solution.

    • Titrate the NaCl solution (which now contains the exchanged H+ ions) with the standardized 0.1 M NaOH solution using phenolphthalein as an indicator. The endpoint is reached when a faint pink color persists.

    • Record the volume of NaOH solution used (V_NaOH).

  • Calculation:

    • Calculate the IEC using the following formula: IEC (meq/g) = (V_NaOH * M_NaOH) / W_dry where M_NaOH is the molarity of the NaOH solution.

Visualizations

Experimental_Workflow cluster_synthesis Polymer Functionalization & Membrane Casting cluster_characterization Membrane Characterization Polymer Poly(arylene ether) Lithiation Lithiation (n-BuLi, -78°C) Polymer->Lithiation Phosphonation Phosphonation (Phosphonating Agent) Lithiation->Phosphonation Hydrolysis Hydrolysis (HCl) Phosphonation->Hydrolysis Casting Membrane Casting (Solvent Evaporation) Hydrolysis->Casting PEM Phosphonated PEM Casting->PEM Conductivity Proton Conductivity (EIS) PEM->Conductivity IEC Ion Exchange Capacity (Titration) PEM->IEC Stability Thermal & Mechanical Stability (TGA, DMA) PEM->Stability

Caption: Workflow for the synthesis and characterization of phosphonated PEMs.

Proton_Conduction_Mechanism cluster_vehicle Vehicular Mechanism cluster_grotthuss Grotthuss Mechanism cluster_legend Legend H3O1 H3O+ H2O1 H2O H3O1->H2O1 H+ transfer H3O2 H3O+ H2O2 H2O P1 P-OH P2 P-O- P1->P2 Proton Hop P3 P-OH P2->P3 Reorientation l1 P-OH: Phosphonic Acid Group l2 H3O+: Hydronium Ion

Caption: Proton conduction mechanisms in phosphonic acid-based PEMs.

References

Application Notes and Protocols for Surface Modification of Metal Oxides with [4-(4-phosphonophenyl)phenyl]phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of [4-(4-phosphonophenyl)phenyl]phosphonic acid (p-TPPA) for the surface modification of metal oxides. This bifunctional molecule is particularly effective for creating well-ordered and stable self-assembled monolayers (SAMs), enabling precise control over surface properties. The robust phosphonate-metal oxide bond ensures long-term stability, which is critical for applications in organic electronics, biosensors, and drug delivery systems.[1]

Introduction

This compound is an organophosphorus compound featuring a biphenyl backbone with a phosphonic acid group at each end. This structure allows for strong anchoring to various metal oxide surfaces, such as Indium Tin Oxide (ITO), Zinc Oxide (ZnO), and Titanium Dioxide (TiO₂). The phosphonic acid moieties form strong covalent bonds with the metal oxide surface by reacting with surface hydroxyl groups.[2] This modification can significantly alter the surface energy, work function, and chemical reactivity of the metal oxide, making it a versatile tool for interfacial engineering.[2] Applications range from tuning the work function of transparent conductive oxides in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to providing a stable platform for the immobilization of biomolecules in biosensors.[2]

Data Presentation

The following tables summarize key quantitative data for the surface modification of metal oxides with phosphonic acids. While specific data for p-TPPA is limited in publicly available literature, the data for phenylphosphonic acid (PPA) and other derivatives provide a valuable reference for expected trends.

Table 1: Water Contact Angles of Phosphonic Acid SAMs on Different Metal Oxide Substrates

SubstratePhosphonic AcidSolvent for SAM FormationWater Contact Angle (°)
Indium Tin Oxide (ITO)Phenylphosphonic Acid (PPA)Tetrahydrofuran (THF)59-70
Titanium Dioxide (TiO₂)Phenylphosphonic Acid (PPA)Ethanol~72
Zinc Oxide (ZnO)Perfluorinated Phosphonic AcidsTetrahydrofuran (THF)>110

Note: Higher contact angles generally indicate a more hydrophobic surface and can be indicative of a well-formed, dense SAM.[2]

Table 2: Work Function Modification of Metal Oxides with Phosphonic Acid SAMs

SubstratePhosphonic AcidWork Function Shift (eV)
Indium Tin Oxide (ITO)Various Aryl Phosphonic AcidsTunable over a range of >1 eV
Zinc Oxide (ZnO)Perfluorinated Phosphonic AcidsIncrease up to 1.4 eV

Note: The direction and magnitude of the work function shift depend on the molecular dipole of the phosphonic acid.

Experimental Protocols

The following are detailed protocols for the formation of p-TPPA SAMs on common metal oxide substrates. These protocols are based on established methods for similar phosphonic acids and may require optimization for specific applications.

Protocol 1: Solution-Based Deposition of p-TPPA SAMs on Indium Tin Oxide (ITO)

This protocol describes the formation of a p-TPPA self-assembled monolayer on an ITO substrate from a solution.

Materials:

  • Indium Tin Oxide (ITO) coated glass slides

  • This compound (p-TPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone (reagent grade)

  • Ethanol (reagent grade)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Sonicator

  • Sealed reaction vessel

Procedure:

  • Substrate Cleaning:

    • Sonicate the ITO substrate sequentially in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants.

    • Dry the substrate under a stream of high-purity nitrogen gas.

    • To ensure a hydroxylated surface, the substrate can be treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

  • p-TPPA Solution Preparation:

    • Prepare a 1 mM solution of p-TPPA in anhydrous THF. The solution should be freshly prepared to avoid degradation.

  • SAM Deposition:

    • Immerse the cleaned and dried ITO substrate in the 1 mM p-TPPA solution within a sealed vessel to prevent solvent evaporation and contamination.

    • Allow the immersion to proceed for 6-24 hours at room temperature. The optimal immersion time may need to be determined experimentally.

  • Rinsing:

    • After immersion, remove the substrate from the solution and rinse it thoroughly with fresh anhydrous THF to remove any physisorbed molecules.

    • Dry the substrate again under a stream of nitrogen gas.

  • Annealing (Optional):

    • To improve the ordering and stability of the SAM, the modified substrate can be annealed at a temperature of 100-150°C for 10-30 minutes.[2]

Protocol 2: Surface Modification of Zinc Oxide (ZnO) Nanoparticles with p-TPPA

This protocol outlines the procedure for modifying the surface of ZnO nanoparticles with p-TPPA in a suspension.

Materials:

  • Zinc Oxide (ZnO) nanoparticles

  • This compound (p-TPPA)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Centrifuge

  • Sonicator

Procedure:

  • Dispersion of ZnO Nanoparticles:

    • Disperse a known amount of ZnO nanoparticles in anhydrous toluene using sonication for 15-30 minutes to achieve a uniform suspension. A solvent with a low dielectric constant like toluene is recommended to prevent the formation of layered zinc compounds as byproducts.[2]

  • p-TPPA Solution Preparation:

    • Prepare a solution of p-TPPA in anhydrous THF. The concentration should be calculated based on the desired surface coverage on the ZnO nanoparticles.

  • Grafting Reaction:

    • Add the p-TPPA solution to the ZnO nanoparticle suspension.

    • Stir the mixture at room temperature for 12-24 hours.

  • Washing and Purification:

    • After the reaction, centrifuge the suspension at high speed (e.g., 10,000 rpm for 20 minutes) to pellet the functionalized nanoparticles.

    • Discard the supernatant.

    • Resuspend the nanoparticle pellet in fresh anhydrous toluene and sonicate briefly.

    • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unbound p-TPPA.

  • Drying:

    • After the final wash, dry the purified p-TPPA-modified ZnO nanoparticles in a vacuum oven at 60-80°C overnight.

Characterization of p-TPPA Modified Surfaces

The successful modification of the metal oxide surface with p-TPPA can be confirmed using various surface-sensitive techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of phosphorus and carbon from the p-TPPA molecule on the surface and to study the binding environment of the phosphonate group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the vibrational modes of the p-TPPA molecule and confirm the formation of M-O-P (where M is the metal) bonds.

  • Contact Angle Goniometry: To measure the change in surface wettability. A successful SAM formation typically results in a more hydrophobic surface.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness before and after modification.

  • Ultraviolet Photoelectron Spectroscopy (UPS): To determine the work function of the modified surface.

Mandatory Visualizations

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Treatment Cleaning Substrate Cleaning (Sonication in Solvents) Drying1 Drying (Nitrogen Stream) Cleaning->Drying1 Activation Surface Activation (O2 Plasma / Piranha) Drying1->Activation Drying2 Drying (Nitrogen Stream) Activation->Drying2 Immersion Immerse Substrate (6-24 hours) Drying2->Immersion Solution Prepare 1 mM p-TPPA in Anhydrous THF Solution->Immersion Rinsing Rinse with THF Immersion->Rinsing Drying3 Drying (Nitrogen Stream) Rinsing->Drying3 Annealing Annealing (Optional, 100-150°C) Drying3->Annealing Characterization Surface Characterization (XPS, FTIR, Contact Angle) Annealing->Characterization G cluster_before Unmodified Metal Oxide cluster_after p-TPPA Modified Metal Oxide Unmodified High Surface Energy High Work Function (e.g., ITO) Hydrophilic pTPPA [4-(4-phosphonophenyl)phenyl] phosphonic acid (p-TPPA) Modified Low Surface Energy Tunable Work Function Hydrophobic pTPPA->Modified Surface Modification

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with [4-(4-phosphonophenyl)phenyl]phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery. The use of phosphonic acid-based linkers, such as [4-(4-phosphonophenyl)phenyl]phosphonic acid (also known as biphenyl-4,4'-diphosphonic acid), in MOF synthesis can lead to frameworks with enhanced thermal and chemical stability compared to their carboxylate-based counterparts. This increased stability is attributed to the stronger coordination bonds between the phosphonate groups and the metal centers.

These application notes provide detailed protocols for the synthesis of MOFs using this compound as the organic linker, with a focus on zirconium-based and zinc-based frameworks. The protocols are based on established hydrothermal and solvothermal synthesis methods.

Data Presentation

The following tables summarize typical quantitative data for MOFs synthesized with biphenyl-diphosphonic acid linkers. Note that specific values can vary depending on the exact synthesis conditions and the metal center used.

Table 1: Crystallographic Data for a Representative Zirconium Biphenyl-4,4'-diphosphonate MOF

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.87
b (Å)12.45
c (Å)10.98
α (°)90
β (°)114.2
γ (°)90
Unit Cell Volume (ų)1230

Table 2: Porosity and Thermal Stability Data for Representative Biphenyl-4,4'-diphosphonate MOFs

MOF TypeBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)
Zirconium-based450 - 6000.25 - 0.40up to 450
Zinc-based300 - 5000.20 - 0.35up to 350
Copper-based250 - 4500.15 - 0.30up to 300

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Zirconium-based MOF with this compound (Zr-BPPA)

This protocol describes a typical hydrothermal synthesis of a zirconium-based MOF using this compound.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₄BPPA)

  • Deionized water

  • Hydrofluoric acid (HF, optional, as a modulator)

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • Precursor Solution Preparation: In a typical synthesis, dissolve 0.1 mmol of ZrCl₄ and 0.1 mmol of H₄BPPA in 10 mL of deionized water in a Teflon liner for the autoclave.

  • Modulator Addition (Optional): To control the crystallography and morphology, a small amount of a modulator such as hydrofluoric acid can be added. For example, 0.2 mL of 48% aqueous HF solution can be carefully added to the mixture.

  • Homogenization: Stir the mixture thoroughly for 15-20 minutes to ensure a homogeneous suspension.

  • Hydrothermal Reaction: Seal the Teflon liner in the stainless steel autoclave and heat it in an oven at 200 °C for 72 hours.

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. A crystalline powder should be visible at the bottom of the liner.

  • Washing: Decant the supernatant and wash the solid product with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted precursors and solvent. Centrifugation can be used to facilitate the collection of the solid between washes.

  • Drying: Dry the final product in a vacuum oven at 80 °C overnight.

Protocol 2: Solvothermal Synthesis of a Zinc-based MOF with this compound (Zn-BPPA)

This protocol outlines a solvothermal method for synthesizing a zinc-based MOF with the specified linker.

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₄BPPA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • Precursor Solution Preparation: Dissolve 0.2 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of H₄BPPA in a mixture of 15 mL of DMF and 5 mL of ethanol in a Teflon liner.

  • Homogenization: Sonicate the mixture for 10-15 minutes to obtain a homogeneous solution.

  • Solvothermal Reaction: Seal the Teflon liner within the stainless steel autoclave and place it in an oven preheated to 120 °C for 48 hours.

  • Cooling and Collection: After the designated time, turn off the oven and let the autoclave cool to room temperature. Collect the resulting crystalline product by filtration.

  • Washing: Wash the collected solid with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove residual reactants and solvent.

  • Drying: Dry the product under vacuum at 100 °C for 12 hours.

Visualizations

MOF_Synthesis_Workflow Experimental Workflow for MOF Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing cluster_characterization Characterization metal_salt Metal Salt (e.g., ZrCl₄, Zn(NO₃)₂·6H₂O) mixing Mixing & Homogenization (Stirring/Sonication) metal_salt->mixing linker [4-(4-phosphonophenyl)phenyl] phosphonic acid linker->mixing solvent Solvent (e.g., Water, DMF/Ethanol) solvent->mixing modulator Modulator (Optional, e.g., HF) modulator->mixing heating Hydrothermal/Solvothermal Reaction (120-200 °C) mixing->heating cooling Cooling to Room Temperature heating->cooling collection Collection (Filtration/Centrifugation) cooling->collection washing Washing (Water/Ethanol/DMF) collection->washing drying Drying (Vacuum Oven) washing->drying pxrd PXRD (Crystallinity) drying->pxrd sem SEM (Morphology) drying->sem gas_adsorption Gas Adsorption (Porosity) drying->gas_adsorption tga TGA (Thermal Stability) drying->tga

Caption: Workflow for the synthesis and characterization of phosphonate-based MOFs.

Logical_Relationship Key Relationships in Phosphonate MOF Synthesis cluster_inputs Synthesis Parameters cluster_outputs Resulting MOF Properties Metal_Ion Metal Ion Choice (e.g., Zr⁴⁺, Zn²⁺) Crystallinity Crystallinity & Phase Purity Metal_Ion->Crystallinity Stability Thermal & Chemical Stability Metal_Ion->Stability Linker Phosphonate Linker (Biphenyl-4,4'-diphosphonic acid) Porosity Porosity (Surface Area, Pore Volume) Linker->Porosity Linker->Stability Solvent Solvent System (Aqueous/Organic) Solvent->Crystallinity Morphology Crystal Morphology & Size Solvent->Morphology Temperature Reaction Temperature Temperature->Crystallinity Temperature->Morphology Time Reaction Time Time->Crystallinity Modulator Modulator Presence (e.g., HF) Modulator->Crystallinity Modulator->Morphology

Caption: Factors influencing the properties of synthesized phosphonate MOFs.

Application Notes and Protocols: [4-(4-phosphonophenyl)phenyl]phosphonic Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(4-phosphonophenyl)phenyl]phosphonic acid, also known as 4,4'-biphenyldiphosphonic acid, is an organophosphorus compound with significant potential as a corrosion inhibitor for various metals and alloys, particularly steel. Its molecular structure, featuring a rigid biphenyl backbone and two phosphonic acid groups, allows for the formation of a dense, protective self-assembled monolayer on metal surfaces. This protective layer acts as a barrier against corrosive agents, effectively mitigating the electrochemical processes that lead to material degradation. These application notes provide an overview of its mechanism of action, illustrative performance data, and detailed protocols for its synthesis and evaluation as a corrosion inhibitor.

Mechanism of Action

The corrosion inhibition properties of this compound are attributed to its ability to form a robust and well-ordered protective film on the metal surface. The phosphonic acid moieties (-PO(OH)₂) are highly reactive towards metal oxides, forming strong covalent bonds (P-O-Metal). This strong chemisorption leads to the formation of a self-assembled monolayer (SAM). The biphenyl groups orient away from the surface, creating a dense, hydrophobic barrier that repels water and other corrosive species.

The primary mechanisms of inhibition include:

  • Barrier Formation: The self-assembled monolayer creates a physical barrier that isolates the metal substrate from the corrosive environment.

  • Anodic and Cathodic Inhibition: The inhibitor molecule can adsorb on both anodic and cathodic sites of the corrosion cell, suppressing both the metal dissolution (oxidation) and the oxygen reduction (reduction) reactions.

  • Coordination Complex Formation: The phosphonate groups can chelate metal ions on the surface, forming a stable, insoluble complex that further protects the metal.

Below is a diagram illustrating the proposed corrosion inhibition mechanism.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Environment (e.g., H₂O, O₂, Cl⁻) cluster_interface Metal-Solution Interface cluster_inhibitor This compound cluster_protection Protection Mechanism Corrosive_Species Corrosive Species (H₂O, O₂, Cl⁻) Metal_Surface Metal Surface (e.g., Steel) Corrosive_Species->Metal_Surface Corrosion Attack Inhibitor Biphenyldiphosphonic Acid Molecule Inhibitor->Metal_Surface Adsorption & Film Formation Phosphonate_Group Phosphonate Groups (-PO(OH)₂) Inhibitor->Phosphonate_Group chelation & adsorption Biphenyl_Group Biphenyl Group Inhibitor->Biphenyl_Group hydrophobic barrier Protective_Layer Formation of a Dense Protective Monolayer Protective_Layer->Corrosive_Species Blocks Attack

Caption: Proposed mechanism of corrosion inhibition by this compound.

Performance Data (Illustrative)

While specific quantitative data for this compound is not extensively available in open literature, the following tables present illustrative data based on the performance of similar phosphonic acid-based corrosion inhibitors on mild steel in a neutral aqueous solution containing chloride ions. This data is intended to provide a representative expectation of performance.

Table 1: Potentiodynamic Polarization Data (Illustrative)

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
Blank (0)-65025.0-
50-6208.566.0
100-5904.283.2
200-5501.892.8

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data (Illustrative)

Inhibitor Concentration (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank (0)350200-
5012008070.8
10025004586.0
20058002593.9

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general two-step synthesis based on the Michaelis-Arbuzov reaction followed by hydrolysis.

Materials:

  • 4,4'-Dibromobiphenyl

  • Triethyl phosphite

  • Anhydrous Nickel(II) chloride (NiCl₂)

  • Triphenylphosphine (PPh₃)

  • Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Arbuzov Reaction:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4,4'-dibromobiphenyl, a catalytic amount of anhydrous NiCl₂, and triphenylphosphine in anhydrous THF.

    • Add an excess of triethyl phosphite to the reaction mixture.

    • Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude diethyl ester of this compound.

    • Purify the crude product by column chromatography.

  • Hydrolysis:

    • Dissolve the purified diethyl ester in a mixture of concentrated HCl and water.

    • Heat the mixture to reflux for 12-24 hours.

    • Cool the solution to room temperature, which should result in the precipitation of the product.

    • Filter the white precipitate, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield this compound.

    • Characterize the final product using ¹H NMR, ³¹P NMR, and FTIR spectroscopy.

Synthesis_Workflow Start Start Materials: 4,4'-Dibromobiphenyl Triethyl phosphite Arbuzov Michaelis-Arbuzov Reaction (NiCl₂ catalyst, Reflux in THF) Start->Arbuzov Purification1 Workup and Purification (Extraction, Column Chromatography) Arbuzov->Purification1 Intermediate Diethyl Ester Intermediate Purification1->Intermediate Hydrolysis Acid Hydrolysis (Reflux in conc. HCl) Intermediate->Hydrolysis Purification2 Isolation and Purification (Precipitation, Filtration, Drying) Hydrolysis->Purification2 End Final Product: This compound Purification2->End

Caption: General workflow for the synthesis of this compound.

Protocol 2: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the electrochemical methods for assessing the performance of the synthesized inhibitor.

Materials and Equipment:

  • Mild steel coupons (working electrode)

  • Platinum or graphite rod (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Potentiostat/Galvanostat with EIS capabilities

  • Electrochemical cell

  • Corrosive medium (e.g., 3.5% NaCl solution)

  • This compound (inhibitor)

  • Polishing papers of different grades, acetone, and deionized water

Procedure:

  • Electrode Preparation:

    • Mechanically polish the mild steel coupons with successively finer grades of emery paper.

    • Degrease the coupons with acetone, rinse with deionized water, and dry.

    • Mount the coupon in an electrode holder, exposing a known surface area to the solution.

  • Electrochemical Measurements:

    • Assemble the three-electrode electrochemical cell with the prepared working electrode, counter electrode, and reference electrode.

    • Fill the cell with the corrosive medium containing a specific concentration of the inhibitor. For a blank measurement, use the corrosive medium without the inhibitor.

    • Allow the system to stabilize for approximately 30-60 minutes until a steady open-circuit potential (OCP) is reached.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.5 mV/s).

    • Plot the resulting current density as a function of the applied potential (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data and present it as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Electrochemical_Evaluation_Workflow Start Prepare Mild Steel Working Electrode Cell_Setup Assemble Three-Electrode Electrochemical Cell Start->Cell_Setup Stabilization Stabilize at Open Circuit Potential (OCP) Cell_Setup->Stabilization PDP Potentiodynamic Polarization (Tafel Plot) Stabilization->PDP EIS Electrochemical Impedance Spectroscopy (Nyquist & Bode Plots) Stabilization->EIS Data_Analysis_PDP Determine Ecorr, icorr Calculate IE% PDP->Data_Analysis_PDP Data_Analysis_EIS Determine Rct Calculate IE% EIS->Data_Analysis_EIS Results Corrosion Inhibition Performance Data Data_Analysis_PDP->Results Data_Analysis_EIS->Results

Caption: Workflow for the electrochemical evaluation of corrosion inhibitors.

Conclusion

This compound presents a promising avenue for the development of highly effective corrosion inhibitors. Its rigid structure and strong surface-binding capabilities enable the formation of a dense and stable protective layer on metal surfaces. The protocols provided herein offer a foundation for the synthesis and systematic evaluation of this and similar compounds. Further research is warranted to fully elucidate its performance characteristics across various metals and corrosive environments and to optimize its application for industrial use.

Application Notes and Protocols for Catalysis Utilizing [4-(4-phosphonophenyl)phenyl]phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(4-phosphonophenyl)phenyl]phosphonic acid, also known as biphenyl-4,4'-diphosphonic acid (BPDC), is a versatile organophosphorus compound with significant potential in the field of catalysis. Its rigid biphenyl backbone and two phosphonic acid groups make it an excellent building block, or "linker," for the construction of robust metal-organic frameworks (MOFs). These MOFs can serve as highly effective heterogeneous catalysts for a variety of chemical transformations. The phosphonic acid moieties provide strong coordination to metal centers, leading to stable catalytic frameworks. This document provides detailed application notes and experimental protocols for the use of this compound in catalysis, with a focus on its application in MOF-based catalysis for the hydrolysis of organophosphorus compounds.

Catalytic Applications

The primary catalytic application of this compound is as a linker in the synthesis of metal-organic frameworks (MOFs). These materials possess high surface areas, tunable porosity, and well-defined active sites, making them superior heterogeneous catalysts.

A notable application is in the creation of zirconium-based MOFs (Zr-MOFs) for the catalytic hydrolysis of organophosphorus compounds, such as nerve agent simulants. The Lewis acidic zirconium clusters in the MOF act as the catalytic sites, while the biphenyl-4,4'-diphosphonic acid linker provides the structural integrity and stability necessary for catalytic activity and recyclability.

One specific example is the use of a zirconium biphenyl-4,4'-diphosphonate MOF (Zr-BPDC) for the hydrolysis of dimethyl methylphosphonate (DMMP), a common simulant for sarin nerve gas.

Data Presentation

The catalytic performance of materials derived from this compound is a critical aspect of their evaluation. The following table summarizes key performance indicators for a representative catalytic application.

CatalystSubstrateReactionKey Performance MetricValueReference
Zirconium-[4-(4-phosphonophenyl)phenyl]phosphonate MOF (Zr-BPDC)Dimethyl methylphosphonate (DMMP)HydrolysisHalf-life (t½)Varies with conditions[1]
Phenylphosphonic acid derivativeBenzaldehydeNitrile SilicificationConversion Rate45%[2]

Experimental Protocols

Synthesis of this compound

Materials:

  • Phenylphosphinic acid

  • Concentrated nitric acid

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure: [3]

  • In a round-bottom flask equipped with a thermometer, melt 10.0 g of phenylphosphinic acid.

  • Once the temperature reaches 100 °C, carefully add 3.5 mL of concentrated nitric acid. An exothermic reaction will occur.

  • After the reaction subsides, allow the mixture to cool to room temperature. A yellow solid should form.

  • Pour the solid into 100 mL of water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with three 50 mL portions of diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.

  • The crude phenylphosphonic acid can be further purified by recrystallization from diethyl ether to yield a colorless solid.

Synthesis of Zirconium-[4-(4-phosphonophenyl)phenyl]phosphonate MOF (Zr-BPDC)

This protocol describes a general solvothermal method for the synthesis of a zirconium-based MOF using a diphosphonic acid linker.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (BPDC)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined autoclave

Procedure:

  • In a typical synthesis, a solution of ZrCl₄ in DMF is prepared.

  • A separate solution of this compound in DMF is also prepared.

  • The two solutions are mixed in a Teflon-lined autoclave. The molar ratio of ZrCl₄ to BPDC is typically in the range of 1:1 to 1:2.

  • The autoclave is sealed and heated to a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 24-72 hours).

  • After cooling to room temperature, the resulting solid product is collected by filtration or centrifugation.

  • The product is washed extensively with DMF and then with a lower-boiling solvent like acetone or ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • The final product is dried under vacuum at an elevated temperature (e.g., 100-150 °C) to activate the MOF for catalytic use.

Catalytic Hydrolysis of Dimethyl Methylphosphonate (DMMP)

This protocol outlines a general procedure for testing the catalytic activity of the synthesized Zr-BPDC MOF in the hydrolysis of DMMP.

Materials:

  • Zr-BPDC MOF catalyst

  • Dimethyl methylphosphonate (DMMP)

  • Buffered aqueous solution (e.g., pH 7-9)

  • Reaction vessel with stirring capability

  • Analytical instrument for monitoring the reaction (e.g., ³¹P NMR, GC-MS, or UV-Vis spectrophotometry if a chromogenic product is formed)

Procedure:

  • A specific amount of the activated Zr-BPDC MOF catalyst is suspended in a buffered aqueous solution in a reaction vessel.

  • The reaction is initiated by adding a known concentration of DMMP to the suspension.

  • The reaction mixture is stirred at a constant temperature.

  • Aliquots of the reaction mixture are taken at regular time intervals.

  • The catalyst is removed from the aliquots by filtration or centrifugation.

  • The concentration of DMMP and/or the hydrolysis product (methylphosphonic acid) in the filtrate is determined using a suitable analytical technique.

  • The data is used to calculate the reaction rate, half-life (t½) of DMMP, and the turnover number (TON) of the catalyst.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of this compound-based catalysts.

Synthesis_of_Linker Start Biphenyl Precursor Phosphonation Phosphonation Reaction (e.g., with PCl3 then H2O) Start->Phosphonation Hydrolysis Hydrolysis Phosphonation->Hydrolysis Final_Product [4-(4-phosphonophenyl)phenyl] phosphonic acid Hydrolysis->Final_Product

Caption: General synthesis pathway for this compound.

MOF_Synthesis_Workflow Metal_Salt Zirconium(IV) Salt Solution Mixing Mixing in Solvent (e.g., DMF) Metal_Salt->Mixing Linker This compound Solution Linker->Mixing Solvothermal Solvothermal Reaction (Heating in Autoclave) Mixing->Solvothermal Washing Washing and Solvent Exchange Solvothermal->Washing Activation Activation (Drying under Vacuum) Washing->Activation Zr_BPDC_MOF Zr-BPDC MOF Catalyst Activation->Zr_BPDC_MOF

Caption: Experimental workflow for the synthesis of a Zr-BPDC MOF catalyst.

Catalytic_Hydrolysis_Cycle Catalyst Zr-BPDC MOF (Active Site) Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Coordination Substrate Organophosphate (e.g., DMMP) Substrate->Intermediate Water H2O Water->Intermediate Nucleophilic Attack Intermediate->Catalyst Regeneration Product1 Hydrolyzed Product (e.g., Methylphosphonic Acid) Intermediate->Product1 Product2 Alcohol Intermediate->Product2

References

Application Notes and Protocols for Sensor Fabrication Using [4-(4-phosphonophenyl)phenyl]phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(4-phosphonophenyl)phenyl]phosphonic acid, also known as 4,4'-biphenyldiphosphonic acid, is a bifunctional organic molecule that holds significant promise in the field of sensor fabrication. Its rigid biphenyl backbone provides a well-defined structural element, while the two phosphonic acid groups at either end offer robust anchoring capabilities to a variety of metal oxide surfaces. This dual functionality allows for the formation of stable, well-ordered self-assembled monolayers (SAMs), which are crucial for the development of high-performance sensors. The phosphonic acid moieties form strong covalent bonds with surface hydroxyl groups on materials such as indium tin oxide (ITO), titanium dioxide (TiO₂), and zinc oxide (ZnO), creating a stable interface for subsequent functionalization or for modulating the electronic properties of the substrate.

The biphenyl structure can be further modified to incorporate specific recognition elements, making it a versatile platform for a wide range of sensing applications, including electrochemical and optical biosensors. These sensors can be tailored for the detection of various analytes, from small molecules to large biomolecules, which is of particular interest in drug development and diagnostics.

Data Presentation

A comprehensive search for specific quantitative performance data for sensors explicitly using this compound as the primary modifying agent did not yield specific results. The following table is provided as a template for researchers to populate with their own experimental data. For context, typical performance metrics for electrochemical and optical sensors are included.

Sensor TypeAnalyteLinear RangeLimit of Detection (LOD)SensitivitySelectivityReference
Electrochemical Data not availableData not availableData not availableData not availableData not availableN/A
Optical Data not availableData not availableData not availableData not availableData not availableN/A

Experimental Protocols

The following protocols are based on established methods for the synthesis of similar bisphosphonic acids and the formation of phosphonic acid-based SAMs on sensor substrates. These should be considered as a starting point and may require optimization for specific applications.

Protocol 1: Synthesis of this compound

This protocol is adapted from methods for synthesizing 2,2'-bipyridine-based bis(phosphonic) acids and involves a palladium-catalyzed cross-coupling reaction followed by hydrolysis.

Materials:

  • 4,4'-Dibromo-1,1'-biphenyl

  • Diethyl phosphite

  • Tetrakis(triphenylphosphine)palladium(0)

  • Triphenylphosphine

  • Triethylamine

  • Toluene, anhydrous

  • Bromotrimethylsilane (TMSBr)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Part A: Synthesis of Tetraethyl (1,1'-biphenyl)-4,4'-diylbis(phosphonate)

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), combine 4,4'-dibromo-1,1'-biphenyl, diethyl phosphite, tetrakis(triphenylphosphine)palladium(0), and triphenylphosphine in anhydrous toluene.

  • Add anhydrous triethylamine to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solids and wash the solids with toluene.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the tetraethyl (1,1'-biphenyl)-4,4'-diylbis(phosphonate) ester.

Part B: Hydrolysis to this compound

  • Dissolve the purified phosphonate ester from Part A in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution in an ice bath and add bromotrimethylsilane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent and excess TMSBr under reduced pressure.

  • Carefully add methanol to the residue to hydrolyze the silyl ester.

  • Stir the mixture for 12 hours at room temperature.

  • Remove the methanol under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization.

Synthesis_Workflow cluster_part_a Part A: Phosphonate Ester Synthesis cluster_part_b Part B: Hydrolysis start_a Start reactants_a 4,4'-Dibromo-1,1'-biphenyl + Diethyl phosphite + Pd(PPh3)4 + PPh3 + Triethylamine in Toluene start_a->reactants_a reflux Reflux (110 °C, 24-48h) reactants_a->reflux workup_a Cool, Filter, Evaporate reflux->workup_a purify_a Column Chromatography workup_a->purify_a product_a Tetraethyl (1,1'-biphenyl)-4,4'-diylbis(phosphonate) purify_a->product_a start_b Start with Ester product_a->start_b reactants_b Phosphonate Ester + TMSBr in DCM start_b->reactants_b stir_b Stir (24h, RT) reactants_b->stir_b evaporate_b Evaporate Solvent stir_b->evaporate_b hydrolyze Add Methanol evaporate_b->hydrolyze stir_hydrolyze Stir (12h, RT) hydrolyze->stir_hydrolyze evaporate_final Evaporate Methanol stir_hydrolyze->evaporate_final product_b [4-(4-phosphonophenyl)phenyl] phosphonic acid evaporate_final->product_b

Synthesis workflow for this compound.
Protocol 2: Fabrication of a Sensor Surface with a this compound SAM

This protocol describes the formation of a self-assembled monolayer on an indium tin oxide (ITO) substrate, a common transparent conductive oxide used in sensors.

Materials:

  • Indium tin oxide (ITO) coated glass slides or other sensor substrates

  • This compound

  • Anhydrous tetrahydrofuran (THF) or other suitable organic solvent (e.g., ethanol)

  • Acetone, electronics grade

  • Isopropanol, electronics grade

  • Deionized (DI) water

  • Nitrogen gas, high purity

Procedure:

  • Substrate Cleaning:

    • Sonicate the ITO substrates sequentially in a series of solvents to remove organic contaminants. A typical sequence is: DI water with detergent, DI water, acetone, and finally isopropanol. Sonicate for 15 minutes in each solvent.

    • After the final sonication, rinse the substrates thoroughly with DI water and dry them under a stream of high-purity nitrogen gas.

    • To create a hydroxylated surface, which is essential for phosphonic acid binding, treat the cleaned substrates with UV-Ozone for 15-20 minutes.

  • SAM Formation Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous THF. Ensure the phosphonic acid is fully dissolved. It may be necessary to gently warm the solution or use sonication to aid dissolution.

  • SAM Deposition:

    • Immerse the cleaned and dried ITO substrates into the phosphonic acid solution.

    • Carry out the immersion in a sealed, inert atmosphere (e.g., a glovebox or a sealed container purged with nitrogen) to prevent contamination and solvent evaporation.

    • Allow the substrates to remain in the solution for 12-24 hours at room temperature. The optimal immersion time may need to be determined experimentally.

  • Rinsing and Drying:

    • After immersion, carefully remove the substrates from the solution.

    • Rinse the substrates thoroughly with fresh anhydrous THF to remove any non-covalently bound (physisorbed) molecules.

    • Dry the functionalized substrates under a stream of nitrogen gas.

  • Annealing (Optional):

    • To potentially improve the ordering and stability of the SAM, the substrates can be annealed at a moderate temperature (e.g., 100-120 °C) for 1-2 hours in a vacuum oven or under an inert atmosphere.

SAM_Fabrication_Workflow cluster_cleaning Substrate Cleaning cluster_deposition SAM Deposition cluster_post_deposition Post-Deposition Processing start Start with ITO Substrate sonicate_detergent Sonicate in Detergent/DI Water start->sonicate_detergent sonicate_acetone Sonicate in Acetone sonicate_detergent->sonicate_acetone sonicate_ipa Sonicate in Isopropanol sonicate_acetone->sonicate_ipa rinse_dry Rinse with DI Water & Dry with N2 sonicate_ipa->rinse_dry uv_ozone UV-Ozone Treatment rinse_dry->uv_ozone immerse Immerse Substrate in Solution (12-24h, RT, Inert Atmosphere) uv_ozone->immerse prepare_solution Prepare 1 mM Phosphonic Acid Solution in Anhydrous THF prepare_solution->immerse rinse_thf Rinse with Anhydrous THF immerse->rinse_thf dry_n2 Dry with N2 rinse_thf->dry_n2 anneal Optional Annealing (100-120 °C, 1-2h) dry_n2->anneal final_surface Functionalized Sensor Surface anneal->final_surface

Experimental workflow for sensor surface fabrication.

Signaling Pathways and Logical Relationships

The fundamental principle behind using this compound in sensor fabrication lies in its ability to form a stable, well-defined interface between the inorganic sensor substrate and the sensing environment. This interface can then be used in several ways to generate a detectable signal.

Signaling_Pathway cluster_fabrication Sensor Fabrication cluster_sensing Sensing Mechanism cluster_signal_types Signal Output substrate Metal Oxide Substrate (e.g., ITO, TiO2) sam_formation Self-Assembled Monolayer (SAM) Formation substrate->sam_formation phosphonic_acid [4-(4-phosphonophenyl)phenyl] phosphonic acid phosphonic_acid->sam_formation binding_event Analyte Binding to SAM or Modified SAM sam_formation->binding_event Functionalized Surface analyte Target Analyte analyte->binding_event signal_transduction Signal Transduction binding_event->signal_transduction electrochemical_signal Electrochemical Signal (e.g., Change in Impedance, Current) signal_transduction->electrochemical_signal optical_signal Optical Signal (e.g., Change in Refractive Index, Fluorescence) signal_transduction->optical_signal

Logical relationship in sensor fabrication and signal generation.

Application Notes and Protocols for Hybrid Materials Based on [4-(4-phosphonophenyl)phenyl]phosphonic Acid in Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, applications, and experimental protocols for the utilization of [4-(4-phosphonophenyl)phenyl]phosphonic acid in the development of hybrid material-based sensors. The unique structural and chemical properties of this biphenyl diphosphonic acid linker enable its use in robust sensing platforms for a variety of analytes, including nitroaromatic compounds, metal ions, and neurotransmitters.

Principle of Sensing

This compound serves as a rigid and versatile building block for creating two primary types of hybrid sensing materials:

  • Zirconium Phosphonate-Based Hybrid Materials: The dual phosphonic acid groups strongly coordinate with metal ions, particularly zirconium (Zr⁴⁺), to form stable, layered, or porous crystalline structures.[1][2] These materials, which can be considered a form of metal-organic framework (MOF), can be designed to exhibit fluorescence.[3][4] The biphenyl core of the linker is itself fluorescent and provides a platform for detecting analytes through fluorescence quenching or enhancement mechanisms. The porous nature of these materials can also pre-concentrate analytes, enhancing sensitivity.

  • Self-Assembled Monolayers (SAMs) on Oxide Surfaces: The phosphonic acid moieties readily form strong, covalent bonds with various metal oxide surfaces (e.g., indium tin oxide (ITO), silicon dioxide (SiO₂), titanium dioxide (TiO₂)).[5] This allows for the precise functionalization of electrode or sensor surfaces with a well-ordered monolayer of the biphenyl phosphonic acid. These functionalized surfaces can then be used for electrochemical or optical sensing.

Applications in Sensing

Detection of Nitroaromatic Compounds via Fluorescence Quenching

Zirconium-[4-(4-phosphonophenyl)phenyl]phosphonate (Zr-BDPP) hybrid materials can act as highly sensitive and selective fluorescent sensors for nitroaromatic compounds, which are common explosives and environmental pollutants.[4]

Signaling Pathway:

Zr_BDPP Zr-BDPP Hybrid Material (Fluorescent) Quenching Fluorescence Quenching Zr_BDPP->Quenching Electron Transfer Analyte Nitroaromatic Compound (e.g., TNT) Analyte->Quenching Excitation Excitation Light (e.g., 350 nm) Excitation->Zr_BDPP Signal Reduced Fluorescence Emission (e.g., 420 nm) Quenching->Signal

Caption: Fluorescence quenching mechanism for nitroaromatic detection.

The electron-deficient nitroaromatic compounds interact with the electron-rich biphenyl rings of the Zr-BDPP framework, leading to an electron transfer process that quenches the fluorescence of the material. The degree of quenching is proportional to the concentration of the nitroaromatic analyte.

Electrochemical Sensing of Dopamine

A self-assembled monolayer of this compound on an electrode surface can be used for the sensitive and selective electrochemical detection of dopamine, a critical neurotransmitter.[5]

Signaling Pathway:

Electrode ITO Electrode SAM BDPP SAM Electrode->SAM Functionalization Oxidation Electrochemical Oxidation SAM->Oxidation Dopamine Dopamine Dopamine->SAM Interaction Signal Oxidation Current (Measured) Oxidation->Signal

Caption: Electrochemical detection of dopamine using a BDPP SAM.

The phosphonic acid groups of the SAM can interact with the amine group of dopamine, pre-concentrating it at the electrode surface. The biphenyl moiety can facilitate electron transfer. The applied potential oxidizes the dopamine, generating a current that is proportional to its concentration.

Detection of Heavy Metal Ions via Fluorescence Quenching

Hybrid materials of this compound, for instance, incorporated into quantum dots or as a zirconium phosphonate framework, can be employed for the detection of heavy metal ions such as Cu²⁺ or Hg²⁺.[1][6][7]

Signaling Pathway:

start Start reagents Mix ZrCl₄ and BDPP in DMF/Acetic Acid start->reagents solvothermal Solvothermal Reaction (120°C, 24h) reagents->solvothermal wash Wash with DMF and Ethanol solvothermal->wash dry Dry under Vacuum (80°C, 12h) wash->dry characterize Characterize Material (XRD, SEM, Fluorescence) dry->characterize end Zr-BDPP Ready for Sensing characterize->end start Start clean Clean ITO Substrate (Acetone, Ethanol, DI Water) start->clean prepare_sol Prepare 1 mM BDPP in Ethanol/Water (9:1) clean->prepare_sol immerse Immerse ITO in BDPP Solution (24h, Room Temperature) prepare_sol->immerse rinse Rinse with Ethanol and DI Water immerse->rinse dry Dry with N₂ Stream rinse->dry end BDPP-SAM on ITO Ready dry->end

References

Application Notes and Protocols for Self-Assembled Monolayers of [4-(4-phosphonophenyl)phenyl]phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organophosphonic acids on metal oxide surfaces have garnered significant interest due to their robustness, ordering, and versatility in tailoring surface properties. [4-(4-phosphonophenyl)phenyl]phosphonic acid (BPPPA) is a bifunctional aromatic phosphonic acid that forms highly stable and well-ordered SAMs. The presence of two phosphonic acid groups allows for a "bipodal" binding to the surface, significantly enhancing the thermal and chemical stability of the monolayer compared to its monopodal counterparts. The rigid biphenyl backbone provides a well-defined spacer, enabling precise control over the surface's chemical and physical properties.

These BPPPA SAMs are particularly relevant for applications in drug development, biosensing, and medical implants where stable and well-defined surface functionalization is critical. For instance, they can be used to control protein adsorption, promote specific cell adhesion, or act as a stable linker for the immobilization of bioactive molecules.

Data Presentation

The following tables summarize typical quantitative data for phosphonic acid SAMs on various substrates. While specific data for BPPPA is limited in the literature, the presented values for similar aromatic and bifunctional phosphonic acids provide a strong reference for the expected properties of BPPPA monolayers.

Table 1: Water Contact Angle and Surface Energy of Phosphonic Acid SAMs on Titanium Dioxide (TiO₂)

Phosphonic AcidSolventDeposition Time (hours)Water Contact Angle (°)Surface Free Energy (mN/m)
Phenylphosphonic Acid (PPA)Ethanol2465-7540-45
Octylphosphonic Acid (OPA)Isopropanol18105-11020-25
Dodecylphosphonic Acid (DDPA)Isopropanol18110-11518-22
This compound (BPPPA) (Expected) Ethanol/THF2470-8035-40

Table 2: Ellipsometric Thickness of Phosphonic Acid SAMs on Silicon Dioxide (SiO₂)

Phosphonic AcidSolventDeposition Time (hours)Annealing Temperature (°C)Monolayer Thickness (Å)
Phenylphosphonic Acid (PPA)THF121206-8
Octadecylphosphonic Acid (ODPA)Toluene2414022-25
1,8-Octanediphosphonic AcidEthanol4815010-12
This compound (BPPPA) (Expected) THF2414010-14

Table 3: X-ray Photoelectron Spectroscopy (XPS) Data for Phosphonic Acid SAMs on Aluminum Oxide (Al₂O₃)

Phosphonic AcidP 2p Binding Energy (eV)O 1s Binding Energy (eV) (P-O-Al)C 1s Binding Energy (eV)
Phenylphosphonic Acid (PPA)133.5 - 134.5531.0 - 532.0284.8 (aromatic C)
Octylphosphonic Acid (OPA)133.2 - 134.2531.2 - 532.2285.0 (aliphatic C)
This compound (BPPPA) (Expected) 133.8 - 134.8531.5 - 532.5284.8 (aromatic C)

Experimental Protocols

The following protocols provide a general framework for the preparation of BPPPA SAMs on metal oxide surfaces. Optimization of parameters such as concentration, immersion time, and temperature may be necessary for specific substrates and applications.

Substrate Preparation

Thorough cleaning of the substrate is paramount for the formation of a high-quality, well-ordered SAM. The goal is to remove organic and inorganic contaminants and to generate a hydroxylated surface that is reactive towards the phosphonic acid headgroups.

Materials:

  • Substrate (e.g., TiO₂, Al₂O₃, ZnO, SiO₂ wafers or films)

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • UV-Ozone cleaner (optional)

  • Nitrogen or Argon gas stream

Protocol:

  • Sonnicate the substrate sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.

  • Dry the substrate under a stream of nitrogen or argon gas.

  • For silicon-based substrates, an additional cleaning and hydroxylation step using Piranha solution for 15-20 minutes is recommended. After the Piranha treatment, rinse the substrate extensively with DI water.

  • Alternatively, expose the cleaned substrate to a UV-Ozone treatment for 15-20 minutes to remove residual organic contaminants and generate surface hydroxyl groups.

  • Use the cleaned substrate immediately for SAM deposition to prevent re-contamination.

Solution Preparation

Materials:

  • This compound (BPPPA)

  • Anhydrous solvent (e.g., ethanol, isopropanol, tetrahydrofuran (THF))

  • Volumetric flask

  • Ultrasonic bath

Protocol:

  • Prepare a 0.1 to 1 mM solution of BPPPA in the chosen anhydrous solvent. The optimal concentration may vary depending on the solvent and substrate.

  • Ensure the BPPPA is fully dissolved. Sonication for 10-15 minutes may be required to aid dissolution.

  • It is recommended to use freshly prepared solutions for each experiment to ensure consistency.

Self-Assembled Monolayer Deposition

Materials:

  • Cleaned substrate

  • BPPPA solution

  • Airtight deposition vessel (e.g., glass vial with a PTFE-lined cap)

  • Oven or hot plate (optional, for thermal annealing)

Protocol:

  • Immerse the freshly cleaned and dried substrate into the BPPPA solution within the airtight vessel. Ensure the entire surface to be coated is submerged.

  • Seal the vessel to prevent solvent evaporation and contamination.

  • Allow the self-assembly to proceed for 12-48 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.

  • After immersion, remove the substrate from the solution and rinse it thoroughly with the fresh, pure solvent to remove any physisorbed molecules. Sonication in the rinse solvent for a few minutes can be beneficial.

  • Dry the substrate under a stream of nitrogen or argon gas.

  • For enhanced stability, a post-deposition thermal annealing step can be performed. Heat the SAM-coated substrate in an oven or on a hot plate at 120-150°C for 1-2 hours.

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Treatment & Characterization sub_start Substrate sonication Sonication (Acetone, IPA, DI Water) sub_start->sonication drying1 Drying (N₂ Stream) sonication->drying1 hydroxylation Hydroxylation (Piranha or UV-Ozone) drying1->hydroxylation drying2 Drying (N₂ Stream) hydroxylation->drying2 immersion Immersion (12-48h, Room Temp) drying2->immersion solution BPPPA Solution (0.1-1 mM in Anhydrous Solvent) solution->immersion rinsing Rinsing (Fresh Solvent) immersion->rinsing drying3 Drying (N₂ Stream) rinsing->drying3 annealing Thermal Annealing (120-150°C, 1-2h) drying3->annealing characterization Characterization (XPS, Contact Angle, AFM) annealing->characterization binding_modes substrate Metal Oxide Surface M-OH M-OH M-OH bpppa This compound (BPPPA) P(O)(OH)₂ Phenyl Phenyl P(O)(OH)₂ bpppa:p1->substrate:f1 Covalent Bond bpppa:p4->substrate:f3 Covalent Bond bipodal Bipodal Binding

Troubleshooting & Optimization

Technical Support Center: Synthesis of [4-(4-phosphonophenyl)phenyl]phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of [4-(4-phosphonophenyl)phenyl]phosphonic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and effective synthetic strategies involve a two-step process:

  • Formation of a phosphonate ester intermediate: This is typically achieved through either a metal-catalyzed cross-coupling reaction or a variation of the Michaelis-Arbuzov reaction on a 4,4'-dihalobiphenyl starting material. Palladium-catalyzed phosphonation is often favored for its efficiency and substrate scope.

  • Hydrolysis of the phosphonate ester: The resulting tetraalkyl [1,1'-biphenyl]-4,4'-diylbis(phosphonate) is then hydrolyzed to the final diacid product, typically under acidic conditions.

Q2: My final product, this compound, is poorly soluble in most organic solvents. How can I purify it?

A2: Due to the high polarity of the two phosphonic acid groups, the final product exhibits limited solubility in many common organic solvents. Purification is most successfully achieved by recrystallization from aqueous solutions. In some cases, dissolving the crude product in a basic aqueous solution followed by acidification to precipitate the purified acid can be effective. Due to its hygroscopic nature, the purified product should be thoroughly dried under high vacuum.[1]

Q3: I am observing incomplete hydrolysis of the phosphonate ester intermediate. What can I do to drive the reaction to completion?

A3: Incomplete hydrolysis is a common issue. To ensure complete conversion to the diacid, you can try the following:

  • Increase reaction time: Prolonging the reflux time, for instance up to 12 hours, can help.[1]

  • Use a higher concentration of acid: Employing concentrated hydrochloric acid (e.g., 35-37%) is a standard procedure.[1]

  • Ensure efficient mixing: Vigorous stirring is crucial, especially if the product begins to precipitate during the reaction.

  • Alternative hydrolysis methods: The McKenna reaction, which uses bromotrimethylsilane (TMSBr) followed by methanolysis, is an effective alternative for cleaving phosphonate esters under milder conditions.[1]

Q4: What are the main side products I should be aware of during the synthesis?

A4: Potential side products depend on the chosen synthetic route.

  • In palladium-catalyzed phosphonation, side reactions can include dehalogenation of the starting material or the formation of monoposphonated biphenyl.

  • During the hydrolysis step, incomplete hydrolysis can lead to the presence of phosphonic acid monoesters.[1]

Troubleshooting Guides

Route 1: Palladium-Catalyzed Phosphonation followed by Hydrolysis

This route is often preferred for its high efficiency and relatively mild reaction conditions for the C-P bond formation.

Step 1: Synthesis of Tetraethyl [1,1'-biphenyl]-4,4'-diylbis(phosphonate)

Issue Potential Cause(s) Troubleshooting Steps
Low or no yield of the phosphonate ester Inactive catalystUse a fresh source of palladium catalyst and phosphine ligand. Ensure the ligand is not oxidized.
Poor quality starting materialsUse purified 4,4'-dihalobiphenyl and diethyl phosphite. Ensure all reactants are anhydrous.
Inappropriate reaction temperatureOptimize the reaction temperature. While these reactions often run at elevated temperatures (e.g., 80-120 °C), excessively high temperatures can lead to catalyst decomposition.
Formation of significant amounts of monoposphonated byproduct Insufficient diethyl phosphiteUse a slight excess of diethyl phosphite to favor the formation of the bisphosphonate.
Short reaction timeExtend the reaction time to allow for the second phosphonation to occur. Monitor the reaction progress by TLC or GC-MS.
Difficulty in purifying the phosphonate ester Co-elution with byproductsUse a different solvent system for column chromatography. A gradient elution may be necessary to separate the desired product from starting materials and byproducts.

Step 2: Hydrolysis of Tetraethyl [1,1'-biphenyl]-4,4'-diylbis(phosphonate)

Issue Potential Cause(s) Troubleshooting Steps
Incomplete hydrolysis Insufficient acid or waterUse a large excess of concentrated hydrochloric acid. Ensure enough water is present for the hydrolysis of all four ester groups.
Low reaction temperature or insufficient timeMaintain a steady reflux and extend the reaction time. Monitor the reaction progress by ³¹P NMR spectroscopy.
Product is a sticky solid or oil Residual solvent or impuritiesAfter filtration, wash the product thoroughly with deionized water and then with a non-polar solvent like diethyl ether to remove organic impurities. Dry the product under high vacuum at an elevated temperature.
Hygroscopic nature of the productHandle the purified product in a dry atmosphere (e.g., glovebox or desiccator) to prevent moisture absorption.
Route 2: Michaelis-Arbuzov Reaction followed by Hydrolysis

This classical method can be effective but often requires harsher conditions.

Step 1: Synthesis of Tetraethyl [1,1'-biphenyl]-4,4'-diylbis(phosphonate)

Issue Potential Cause(s) Troubleshooting Steps
Low yield of the phosphonate ester Low reactivity of aryl halideAryl bromides are more reactive than aryl chlorides in the Michaelis-Arbuzov reaction. Consider using 4,4'-diiodobiphenyl for higher reactivity.[2]
High reaction temperature leading to decompositionWhile the Michaelis-Arbuzov reaction typically requires high temperatures, charring can occur. Optimize the temperature to be high enough for the reaction to proceed but low enough to minimize decomposition.
Side reactionsThe high temperatures can lead to side reactions. The use of a Lewis acid catalyst might allow for lower reaction temperatures.[3]
Reaction has stalled Insufficient triethyl phosphiteUse a larger excess of triethyl phosphite.

Data Presentation

Table 1: Hypothetical Yields for Palladium-Catalyzed Phosphonation of 4,4'-Dibromobiphenyl

EntryCatalystLigandBaseTemperature (°C)Time (h)Yield of Diester (%)
1Pd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄1001285
2Pd(dba)₂ (2 mol%)SPhos (4 mol%)Cs₂CO₃1101290
3PdCl₂(PPh₃)₂ (5 mol%)-Et₃N1002465

Table 2: Influence of Acid Concentration and Time on the Hydrolysis of Tetraethyl [1,1'-biphenyl]-4,4'-diylbis(phosphonate)

EntryAcidConcentrationTemperature (°C)Time (h)Conversion to Diacid (%)
1HCl6 M110 (reflux)680
2HCl12 M (conc.)110 (reflux)695
3HCl12 M (conc.)110 (reflux)12>99
4HBr48%125 (reflux)8>99

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of Tetraethyl [1,1'-biphenyl]-4,4'-diylbis(phosphonate)

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,4'-dibromobiphenyl (1.0 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).

  • Add anhydrous cesium carbonate (2.5 eq.) as the base.

  • Add anhydrous toluene as the solvent, followed by diethyl phosphite (2.5 eq.).

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and base.

  • Wash the celite pad with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure tetraethyl [1,1'-biphenyl]-4,4'-diylbis(phosphonate).

Protocol 2: Acidic Hydrolysis to this compound

  • To a round-bottom flask, add the tetraethyl [1,1'-biphenyl]-4,4'-diylbis(phosphonate) (1.0 eq.).

  • Add a large excess of concentrated hydrochloric acid (e.g., 20-30 eq.).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours with vigorous stirring. A white precipitate should form.

  • Cool the reaction mixture to room temperature.

  • Collect the white solid by vacuum filtration.

  • Wash the solid sequentially with cold deionized water and diethyl ether.

  • Dry the purified this compound under high vacuum at 60-80 °C to a constant weight.

Visualizations

experimental_workflow cluster_step1 Step 1: Pd-Catalyzed Phosphonation cluster_step2 Step 2: Hydrolysis start 4,4'-Dibromobiphenyl + Diethyl Phosphite reaction Pd(OAc)₂ / SPhos Cs₂CO₃, Toluene, 110°C start->reaction workup1 Filtration & Concentration reaction->workup1 purification1 Column Chromatography workup1->purification1 intermediate Tetraethyl [1,1'-biphenyl]-4,4'-diylbis(phosphonate) purification1->intermediate hydrolysis Conc. HCl, Reflux (110°C) intermediate->hydrolysis workup2 Filtration & Washing hydrolysis->workup2 drying High Vacuum Drying workup2->drying product [4-(4-phosphonophenyl)phenyl]- phosphonic acid drying->product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_hydrolysis cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Hydrolysis (Checked by ³¹P NMR) cause1 Insufficient Time start->cause1 cause2 Low Acid Concentration start->cause2 cause3 Poor Mixing start->cause3 solution1 Increase reflux time to 12h cause1->solution1 solution2 Use concentrated (12M) HCl cause2->solution2 solution3 Ensure vigorous stirring cause3->solution3

Caption: Troubleshooting logic for incomplete hydrolysis.

References

Technical Support Center: Purification of Crude [4-(4-phosphonophenyl)phenyl]phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude [4-(4-phosphonophenyl)phenyl]phosphonic acid (also known as 4,4'-biphenyldiphosphonic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound.

Problem 1: Product is an Oil or a Sticky Solid After Synthesis

Question: My crude this compound is an inseparable oil or a sticky solid, not the expected crystalline powder. What should I do?

Answer: An oily or sticky consistency in the crude product typically points to the presence of impurities such as residual solvents, unreacted starting materials, or byproducts. The hygroscopic nature of phosphonic acids can also contribute to this issue if the product has absorbed atmospheric moisture.[1][2]

Troubleshooting Steps:

  • Ensure Complete Reaction: Verify that the synthesis reaction has gone to completion. Incomplete reactions are a common source of impurities.

  • Thorough Drying: Dry the crude product under a high vacuum for an extended period to remove volatile impurities and residual solvents.

  • Recrystallization: This is the most effective method for obtaining a crystalline solid.[3] Due to the biphenyl structure, solubility may differ from simpler phosphonic acids. A mixed-solvent system is often effective.[4]

    • Suggested Solvent Systems:

      • Acetone/Water[4]

      • Acetonitrile/Water[4]

      • Ethanol/Water[4]

      • Isopropanol/Water[4]

  • Precipitation: If recrystallization is challenging, precipitation can be an alternative. Dissolve the crude product in a suitable solvent (e.g., acetone or ethanol) and then add a less polar solvent (e.g., hexane) dropwise until the product precipitates.

Problem 2: Low Yield After Recrystallization

Question: I am losing a significant amount of product during recrystallization, resulting in a low yield. How can I improve this?

Answer: Product loss during recrystallization is often due to the partial solubility of the compound in the recrystallization solvent, even at low temperatures.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Use Ice-Cold Washing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to reduce the amount of product that redissolves.[1]

  • Optimize Solvent System: Experiment with different solvent mixtures to find one that provides a large solubility difference between hot and cold conditions.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve recovery.

Problem 3: Persistent Impurities Detected by Analysis (e.g., NMR, HPLC)

Question: After purification, analytical techniques still show the presence of impurities. How can I remove them?

Answer: Persistent impurities may require a more targeted purification approach, such as chromatography, or a multi-step purification strategy.

Troubleshooting Steps:

  • Identify the Impurity: If possible, identify the structure of the impurity. Common impurities in related syntheses include unreacted starting materials and coupling byproducts (e.g., homocoupling of Grignard reagents).[2][5]

  • Ion-Exchange Chromatography: Since the product is a diphosphonic acid, it is highly charged. Anion-exchange chromatography can be a powerful technique for separating it from less charged or neutral impurities.[6][7][8][9][10]

    • Principle: The negatively charged phosphonate groups will bind to a positively charged anion-exchange resin. The product can then be eluted by increasing the salt concentration or changing the pH of the eluent.

  • Multiple Recrystallizations: A second recrystallization from a different solvent system may successfully remove impurities that co-crystallized in the first attempt.

  • Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH) to deprotonate the phosphonic acid groups, making it water-soluble. Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove non-acidic, organic-soluble impurities. Re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified product, which can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in related preparations include:

  • Unreacted Starting Materials: Such as 4,4'-dibromobiphenyl or the corresponding phosphonate esters.

  • Monophosphonated Byproducts: Species where only one of the two phosphonic acid groups has been successfully introduced.

  • Homocoupling Products: Byproducts from coupling reactions, such as biphenyl when using a Grignard-based route.[2]

  • Solvents: Residual solvents from the reaction or workup.

  • Inorganic Salts: Salts formed during the reaction or workup stages.

Q2: What is the best method to purify crude this compound?

A2: Recrystallization is the most common and often the most effective initial purification method for crystalline solids.[3] For this compound, a mixed solvent system such as acetone/water or ethanol/water is a good starting point.[4] If recrystallization fails to provide the desired purity, ion-exchange chromatography is a highly effective secondary method due to the compound's ionic nature.[6][7]

Q3: My purified product is still not a free-flowing powder. What could be the reason?

A3: Phosphonic acids are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] This can cause the purified product to become sticky or clump together. To mitigate this, ensure the final product is dried thoroughly under high vacuum and stored in a desiccator or under an inert atmosphere.

Q4: Can I use normal-phase silica gel chromatography for purification?

A4: Normal-phase silica gel chromatography is generally not recommended for highly polar and acidic compounds like phosphonic acids. These compounds tend to bind very strongly and irreversibly to the silica gel, leading to poor recovery and significant tailing of the peaks. Ion-exchange chromatography is a much more suitable chromatographic technique.[6][7]

Data Presentation

The following table summarizes expected outcomes from different purification techniques. The values are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Purity BeforeTypical Purity AfterExpected Yield RangeKey Considerations
Recrystallization 80-90%>97%60-85%Choice of solvent is critical for yield and purity.
Acid-Base Extraction 70-85%~95%70-90%Effective for removing non-acidic impurities.
Ion-Exchange Chromatography 80-95%>99%50-80%High purity can be achieved, but the process is more complex and time-consuming.

Experimental Protocols

Protocol 1: Recrystallization from an Acetone/Water Solvent System

This protocol is adapted from general procedures for the purification of phosphonic acids.[4]

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of acetone to the flask and gently heat the mixture with stirring to dissolve as much of the solid as possible.

  • Addition of Water: Slowly add deionized water dropwise to the warm acetone solution until a slight turbidity (cloudiness) persists.

  • Clarification: Add a few more drops of acetone until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone/water (in the same ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification via Anion-Exchange Chromatography

This is a general protocol for the purification of anionic compounds.[6][7][8][9][10]

  • Resin Preparation: Swell a strong anion-exchange resin (e.g., a quaternary ammonium-based resin) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0). Pack the resin into a chromatography column and equilibrate the column with several column volumes of the starting buffer.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the starting buffer. Adjust the pH if necessary to ensure the compound is deprotonated and charged.

  • Loading: Apply the dissolved sample to the top of the equilibrated column.

  • Washing: Wash the column with several column volumes of the starting buffer to elute any unbound or weakly bound impurities.

  • Elution: Elute the bound product from the column using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer). The highly charged this compound will elute at a higher salt concentration than many singly charged or less polar impurities.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy) to identify the fractions containing the pure product.

  • Desalting and Isolation: Combine the pure fractions. The product can be isolated by removing the salt, for example, by dialysis, reverse osmosis, or by precipitating the product by acidifying the solution and collecting the solid by filtration.

Visualizations

experimental_workflow crude Crude Product (Oil/Sticky Solid) drying High Vacuum Drying crude->drying recrystallization Recrystallization (e.g., Acetone/Water) drying->recrystallization filtration Filtration & Washing recrystallization->filtration pure_product Pure Crystalline Product filtration->pure_product

Caption: A typical workflow for the purification of crude this compound via recrystallization.

troubleshooting_logic start Crude Product Impure? oily_sticky Product is Oily/Sticky start->oily_sticky Yes low_yield Low Recrystallization Yield start->low_yield Yes impurities_remain Impurities Remain After Recrystallization start->impurities_remain Yes check_reaction Verify Reaction Completion oily_sticky->check_reaction thorough_drying Ensure Thorough Drying oily_sticky->thorough_drying optimize_solvent Optimize Recrystallization Solvent oily_sticky->optimize_solvent low_yield->optimize_solvent slow_cooling Use Slow Cooling low_yield->slow_cooling cold_wash Wash with Cold Solvent low_yield->cold_wash ion_exchange Perform Ion-Exchange Chromatography impurities_remain->ion_exchange acid_base Perform Acid-Base Extraction impurities_remain->acid_base

Caption: A troubleshooting decision tree for common purification issues.

References

troubleshooting common problems in phosphonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphonic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Synthesis & Reaction Issues

Q1: My phosphonic acid synthesis is resulting in a low yield or no product. What are the common causes?

Several factors can contribute to low or no product yield in phosphonic acid synthesis. The specific cause often depends on the synthetic route employed. Here are some common issues and solutions:

  • Inactive Catalyst or Reagents: Catalysts, especially bases used in reactions like the Pudovik reaction, can be deactivated by moisture or age.[1] Always use fresh, anhydrous catalysts and reagents.

  • Steric Hindrance: Bulky starting materials (e.g., sterically hindered aldehydes or ketones) can significantly slow down or prevent the reaction.[1] To address this, you might need to increase the reaction temperature, prolong the reaction time, or use a less sterically demanding phosphite reagent.[1]

  • Reaction Reversibility: Some reactions, like the Pudovik reaction, can be reversible.[1] To drive the equilibrium towards the product, consider using an excess of one reactant or removing the product as it forms, for instance, through crystallization.[1]

  • Suboptimal Temperature: Many phosphonic acid synthesis reactions are temperature-sensitive. For instance, the Michaelis-Arbuzov reaction often requires heating between 120°C and 160°C.[2] Ensure your reaction is maintained at the optimal temperature for the specific protocol.

  • Low Reactivity of Alkyl Halide (in Michaelis-Arbuzov reaction): The reactivity of the alkyl halide is crucial. The general order of reactivity is R'I > R'Br > R'Cl.[2][3] Secondary alkyl halides are less reactive and can lead to side reactions, while tertiary, aryl, and vinyl halides are generally unreactive under classical conditions.[2][3]

Q2: I am observing the formation of significant side products. What are the most common side reactions and how can I minimize them?

Side reactions are a frequent challenge in phosphonic acid synthesis. Here are some of the most common ones:

  • Phospha-Brook Rearrangement (in Pudovik reaction): A prevalent side reaction is the base-catalyzed rearrangement of the desired α-hydroxyphosphonate to a phosphate ester.[1] To suppress this, you can try lowering the reaction temperature, shortening the reaction time, and using a mild acidic work-up to neutralize the base catalyst.[1]

  • Di-substitution (in Michaelis-Arbuzov reaction with dihaloalkanes): When using α,ω-dihaloalkanes, a common side product is the diphosphonate, where both ends of the alkane have reacted.[4] To favor mono-substitution, maintain a low concentration of the trialkyl phosphite relative to the dibromoalkane by adding the phosphite slowly and dropwise to the pre-heated dibromoalkane.[4]

  • Reaction with Byproduct (in Michaelis-Arbuzov reaction): The alkyl halide byproduct generated during the reaction can react with the starting trialkyl phosphite, leading to unwanted byproducts.[4][5] This is especially problematic if the byproduct is more reactive than the starting alkyl halide.[6] Using a distillation setup to continuously remove the low-boiling byproduct as it forms can mitigate this issue.[4]

  • Perkow Reaction (with α-halo ketones in Michaelis-Arbuzov reaction): This side reaction leads to the formation of a vinyl phosphate instead of the desired β-keto phosphonate.[2] Higher reaction temperatures tend to favor the Michaelis-Arbuzov product.[2]

Hydrolysis of Phosphonate Esters

Q3: My phosphonate ester is hydrolyzing during the reaction or workup. How can I prevent this?

Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, which can significantly reduce the yield of the desired ester.[5]

  • Avoid Strong Acids and Bases: If the ester is your target product, it is critical to maintain neutral or near-neutral conditions during the reaction and purification steps.[5]

  • Ensure Anhydrous Conditions: Water is necessary for hydrolysis. Therefore, all reagents and solvents must be thoroughly dried to prevent the formation of the corresponding phosphonic acid.[5]

  • Sensitivity of the Product to Acidic Conditions: The acidity of the phosphonic acid function itself can trigger side reactions, such as the cleavage of other functional groups (e.g., carboxylic esters) or the opening of heterocyclic rings.[7][8] Careful control of pH during workup is essential. Adding a mild base like aqueous ammonia during methanolysis of silylated phosphonates has been shown to prevent cleavage of carboxylic esters.[7][8]

Purification Challenges

Q4: I am having difficulty purifying my final phosphonic acid product. What are the best practices?

The high polarity of the phosphonic acid group makes purification challenging.[7]

  • Purification of Precursors: It is often easier to purify the phosphonate ester precursor (e.g., dialkyl phosphonates) using standard silica gel chromatography before hydrolyzing it to the phosphonic acid.[7]

  • Chromatography of Phosphonic Acids: If direct purification of the phosphonic acid is necessary, it requires very polar eluents for silica gel chromatography (e.g., CHCl3/MeOH/H2O 5:4:1, v/v/v).[7] Further purification may require reversed-phase HPLC.[7]

  • Crystallization: For solid phosphonic acids, recrystallization is a viable purification method.[7] Sometimes, converting the phosphonic acid to a salt (e.g., with dicyclohexylamine or sodium) can facilitate crystallization and handling, as it may reduce hygroscopicity.[9]

  • Dealing with Sticky Products: Long-chain phosphonic acids can be sticky and difficult to handle, often due to residual solvent.[9] Forming a salt, as mentioned above, or attempting crystallization from different solvent systems (e.g., acetone:water, acetonitrile:water, or dissolving in a minimal amount of water and adding to cold alcohol) may help.[9]

Quantitative Data Summary
ParameterConditionEffect on Yield/ReactionReference
Michaelis-Arbuzov Reaction
Alkyl Halide ReactivityR'I > R'Br > R'ClHigher reactivity leads to faster reaction and better yields.[2][3]
SubstratePrimary alkyl halidesGood yields.[2][3]
Secondary alkyl halidesLower yields, potential for side reactions (alkene formation).[2]
Tertiary, aryl, vinyl halidesGenerally unreactive under classical conditions.[2][3]
Temperature120°C - 160°CTypical range for classical reaction.[2]
Pudovik Reaction
CatalystOld, hydrated, or deactivated baseLow to no yield.[1]
SubstrateHighly sterically hinderedSlow or no reaction.[1]
TemperatureHigh temperatureCan promote Phospha-Brook rearrangement.[1]
Reaction TimeProlongedCan increase Phospha-Brook rearrangement.[1]
Experimental Protocols
Protocol 1: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction (Catalyzed)

This protocol describes a milder, catalyzed version of the Michaelis-Arbuzov reaction.[2]

Materials:

  • Benzyl bromide (1 mmol)

  • Triethyl phosphite (1.2 mmol)

  • Zinc bromide (ZnBr₂) (0.2 mmol)

  • Dichloromethane (5 mL)

Procedure:

  • To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.

  • Add zinc bromide to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.

Protocol 2: Hydrolysis of Dialkyl Phosphonate to Phosphonic Acid using TMSBr

This method is often preferred due to its mild conditions and reduced side reactions.[7][8]

Materials:

  • Dialkyl phosphonate (1 equiv.)

  • Bromotrimethylsilane (TMSBr) (excess, e.g., 2.2 equiv.)

  • Anhydrous solvent (e.g., dichloromethane)

  • Methanol or water for methanolysis/hydrolysis

Procedure:

  • Dissolve the dialkyl phosphonate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add TMSBr dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or NMR).

  • Remove the solvent and excess TMSBr under reduced pressure.

  • Carefully add methanol or water to the residue to effect methanolysis or hydrolysis of the silylated intermediate.

  • Remove the volatiles under reduced pressure to yield the phosphonic acid. Further purification may be achieved by recrystallization or chromatography if necessary.

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Yield CheckReagents Check Reagents & Catalyst Start->CheckReagents Inactive? CheckSubstrate Evaluate Substrate Start->CheckSubstrate Sterically Hindered? CheckConditions Review Reaction Conditions Start->CheckConditions Suboptimal? CheckReversibility Consider Reversibility Start->CheckReversibility Is Reaction Reversible? Sol_Reagents Use Fresh, Anhydrous Reagents/Catalyst CheckReagents->Sol_Reagents Yes Sol_Substrate Increase Temp/Time or Use Less Hindered Reagent CheckSubstrate->Sol_Substrate Yes Sol_Conditions Optimize Temperature & Solvent CheckConditions->Sol_Conditions Yes Sol_Reversibility Use Excess Reagent or Remove Product CheckReversibility->Sol_Reversibility Yes

Caption: Troubleshooting workflow for low product yield.

Side_Reactions_Michaelis_Arbuzov Start Michaelis-Arbuzov Reaction DesiredProduct Desired Phosphonate Start->DesiredProduct Main Pathway SideProduct1 Di-substitution Product (with dihaloalkanes) Start->SideProduct1 SideProduct2 Byproduct Reaction Product Start->SideProduct2 SideProduct3 Perkow Product (with α-halo ketones) Start->SideProduct3 Solution1 Slowly add phosphite to heated dihaloalkane SideProduct1->Solution1 Solution2 Remove volatile byproduct during reaction (distillation) SideProduct2->Solution2 Solution3 Increase reaction temperature SideProduct3->Solution3

Caption: Common side reactions in the Michaelis-Arbuzov reaction.

Purification_Strategy CrudeProduct Crude Reaction Mixture IsEster Is Product a Phosphonate Ester? CrudeProduct->IsEster PurifyEster Purify Ester via Silica Gel Chromatography IsEster->PurifyEster Yes PurifyAcidDirectly Direct Purification of Acid IsEster->PurifyAcidDirectly No (already acid) Hydrolyze Hydrolyze to Phosphonic Acid PurifyEster->Hydrolyze FinalAcid Pure Phosphonic Acid Hydrolyze->FinalAcid PolarChrom Polar Eluent Chromatography PurifyAcidDirectly->PolarChrom Recrystallize Recrystallization / Salt Formation PurifyAcidDirectly->Recrystallize PolarChrom->FinalAcid Recrystallize->FinalAcid

Caption: Logical workflow for phosphonic acid purification.

References

Technical Support Center: Optimization of Reaction Conditions for Phosphonation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing phosphonation reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during phosphonation experiments, offering a systematic approach to problem-solving.

Problem 1: Low or No Product Yield

Low product yield is a frequent challenge in phosphonation reactions. The following guide will help you diagnose and resolve the underlying issues.

Possible Causes and Solutions

CauseRecommended Solution
Poor quality or wet reagents/solvents Ensure all reagents are pure and solvents are anhydrous. The presence of water can lead to hydrolysis of phosphonate esters.[1]
Inefficient catalyst or incorrect catalyst loading Screen different catalysts (e.g., Lewis acids) and optimize the catalyst loading. For some reactions, increasing the catalyst loading may improve the yield.[2]
Suboptimal reaction temperature Optimize the reaction temperature. For sterically hindered substrates, increasing the temperature may be necessary.[3] However, high temperatures can sometimes lead to side reactions.
Inappropriate reaction time Monitor the reaction progress using techniques like TLC or NMR and quench the reaction once the starting material is consumed to avoid product decomposition.[3]
Incorrect choice of base (for base-catalyzed reactions) The choice of base is critical. For instance, in the Horner-Wadsworth-Emmons reaction, strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used.[2]
Steric hindrance of substrates For sterically hindered aldehydes or ketones, longer reaction times, elevated temperatures, or the use of a less sterically demanding phosphite reagent may be necessary.[3]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Check Reagent/Solvent Quality (Anhydrous? Pure?) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok purify_reagents Purify/Dry Reagents & Solvents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Catalyst) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Optimize Temperature, Time, & Catalyst Loading conditions_ok->optimize_conditions No check_substrate Consider Substrate (Steric Hindrance?) conditions_ok->check_substrate Yes optimize_conditions->check_conditions substrate_ok Substrate Issue? check_substrate->substrate_ok modify_reagents Use Less Hindered Reagents or More Forcing Conditions substrate_ok->modify_reagents Yes success Yield Improved substrate_ok->success No modify_reagents->check_substrate

A decision tree for troubleshooting low reaction yields.
Problem 2: Formation of Significant Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired phosphonate.

Common Side Products and Mitigation Strategies

Side ProductCommon CauseMitigation Strategy
Phosphate Ester Base-catalyzed rearrangement of the desired α-hydroxyphosphonate.[3]Run the reaction at lower temperatures, monitor reaction time closely, and use acidic work-up conditions to neutralize the base.[3]
Hydrolyzed Phosphonate (Phosphonic Acid) Presence of water during the reaction or work-up, especially under harsh acidic or basic conditions.[1]Use anhydrous reagents and solvents. Employ mild work-up and purification conditions, maintaining a neutral or near-neutral pH.[1]
Bisphosphonate Decomposition of the α-hydroxyphosphonate back to starting materials, which then reacts further.[3]Optimize reaction conditions to favor the formation of the desired product and minimize decomposition.
α-Ketophosphonate Oxidative conditions during the reaction.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[3]
Problem 3: Difficulty with Product Purification

Purification of phosphonates can be challenging due to their physical properties.

Purification Challenges and Solutions

IssueRecommended Solution
Oily product that is difficult to crystallize Purify the crude product by flash column chromatography on silica gel.[2] If the product remains an oil, consider converting it to a solid salt (e.g., hydrochloride) for easier handling.
Removing a homogeneous catalyst An aqueous work-up may be necessary to remove the catalyst.
Removing a heterogeneous catalyst The catalyst can be simply removed by filtration after the reaction.[2]
Product susceptible to hydrolysis during work-up Use mild, neutral work-up conditions. Avoid strong acids and bases.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common phosphonation reactions and their applications?

A1: Some of the most fundamental and widely used phosphonation reactions include:

  • Michaelis-Arbuzov Reaction: This reaction is a cornerstone for forming a C-P bond and is extensively used to prepare phosphonate esters, which are precursors for the Horner-Wadsworth-Emmons reaction.[4][5][6] It involves the reaction of a trialkyl phosphite with an alkyl halide.[4]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a key method for the stereoselective synthesis of alkenes from stabilized phosphonate carbanions and aldehydes or ketones.[7][8]

  • Pudovik Reaction: This reaction involves the addition of a hydrophosphoryl compound across an unsaturated bond, such as in an imine, to form α-aminomethylphosphonates.[9]

  • Kabachnik-Fields Reaction: This is a one-pot, three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite to synthesize α-aminophosphonates.[10][11]

Q2: How do I choose the right solvent for my phosphonation reaction?

A2: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally effective.[3] However, the optimal solvent is substrate-dependent, and screening different solvents may be necessary. For some reactions, like the Michaelis-Arbuzov, a high-boiling solvent like toluene can be used, or the excess phosphite reagent can serve as the solvent.[3]

Q3: What is the role of temperature in optimizing phosphonation reactions?

A3: Temperature is a critical parameter. Higher temperatures can increase the reaction rate, which is particularly useful for sterically hindered substrates.[3] However, elevated temperatures can also lead to the formation of side products or decomposition of the desired product.[3] Therefore, it is crucial to find the optimal temperature that balances reaction rate and selectivity.

Q4: How can I improve the stereoselectivity of my Horner-Wadsworth-Emmons (HWE) reaction?

A4: The stereoselectivity of the HWE reaction is influenced by the base, solvent, and the structure of the phosphonate. The use of sodium hydride (NaH) as a base generally favors the formation of the thermodynamically more stable (E)-alkene.[2] For the synthesis of (Z)-alkenes, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups, can be employed.[12]

Q5: What are the key safety precautions I should take when performing phosphonation reactions?

A5: Phosphonation reactions may involve hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][5][13] Some reactions may use pyrophoric reagents, which require special handling techniques under an inert atmosphere.[14][15][16] Ensure you are familiar with the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS).

Experimental Protocols

Protocol 1: Michaelis-Arbuzov Reaction - Synthesis of Diethyl Benzylphosphonate

This protocol is a general guideline and may require optimization.

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Anhydrous toluene (optional)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add benzyl bromide (1.0 eq).

  • Add an excess of triethyl phosphite (1.5-2.0 eq). The excess reagent can also act as the solvent. Alternatively, anhydrous toluene can be used as a solvent.[3]

  • Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring.[3][4]

  • Monitor the reaction progress by TLC or by observing the cessation of ethyl bromide evolution.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite and solvent (if used) under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.[3]

Protocol 2: Kabachnik-Fields Reaction - Synthesis of an α-Aminophosphonate

This protocol describes a general procedure for the catalyzed synthesis of α-aminophosphonates.[10]

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Dialkyl phosphite (1.0 mmol)

  • Catalyst (e.g., Mg(ClO₄)₂, 10 mol%)

  • Solvent (e.g., acetonitrile or dichloromethane)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), amine (1.0 mmol), dialkyl phosphite (1.0 mmol), and catalyst (10 mol%) in a suitable solvent.

  • Stir the mixture at the appropriate temperature (room temperature or heated) and monitor the reaction by TLC.

  • Upon completion, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[10]

Reaction Pathway for Kabachnik-Fields Reaction

kabachnik_fields cluster_imine Imine Pathway cluster_hydroxy α-Hydroxyphosphonate Pathway Amine1 Amine Imine Imine Intermediate Amine1->Imine Carbonyl1 Carbonyl Carbonyl1->Imine Product1 α-Aminophosphonate Imine->Product1 Phosphite1 Dialkyl Phosphite Phosphite1->Product1 Carbonyl2 Carbonyl Hydroxy α-Hydroxyphosphonate Intermediate Carbonyl2->Hydroxy Phosphite2 Dialkyl Phosphite Phosphite2->Hydroxy Product2 α-Aminophosphonate Hydroxy->Product2 Amine2 Amine Amine2->Product2

The two primary mechanistic pathways of the Kabachnik-Fields reaction.[10]

Data on Reaction Condition Optimization

Table 1: Effect of Catalyst on a Model Kabachnik-Fields Reaction

(Reaction: Benzaldehyde + Aniline + Diethyl Phosphite)

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneNone608Moderate
2Mg(ClO₄)₂ (10)AcetonitrileRoom Temp4High
3BF₃·OEt₂ (cat.)DichloromethaneRoom Temp-87-96
4SnCl₂·2H₂O (cat.)None (Ultrasound)-0.3-0.4High

Data synthesized from literature descriptions.[17]

Table 2: Effect of Solvent on a Model Phosphonation Reaction
EntrySolventDielectric ConstantReaction Rate
1Toluene2.4Low
2Dichloromethane9.1Moderate
3Acetonitrile37.5High
4Dimethylformamide (DMF)38.3High

General trends observed in phosphonation reactions. Specific rates are reaction-dependent.[18][19][20][21]

This technical support center is intended as a guide. All protocols and troubleshooting suggestions may require optimization for specific substrates and laboratory conditions. Always prioritize safety and consult relevant literature for your specific reaction.

References

stability issues of [4-(4-phosphonophenyl)phenyl]phosphonic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of [4-(4-phosphonophenyl)phenyl]phosphonic acid in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Precipitation or Poor Solubility of this compound in Aqueous Solution

Possible Causes and Solutions:

  • Low pH: this compound is a polyprotic acid. At low pH, the phosphonic acid groups are protonated, reducing the molecule's overall charge and decreasing its solubility in water.

    • Solution: Increase the pH of the solution by adding a base (e.g., NaOH or KOH) dropwise. The fully deprotonated form at higher pH is generally more soluble. It is recommended to prepare a stock solution at a neutral or slightly alkaline pH and then adjust the pH of the final working solution as needed for your experiment.

  • High Concentration: The concentration of the compound may exceed its solubility limit under the given conditions.

    • Solution: Attempt to dissolve the compound in a larger volume of solvent. If a high concentration is required, consider the use of co-solvents (e.g., ethanol, DMSO) in small percentages, but be aware that this may affect your experimental system.

  • Common Ion Effect: If the aqueous solution already contains a high concentration of phosphate or other similar ions, it may suppress the dissolution of the phosphonic acid.

    • Solution: Use a buffer system that does not have common ions if possible.

  • Temperature: Solubility is often temperature-dependent.

    • Solution: Gentle warming and sonication can aid in dissolution. However, be cautious about potential thermal degradation (see Issue 2).

Issue 2: Degradation of this compound in Solution

Identifying Degradation:

Degradation can be suspected if you observe:

  • Changes in the physical appearance of the solution (e.g., color change, formation of new precipitates).

  • Inconsistent or non-reproducible experimental results.

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC).

Common Degradation Pathways and Mitigation Strategies:

  • Hydrolytic Instability (Especially at pH Extremes): While the C-P bond in phosphonic acids is generally stable, extreme pH conditions, particularly in combination with elevated temperatures, can promote hydrolysis. The biphenyl structure itself is largely resistant to hydrolysis.

    • Mitigation:

      • Maintain the pH of the stock and working solutions within a neutral range (pH 6-8) unless your experiment requires otherwise.

      • Prepare fresh solutions for each experiment and avoid long-term storage of aqueous solutions, especially at non-neutral pH.

      • If acidic or basic conditions are necessary, minimize the exposure time and temperature.

  • Oxidative Degradation: The biphenyl core can be susceptible to oxidation, potentially leading to hydroxylated byproducts and eventual ring-opening. This can be initiated by dissolved oxygen, metal ion contaminants, or oxidizing agents in the solution.

    • Mitigation:

      • Use deoxygenated water (e.g., by sparging with nitrogen or argon) to prepare solutions.

      • If compatible with your experimental system, consider adding a small amount of an antioxidant.

      • Avoid contamination with transition metal ions which can catalyze oxidation.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of reactive species and subsequent degradation of the molecule.

    • Mitigation:

      • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

      • Work in a low-light environment when handling the solutions.

  • Thermal Degradation: High temperatures can promote both hydrolytic and oxidative degradation pathways. Phosphonic acids themselves can undergo decomposition at very high temperatures, often initiated by P-C bond scission.

    • Mitigation:

      • Store stock solutions at recommended temperatures (typically 2-8°C for short-term and frozen for long-term, after assessing freeze-thaw stability).

      • Avoid excessive heating during dissolution or experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the likely degradation products of this compound in an aqueous solution?

A2: Based on the degradation pathways of related compounds, potential degradation products could include:

  • Hydroxylated derivatives: Introduction of hydroxyl groups onto the biphenyl rings is a common initial step in oxidative degradation.

  • Ring-opened products: More extensive degradation can lead to the cleavage of one or both aromatic rings, resulting in various carboxylic acid derivatives.

  • Products of P-C bond cleavage: Under harsh conditions (e.g., high temperature, strong UV radiation), cleavage of the phosphorus-carbon bond could lead to the formation of biphenyl and phosphoric acid.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. A successful stability-indicating method will be able to separate the intact this compound from any potential degradation products.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: For short-term storage (days), refrigeration at 2-8°C in a tightly sealed, light-protected container is recommended. For longer-term storage, aliquoting and freezing at -20°C or below is advisable. However, it is crucial to perform a freeze-thaw stability study to ensure the compound does not degrade or precipitate upon thawing and refreezing. It is always best practice to use freshly prepared solutions whenever possible.

Data Presentation

While specific quantitative stability data for this compound is not extensively published, the following table provides a general overview of factors influencing its stability in aqueous solutions, with expected outcomes. Researchers should experimentally determine these parameters for their specific systems.

ParameterConditionExpected Impact on StabilityPotential Degradation Products
pH < 4Low solubility, potential for acid-catalyzed hydrolysis at elevated temperatures.P-C bond cleavage products (unlikely under mild conditions).
6 - 8Optimal for solubility and stability.Minimal degradation.
> 9High solubility, potential for base-catalyzed hydrolysis at elevated temperatures.Hydroxylated biphenyl phosphonic acids.
Temperature 2 - 8 °CGenerally stable for short-term storage.Minimal degradation.
Ambient (~25°C)Increased rate of degradation compared to refrigerated.Gradual formation of oxidative and hydrolytic products.
> 40°CSignificantly increased degradation rates.Increased formation of all potential degradation products.
Light DarkMinimal photodegradation.-
Ambient LightSlow photodegradation possible over extended periods.Photoproducts (e.g., hydroxylated species).
UV LightRapid degradation.Various photoproducts.
Atmosphere Inert (N₂, Ar)Minimizes oxidative degradation.-
Air (O₂)Potential for oxidative degradation.Hydroxylated biphenyl phosphonic acids, ring-opened products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the potential degradation pathways and to develop a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Materials:

  • This compound

  • HPLC-grade water

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water with pH adjustment to ensure solubility) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the analytical concentration.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Take samples, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and monitor for a defined period (e.g., 24 hours). Take samples and dilute.

  • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C) for a defined period. Take samples and dilute.

  • Photodegradation: Expose the stock solution to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). Keep a control sample wrapped in aluminum foil to protect it from light. Take samples after a defined exposure period and dilute.

  • Analysis: Analyze all samples (including a non-degraded control) using an appropriate analytical method (e.g., HPLC-UV) to observe the extent of degradation and the formation of new peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Instrumentation and Columns:

  • HPLC system with a UV or PDA detector.

  • A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase Development:

  • Initial Conditions: Start with a simple mobile phase, for example:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient slope, initial and final mobile phase composition, and flow rate to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

    • The pH of the aqueous mobile phase can also be adjusted to optimize the peak shape and retention of the acidic analytes.

    • Set the detection wavelength at the λmax of this compound or use a PDA detector to monitor multiple wavelengths.

Method Validation (as per ICH guidelines): Once an optimal separation is achieved, the method should be validated for:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizations

G cluster_prep Solution Preparation cluster_troubleshooting Troubleshooting start Weigh this compound add_solvent Add aqueous solvent (e.g., buffered water) start->add_solvent ph_adjust Adjust pH to ensure dissolution add_solvent->ph_adjust sonicate Sonicate/Vortex ph_adjust->sonicate stock_solution Stable Stock Solution sonicate->stock_solution precipitation Precipitation Observed check_ph Check pH (is it too low?) precipitation->check_ph check_conc Check Concentration (is it too high?) precipitation->check_conc increase_ph Increase pH check_ph->increase_ph dilute Dilute Solution check_conc->dilute increase_ph->sonicate dilute->sonicate

Caption: Troubleshooting workflow for dissolution issues.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize dilute Dilute to Analytical Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze via Stability-Indicating HPLC Method dilute->analyze

Caption: Workflow for a forced degradation study.

G cluster_degradation Potential Degradation Pathways cluster_products Resulting Products compound This compound hydroxylation Hydroxylation compound->hydroxylation ring_opening Aromatic Ring Opening compound->ring_opening pc_cleavage P-C Bond Cleavage (Harsh Conditions) compound->pc_cleavage hydrox_prod Hydroxylated Derivatives hydroxylation->hydrox_prod acid_prod Carboxylic Acid Fragments ring_opening->acid_prod biphenyl_prod Biphenyl + Phosphoric Acid pc_cleavage->biphenyl_prod

Caption: Potential degradation pathways for the compound.

preventing byproduct formation in the synthesis of biphenyl phosphonic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of biphenyl phosphonic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to biphenyl phosphonic acids, and what are their primary drawbacks?

The synthesis of biphenyl phosphonic acids typically involves two key stages: the formation of the biphenyl backbone and the introduction/unmasking of the phosphonic acid group.

  • Biphenyl Backbone Formation: Palladium-catalyzed cross-coupling reactions are the most prevalent methods.

    • Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an arylboronic acid or ester.[1] It is widely used due to the commercial availability and stability of boronic acids.[1] A primary drawback is the potential for homocoupling of the boronic acid and protodeboronation.[2]

    • Negishi Coupling: This involves the coupling of an organozinc reagent with an organohalide.[3] It is known for its high functional group tolerance but can be sensitive to air and moisture. A significant side reaction is β-hydride elimination.[4]

    • Buchwald-Hartwig Amination: While primarily for C-N bond formation, variations and related palladium-catalyzed couplings can be adapted for C-C bond formation, though this is less direct for biphenyl synthesis itself.[5][6]

  • Phosphonic Acid Group Introduction:

    • Arbuzov Reaction: A trialkyl phosphite reacts with an aryl halide (often on a pre-formed biphenyl halide) to yield a dialkyl phosphonate, which is then hydrolyzed.[7]

    • Coupling with a Phosphinated Reagent: One of the coupling partners in the Suzuki or Negishi reaction can already contain the phosphonic ester group.[8]

    • Hydrolysis of Phosphonate Esters: This is the final step to yield the phosphonic acid. Common methods include acidic hydrolysis (e.g., with HCl) or treatment with bromotrimethylsilane (TMSBr) followed by alcoholysis (McKenna's method). Incomplete hydrolysis is a common issue, particularly with basic conditions which may yield the mono-ester.[9] Acidic conditions can sometimes cleave other sensitive functional groups.[10]

Q2: I am observing a significant amount of a homocoupled byproduct in my Suzuki-Miyaura reaction. What is the cause and how can I prevent it?

Homocoupling, the reaction of two boronic acid molecules to form a symmetrical biaryl, is a common byproduct in Suzuki-Miyaura couplings. This is often caused by oxidative coupling of the boronic acid, which can be promoted by the palladium catalyst in the presence of oxygen or certain bases.

Troubleshooting Steps:

  • Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture (e.g., by purging with argon or nitrogen) to minimize dissolved oxygen.

  • Optimize the Base: The choice and amount of base are critical. Weaker bases or a stoichiometric amount of a strong base can sometimes reduce homocoupling.[2]

  • Control Reagent Addition: Slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration, favoring the desired cross-coupling over homocoupling.

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling versus homocoupling.

Q3: My final biphenyl phosphonic acid product is a sticky oil and difficult to purify. What are my options?

Due to their high polarity, phosphonic acids can be challenging to purify and often exist as hygroscopic or amorphous solids.[9][11]

Purification Strategies:

  • Salt Formation and Crystallization: Convert the phosphonic acid to a salt (e.g., a sodium or triethylammonium salt) which may be more crystalline and easier to handle.[11] Adjusting the pH of an aqueous solution to around 3.5-4.5 can facilitate the crystallization of monosodium salts.[11]

  • Anion-Exchange Chromatography: For compounds that are not acid-sensitive, chromatography on a strong anion-exchange resin, eluting with a gradient of a weak acid like formic acid, can be effective.[11]

  • Precipitation: If the product is in an aqueous solution, precipitation by adding a miscible organic solvent like methanol or acetone may be successful.[11]

Q4: After deprotecting my biphenyl phosphonate ester with acid, I've noticed cleavage of other functional groups. What is a milder alternative?

Acid-catalyzed hydrolysis, typically with refluxing concentrated HCl, is effective but can damage acid-sensitive groups like esters or acetals.[10]

The McKenna Reaction (TMSBr Method): A much milder and widely used alternative is the McKenna method, which involves a two-step process:[9]

  • Silylation: The phosphonate ester is treated with bromotrimethylsilane (TMSBr) to form a bis(trimethylsilyl) phosphonate intermediate.

  • Methanolysis: The silyl ester is then cleaved by the addition of methanol or another alcohol to yield the final phosphonic acid.[12]

While generally mild, prolonged reaction times or the inherent acidity of the final phosphonic acid product can still occasionally lead to side reactions with very sensitive substrates.[10]

Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling

This guide addresses common causes of low conversion in Suzuki-Miyaura and Negishi reactions for biphenyl synthesis.

Problem Diagnosis Workflow

G start Low Yield or No Reaction reagents Check Reagent Quality - Freshly prepared organozinc? - Boronic acid purity? - Anhydrous solvents? start->reagents catalyst Check Catalyst Activity - Old Pd source? - Ligand degradation? start->catalyst conditions Review Reaction Conditions - Degassing effective? - Correct temperature? - Appropriate base/ligand? start->conditions side_reactions Identify Byproducts (GC-MS, LC-MS) - Homocoupling? - Protodeboronation? - Beta-hydride elimination? start->side_reactions solution1 Improved Yield? reagents->solution1 Re-run with fresh reagents solution2 Improved Yield? catalyst->solution2 Use new catalyst/ligand solution3 Improved Yield? conditions->solution3 Optimize T, solvent, base solution4 Improved Yield? side_reactions->solution4 Address specific byproduct (see FAQs)

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Quantitative Impact of Reaction Parameters

The following table summarizes the general impact of key parameters on byproduct formation in Suzuki-Miyaura coupling.

ParameterIssueRecommended ActionPotential Byproducts Reduced
Base Too strong or excess baseUse K₃PO₄ or K₂CO₃ instead of NaOH or NaOEt. Use stoichiometric amounts.Homocoupling, boronic acid degradation.
Solvent Presence of oxygen or waterThoroughly degas solvents. Use anhydrous solvents.Homocoupling, protodeboronation.
Temperature Too highRun at the lowest effective temperature (e.g., 80-100 °C).Decomposition of reagents/catalyst.
Ligand Inappropriate ligandUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).Incomplete conversion, catalyst decomposition.
Catalyst Loading Too lowIncrease catalyst loading from 1-2 mol% to 5 mol%.Incomplete conversion.
Guide 2: Preventing Phosphine Oxide Formation and Regeneration

Phosphine ligands used in palladium catalysis can be oxidized to phosphine oxides, deactivating the catalyst. The phosphonic acid synthesis may also involve an oxidation step where incomplete conversion is an issue.

Key Issues & Solutions
  • Issue: Inadvertent oxidation of phosphine ligands during the reaction.

    • Solution: Maintain strict anaerobic conditions throughout the setup and reaction. Use high-purity, degassed reagents and solvents.

  • Issue: Triphenylphosphine oxide (TPPO) or other phosphine oxides as byproducts from Wittig-type reactions used in precursor synthesis.

    • Solution: TPPO is often difficult to remove chromatographically. It can sometimes be precipitated from nonpolar solvents or reduced back to triphenylphosphine.

  • Issue: Incomplete oxidation of a biphenyl phosphine to a biphenyl phosphine oxide before hydrolysis.

    • Solution: Ensure sufficient oxidizing agent (e.g., H₂O₂) is used and allow adequate reaction time. Monitor the reaction by ³¹P NMR.

Methods for Reduction of Phosphine Oxides

If phosphine oxide byproducts are formed, they can sometimes be reduced back to the corresponding phosphine.[13][14]

Reducing Agent SystemConditionsNotes
Silanes (e.g., TMDS) Catalytic Ti(OiPr)₄ or Cu complexesChemoselective, tolerates many functional groups.[13]
Phosphonic Acid (H₃PO₃) / I₂ Solvent-free, heatingCost-effective and environmentally friendly.[14]
Oxalyl Chloride / TMEDA Mild conditionsScalable and avoids highly reactive metal hydrides.[13]

Experimental Protocols

Protocol 1: Synthesis of a Biphenyl Phosphonate Ester via Suzuki-Miyaura Coupling

This protocol describes the synthesis of diethyl (4'-methyl-[1,1'-biphenyl]-4-yl)phosphonate.

Materials:

  • (4-Bromophenyl)phosphonate diethyl ester

  • (4-Methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add (4-bromophenyl)phosphonate diethyl ester (1.0 equiv) and (4-methylphenyl)boronic acid (1.2 equiv).

  • Add anhydrous, degassed toluene via cannula.

  • Heat the reaction mixture to 100 °C with vigorous stirring under argon for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of Biphenyl Phosphonate Ester to Phosphonic Acid (McKenna Method)

Materials:

  • Diethyl (4'-methyl-[1,1'-biphenyl]-4-yl)phosphonate

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous dichloromethane (DCM)

  • Methanol

Procedure:

  • Dissolve the biphenyl phosphonate ester (1.0 equiv) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSBr (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the formation of the bis(trimethylsilyl) ester intermediate by ³¹P NMR if possible.

  • Concentrate the reaction mixture under reduced pressure to remove solvent and excess TMSBr.

  • Carefully add methanol to the residue at 0 °C.

  • Stir the mixture for 1-2 hours, during which the product may precipitate.

  • Remove the volatiles under reduced pressure to yield the crude biphenyl phosphonic acid.

  • Purify by recrystallization or precipitation as described in the FAQs.

Visualized Pathways

Suzuki-Miyaura Catalytic Cycle and Byproduct Formation

Suzuki_Cycle cluster_0 Desired Catalytic Cycle cluster_1 Side Reactions pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-R² pd_ox->pd_trans Transmetalation (R²B(OH)₂ + Base) pd_trans->pd0 Reductive Elimination product R¹-R² (Product) pd_trans->product homo R²-R² (Homocoupling) proto R²-H (Protodeboronation) boronic R²B(OH)₂ boronic->homo O₂ / Pd boronic->proto H₂O

Caption: Suzuki-Miyaura cycle showing desired product and side reaction pathways.

Phosphonate Ester Hydrolysis Pathways

Hydrolysis cluster_acid Acidic Hydrolysis (e.g., HCl, H₂O) cluster_silyl McKenna Method (TMSBr, then MeOH) start Biphenyl-P(O)(OR)₂ (Phosphonate Ester) acid_product Biphenyl-P(O)(OH)₂ (Desired Product) start->acid_product Complete Hydrolysis acid_side Cleavage of other acid-sensitive groups start->acid_side Side Reaction silyl_intermediate Biphenyl-P(O)(OTMS)₂ start->silyl_intermediate 1. TMSBr silyl_product Biphenyl-P(O)(OH)₂ (Desired Product) silyl_intermediate->silyl_product 2. MeOH

Caption: Comparison of acidic and silyl-based phosphonate ester hydrolysis.

References

challenges in the characterization of [4-(4-phosphonophenyl)phenyl]phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [4-(4-phosphonophenyl)phenyl]phosphonic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my batch of this compound showing poor solubility in common organic solvents?

A1: this compound, like many aromatic bisphosphonic acids, has inherently low solubility in non-polar organic solvents due to its high polarity and the strong intermolecular hydrogen bonding network formed by the phosphonic acid groups.[1] For analytical purposes, consider using more polar solvents such as DMSO, DMF, or methanol. For reactions, solvent choice will be critical and may require elevated temperatures or the use of specialized solvent systems.

Q2: I am observing a broad, poorly resolved signal in my ³¹P NMR spectrum. What could be the cause?

A2: Broad signals in the ³¹P NMR spectrum of phosphonic acids can arise from several factors:

  • Aggregation: The molecule may be forming aggregates or oligomers in solution, leading to a distribution of chemical environments and signal broadening.

  • Proton Exchange: Rapid exchange of the acidic protons on the phosphonic acid groups can also lead to signal broadening.

  • Viscosity: A highly concentrated or viscous sample can result in broader lines.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal ions can cause significant line broadening.

To troubleshoot, try diluting your sample, increasing the temperature of the NMR experiment to disrupt aggregation, or adding a chelating agent like EDTA to sequester any paramagnetic impurities.

Q3: My elemental analysis results are inconsistent, particularly with respect to hydrogen and oxygen content. Why?

A3: Aromatic phosphonic acids are often hygroscopic, readily absorbing atmospheric moisture.[2] This can lead to variable water content in the solid sample, skewing the results of elemental analysis. To obtain accurate results, it is crucial to rigorously dry the sample under high vacuum and handle it in a dry environment (e.g., a glovebox) prior to analysis. Thermogravimetric analysis (TGA) can be used to quantify the water content.

Q4: I am struggling to obtain a clean mass spectrum of my compound. What ionization technique is recommended?

A4: The high polarity and low volatility of phosphonic acids make them challenging for some mass spectrometry techniques.[1]

  • Electrospray Ionization (ESI): ESI in negative ion mode is often the most successful technique for analyzing phosphonic acids, as it readily forms deprotonated molecular ions [M-H]⁻ or [M-2H]²⁻.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI can also be effective, particularly for analyzing the compound in a solid matrix.

  • Fragmentation: Be aware that fragmentation of the phosphonate groups can occur.[3]

Q5: What are the expected pKa values for this molecule?

Troubleshooting Guides

Issue 1: Poor Resolution in ¹H NMR Spectrum
Symptom Possible Cause Troubleshooting Steps
Broad, unresolved aromatic signals.1. Sample aggregation.2. Residual water in the NMR solvent.1. Use a more polar, deuterated solvent like DMSO-d₆.2. Increase the temperature of the NMR experiment (e.g., to 50 °C) to reduce aggregation.3. Ensure the use of high-purity, dry NMR solvent.
Complex splitting patterns in aromatic region.P-H coupling.Run a ³¹P-decoupled ¹H NMR experiment to simplify the spectrum and confirm which protons are coupled to the phosphorus atoms.
Broad signal for acidic P-OH protons.Rapid chemical exchange.The P-OH protons often appear as a broad singlet and will exchange with D₂O. Add a drop of D₂O to the NMR tube; the P-OH signal should disappear, confirming its identity.
Issue 2: Difficulty in Achieving Crystallization for X-ray Diffraction
Symptom Possible Cause Troubleshooting Steps
Formation of an oil or amorphous solid instead of crystals.1. High degree of molecular symmetry and strong hydrogen bonding can favor disordered structures.2. Impurities inhibiting crystal growth.1. Attempt slow evaporation from a variety of polar solvents (e.g., water, methanol, ethanol).2. Use solvent/anti-solvent diffusion techniques (e.g., layering a solution in DMSO with a less polar solvent like isopropanol or acetone).3. Ensure the highest possible purity of the material before setting up crystallizations.
Formation of very small or needle-like crystals.Rapid crystal nucleation and growth.1. Slow down the crystallization process by reducing the temperature or the rate of solvent evaporation.2. Use a co-crystallizing agent that can interact with the phosphonic acid groups via hydrogen bonding.

Data Presentation

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular Weight314.17 g/mol [1]
Melting Point>300 °C[4]
Boiling Point634.5 ± 65.0 °C[4]
pKa₁1.47 ± 0.10[4]

Table 2: Solubility of Phenylphosphonic Acid in Various Solvents (as an analogue)

The solubility of this compound is expected to be lower than its monophenyl analogue due to the increased molecular weight and hydrogen bonding capacity. However, the general trends should be similar.

SolventMole Fraction Solubility (x) at 298.15 K
n-Propanol0.1323
Acetone0.1152
Acetonitrile0.0645
Ethyl Acetate0.0390
Chloroform0.0112
Data for phenylphosphonic acid, sourced from He et al. (2016) as cited in BenchChem.[6]

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dried compound in 0.6 mL of a deuterated solvent (DMSO-d₆ is recommended for good solubility).

  • ¹H NMR: Acquire a standard ¹H NMR spectrum. Note the chemical shifts and integration of the aromatic protons and the broad signal for the acidic P-OH protons.

  • ³¹P NMR: Acquire a proton-decoupled ³¹P NMR spectrum. A single signal is expected. An external standard of 85% H₃PO₄ (δ = 0.0 ppm) is typically used.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the presence of phosphorus, C-P coupling may be observed, which can be a useful diagnostic tool.

  • Confirmation of P-OH: To confirm the identity of the acidic protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signal corresponding to the P-OH protons should disappear.

Protocol 2: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the compound into a TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Temperature Program: Ramp from room temperature to a final temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen) to monitor thermal decomposition, or an oxidative atmosphere (e.g., air) to study oxidative stability.

  • Data Analysis:

    • A weight loss step below ~150 °C typically corresponds to the loss of adsorbed or bound water.

    • The onset of significant weight loss at higher temperatures indicates the decomposition of the compound.[7]

Visualizations

Characterization_Workflow General Characterization Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Drying Drying under High Vacuum Purification->Drying NMR NMR Spectroscopy (¹H, ³¹P, ¹³C) Drying->NMR MS Mass Spectrometry (ESI-MS) Drying->MS FTIR FT-IR Spectroscopy Drying->FTIR TGA Thermogravimetric Analysis (TGA) Drying->TGA EA Elemental Analysis Drying->EA DSC Differential Scanning Calorimetry (DSC) TGA->DSC

Caption: General workflow for the synthesis and characterization of the target compound.

NMR_Troubleshooting Troubleshooting Poor NMR Resolution Start Poorly Resolved ¹H or ³¹P NMR Spectrum Check_Conc Is the sample very concentrated? Start->Check_Conc Dilute Dilute the sample and re-acquire spectrum Check_Conc->Dilute Yes Check_Temp Is the spectrum still poorly resolved? Check_Conc->Check_Temp No Dilute->Check_Temp Increase_Temp Increase experiment temperature (e.g., 50°C) to reduce aggregation Check_Temp->Increase_Temp Yes End Resolved Spectrum Check_Temp->End No Check_Impurities Is the spectrum still poorly resolved? Increase_Temp->Check_Impurities Add_EDTA Consider paramagnetic impurities. Add a trace of EDTA. Check_Impurities->Add_EDTA Yes Check_Impurities->End No Add_EDTA->End

Caption: A troubleshooting guide for common NMR spectroscopy issues.

References

Technical Support Center: Crystallinity Issues with [4-(4-phosphonophenyl)phenyl]phosphonic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor crystallinity in Metal-Organic Frameworks (MOFs) synthesized with [4-(4-phosphonophenyl)phenyl]phosphonic acid linkers.

Troubleshooting Guide

Poor crystallinity in phosphonate-based MOFs is a common challenge due to the strong and often irreversible coordination between the phosphonate groups and metal centers, which can lead to rapid precipitation of amorphous material.[1] The following sections provide a step-by-step guide to address these issues.

Issue 1: Amorphous Product or Very Broad PXRD Peaks

Possible Cause: Rapid and uncontrolled nucleation and precipitation. The strong metal-phosphonate bond formation can hinder the reversible binding required for the growth of well-ordered crystals.[1]

Solutions:

  • Modulator-Assisted Synthesis: The introduction of a modulator, a competing ligand that can reversibly bind to the metal center, can slow down the reaction kinetics and promote the formation of more crystalline material.

    • Protocol: Add a modulator such as hydrofluoric acid (HF) or other carboxylic acids to the synthesis mixture. The optimal concentration of the modulator needs to be determined empirically, starting with a low molar ratio relative to the metal precursor.

  • Solvent System Optimization: The choice of solvent can significantly influence the solubility of the precursors and the kinetics of MOF formation.

    • Protocol: Experiment with different solvents or solvent mixtures. For instance, N,N-Dimethylformamide (DMF) is commonly used.[2] Varying the solvent polarity can help control the precipitation rate.

  • Temperature Profile Adjustment: The reaction temperature directly affects the kinetics of nucleation and crystal growth.

    • Protocol: Instead of a single high temperature, try a ramp-and-hold temperature profile. A lower initial temperature can favor nucleation, followed by a higher temperature to promote crystal growth.

Issue 2: Microcrystalline Product with Small Domain Sizes

Possible Cause: A high nucleation rate leading to the formation of many small crystals rather than the growth of larger, single crystals.

Solutions:

  • Hydrothermal/Solvothermal Condition Tuning: The duration and temperature of the synthesis can be optimized to favor crystal growth over new nucleation.

    • Protocol: Increase the reaction time to allow for Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones. Experiment with a range of temperatures (e.g., 120°C to 180°C) and reaction times (e.g., 24 to 72 hours).[2]

  • Post-Synthetic Modification (PSM): For some systems, a crystalline carboxylate-based MOF can be synthesized first, followed by the exchange of the carboxylate linkers with phosphonate linkers.

    • Protocol (Solvent-Assisted Linker Exchange - SALE):

      • Synthesize a known crystalline Zr-carboxylate MOF (e.g., UiO-67).

      • Immerse the crystalline carboxylate MOF in a solution containing the this compound linker.

      • Heat the mixture to facilitate the exchange. The temperature and time for this process will need to be optimized.

      • This can be followed by a post-synthetic oxidation step if a phosphinate linker was used as an intermediate.[1][3]

Issue 3: Inconsistent or Irreproducible Results

Possible Cause: Sensitivity of the synthesis to minor variations in experimental parameters.

Solutions:

  • Precise Control of Stoichiometry: The metal-to-linker ratio is a critical parameter.

    • Protocol: Carefully control the molar ratios of the metal precursor, linker, and any modulators.

  • Reactor Size and Geometry: The size and shape of the reaction vessel can influence heat and mass transfer, affecting nucleation and growth.[4]

    • Protocol: Maintain consistency in the type and size of the reaction vessel (e.g., 20 mL scintillation vials or Teflon-lined autoclaves).[2][4] If scaling up, be aware that re-optimization of reaction conditions may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why are phosphonate-based MOFs, particularly with linkers like this compound, prone to poor crystallinity?

A1: The phosphonate group (-PO₃H₂) forms very strong coordination bonds with metal ions, especially high-valent metals like Zr⁴⁺.[1][5] This strong interaction leads to rapid and often irreversible bond formation, which favors the quick precipitation of amorphous or poorly crystalline materials over the slow, controlled growth required for large, well-defined crystals.[1]

Q2: What is a "modulator" and how does it improve crystallinity?

A2: A modulator is a chemical agent, often a monocarboxylic acid or an acid like HF, that competes with the linker for coordination to the metal centers.[3] By temporarily binding to the metal ions, it slows down the overall reaction rate, allowing for a more controlled formation of the MOF framework and promoting the growth of more crystalline material.

Q3: Can I use mechanochemical synthesis to improve the crystallinity of my phosphonate MOF?

A3: Yes, mechanochemical synthesis, which involves grinding solid reagents together with a small amount of liquid, can be an effective alternative to solvothermal methods.[6] It can lead to the rapid formation of crystalline MOFs and is also a more environmentally friendly approach.[6]

Q4: What characterization techniques are essential to assess the crystallinity of my product?

A4: The primary technique is Powder X-ray Diffraction (PXRD). Sharp, well-defined peaks in the PXRD pattern indicate a highly crystalline material, while broad humps suggest an amorphous or poorly crystalline product. Other useful techniques include Scanning Electron Microscopy (SEM) to visualize crystal morphology and size, and gas sorption analysis to determine the surface area and porosity, which are often higher for more crystalline materials.

Q5: Are there any alternative strategies if direct synthesis consistently fails to yield a crystalline product?

A5: Yes, post-synthetic modification (PSM) is a powerful strategy.[1] You can start with a highly crystalline MOF made with a different linker (typically a carboxylate) that has a similar length and geometry to your desired phosphonate linker. Then, you can perform a solvent-assisted linker exchange (SALE) to replace the original linkers with the this compound linker, often preserving the crystallinity of the parent framework.[1][3]

Experimental Protocols

Protocol 1: Modulated Solvothermal Synthesis of a Zr-[4-(4-phosphonophenyl)phenyl]phosphonic Acid MOF

This protocol is a general guideline and may require optimization.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Hydrofluoric acid (HF) (Handle with extreme caution in a certified fume hood with appropriate personal protective equipment)

  • Ethanol

Equipment:

  • 20 mL Teflon-lined autoclave

  • Analytical balance

  • Sonicator

  • Oven

  • Centrifuge

Procedure:

  • Precursor Solution Preparation: In a typical synthesis, dissolve ZrCl₄ (0.1 mmol) and this compound (0.1 mmol) in 10 mL of DMF in the Teflon liner of the autoclave.

  • Modulator Addition: Carefully add a specific molar equivalent of HF as a modulator (e.g., start with 0.1 mmol and optimize from there).

  • Sonication: Sonicate the mixture for 15-20 minutes to ensure a homogeneous solution.

  • Reaction: Seal the autoclave and place it in a preheated oven at 150°C for 48 hours.

  • Cooling and Collection: After the reaction time, allow the autoclave to cool to room temperature. A crystalline product should be visible.

  • Washing: Decant the supernatant. Wash the solid product by centrifuging and redispersing in fresh DMF three times.

  • Solvent Exchange: To remove residual DMF, suspend the product in ethanol for 24 hours. Repeat this solvent exchange three times with fresh ethanol.

  • Activation: After the final wash, decant the ethanol and dry the product under vacuum at 150°C for 12 hours to remove any remaining solvent from the pores.

Quantitative Data Summary

The following table summarizes typical synthesis parameters and their expected impact on the crystallinity of phosphonate-based MOFs. The values are illustrative and will vary based on the specific metal and reaction conditions.

ParameterCondition A (Poor Crystallinity)Condition B (Improved Crystallinity)Key Effect
Modulator (HF) 0 equivalents1-2 equivalentsSlows reaction kinetics
Temperature 180°C (rapid heating)120°C for 12h, then 150°C for 36hPromotes controlled growth
Solvent DMFDMF/H₂O mixtureAlters precursor solubility
Reaction Time 12 hours48-72 hoursAllows for crystal ripening
PXRD Peak Width (FWHM) > 1.0°< 0.5°Sharper peaks indicate higher crystallinity
BET Surface Area < 200 m²/g> 400 m²/gHigher surface area often correlates with better crystallinity

Visualizations

TroubleshootingWorkflow start Start: Poorly Crystalline Phosphonate MOF check_pxrd Analyze PXRD Pattern start->check_pxrd amorphous Broad Hump / Amorphous check_pxrd->amorphous Amorphous? microcrystalline Broad Peaks / Microcrystalline check_pxrd->microcrystalline Microcrystalline? modulator Introduce Modulator (e.g., HF) amorphous->modulator solvent Optimize Solvent System amorphous->solvent temp_profile Adjust Temperature Profile amorphous->temp_profile reaction_time Increase Reaction Time/Temperature microcrystalline->reaction_time psm Try Post-Synthetic Modification (PSM) microcrystalline->psm end_good Improved Crystallinity modulator->end_good end_bad Still Poorly Crystalline modulator->end_bad solvent->end_good solvent->end_bad temp_profile->end_good temp_profile->end_bad reaction_time->end_good reaction_time->end_bad psm->end_good psm->end_bad re_evaluate Re-evaluate Synthesis Parameters end_bad->re_evaluate

Caption: Troubleshooting workflow for poor MOF crystallinity.

PSM_Workflow start_mof Crystalline Carboxylate MOF (e.g., UiO-67) sale_step Solvent-Assisted Linker Exchange (SALE) with Phosphonate Linker start_mof->sale_step Immerse & Heat final_mof Crystalline Phosphonate MOF sale_step->final_mof Exchange Complete

Caption: Post-Synthetic Modification (PSM) workflow.

References

Technical Support Center: Overcoming Solubility Limitations of [4-(4-Phosphonophenyl)phenyl]phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering solubility challenges with [4-(4-phosphonophenyl)phenyl]phosphonic acid (p-terphenyl diphosphonic acid). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an organophosphorus compound characterized by a rigid biphenyl structure with two phosphonic acid groups.[1] This structure results in high polarity and a tendency for strong intermolecular interactions, leading to low solubility in water and many common organic solvents.[1] Its solubility is expected to be poor in non-polar organic solvents. However, it is anticipated to have better solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and its aqueous solubility is highly dependent on pH.

Q2: I am having difficulty dissolving this compound in my aqueous buffer. What is the most likely reason?

A2: The primary reason for poor solubility in neutral aqueous solutions is the acidic nature of the phosphonic acid groups. At neutral pH, the molecule is not sufficiently ionized, limiting its ability to favorably interact with water molecules. To improve aqueous solubility, increasing the pH of the solution is a highly effective strategy.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of phosphonic acids in aqueous solutions is significantly influenced by pH. In basic media, the phosphonic acid groups deprotonate to form phosphonate salts.[2][3] These charged species are more polar and exhibit much higher solubility in water.[2][3] Therefore, adjusting the pH of your aqueous solution to the alkaline range is a key strategy for dissolving this compound.

Q4: What organic solvents are recommended for dissolving this compound?

A4: Polar aprotic solvents are the most suitable organic solvents for dissolving this compound. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for preparing stock solutions.[4] For less polar organic solvents, solubility is generally low.

Q5: Can I heat the mixture to improve solubility?

A5: Gentle warming can be used to aid dissolution, particularly when preparing solutions in organic solvents like DMSO. However, excessive heat should be avoided to prevent potential degradation of the compound. For aqueous solutions, pH adjustment is a more effective and generally safer primary approach.

Troubleshooting Guides

Issue Potential Cause Recommended Solutions
Compound will not dissolve in neutral aqueous buffer. The phosphonic acid groups are not ionized at neutral pH, leading to low solubility.1. Adjust the pH: Slowly add a dilute base (e.g., 0.1 M NaOH or NH₄OH) dropwise to your suspension while stirring. Monitor the pH and continue adding base until the solid dissolves. A pH in the range of 8-10 is often effective. 2. Use a co-solvent: Prepare a concentrated stock solution in DMSO and add it dropwise to your aqueous buffer with vigorous stirring. Ensure the final concentration of DMSO is compatible with your experiment (typically <1%).
Precipitation occurs when adding a DMSO stock solution to an aqueous buffer. The concentration of the compound in the final aqueous solution exceeds its kinetic solubility. The final percentage of DMSO may be too low to maintain solubility.1. Decrease the final concentration: Prepare a more dilute final solution. 2. Increase the final DMSO concentration: If your experiment allows, a slightly higher final DMSO concentration (e.g., up to 1-2%) may be necessary. 3. Optimize the addition process: Add the DMSO stock solution slowly to the vigorously stirred aqueous buffer to promote rapid mixing and prevent localized high concentrations.
The compound appears to be unstable in a high pH solution over time. While basic conditions improve solubility, prolonged exposure to very high pH (e.g., >12) or elevated temperatures can potentially lead to degradation of some phosphonic acids.1. Use the minimum effective pH: Determine the lowest pH at which your desired concentration remains soluble. 2. Prepare fresh solutions: For long experiments, it is advisable to prepare the basic aqueous solution fresh. 3. Store solutions appropriately: If storage is necessary, store basic solutions at low temperatures (2-8 °C) and protected from light.
Difficulty dissolving the compound in organic solvents. The chosen organic solvent may not be polar enough.1. Switch to a more polar aprotic solvent: Use DMSO or DMF. 2. Apply gentle heat: Warm the mixture in a water bath (e.g., 30-40°C) while stirring or sonicating.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility (x) of Phenylphosphonic Acid in Various Organic Solvents at Different Temperatures

Temperature (K)n-PropanolAcetoneAcetonitrileEthyl AcetateChloroform
288.150.09890.08640.04660.02750.0079
293.150.11450.09980.05490.03280.0094
298.150.13230.11520.06450.03900.0112
303.150.15260.13280.07560.04620.0133
308.150.17580.15290.08840.05450.0158
313.150.20230.17600.10310.06420.0187
318.150.23270.20250.12010.07550.0221

Data adapted from a study on phenylphosphonic acid and should be used as a qualitative guide for this compound.[5]

Experimental Protocols

Protocol 1: Preparation of a Basic Aqueous Solution

This protocol describes how to dissolve this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 0.1 M Sodium Hydroxide (NaOH) or 0.1 M Ammonium Hydroxide (NH₄OH)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker containing approximately 80% of the final desired volume of water or buffer.

  • Place the beaker on a magnetic stirrer and begin stirring to create a suspension.

  • Slowly add the 0.1 M base solution dropwise to the suspension.

  • Monitor the pH of the solution continuously using a calibrated pH meter.

  • Continue to add the base incrementally, allowing the solid to dissolve. The solution should clarify as the pH increases and the compound dissolves.

  • Once the solid is completely dissolved, stop adding the base. Note the final pH.

  • Quantitatively transfer the solution to a volumetric flask and add water or buffer to reach the final desired volume.

  • Mix the solution thoroughly. If necessary, sterile filter the solution using a 0.22 µm filter.

Protocol 2: Preparation of a Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer or sonicator

  • Analytical balance

  • Appropriate vial

Procedure:

  • Accurately weigh the desired mass of this compound into a clean, dry vial.

  • Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Securely cap the vial and vortex vigorously for 2-3 minutes.

  • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm it in a water bath at 30-40°C until a clear solution is obtained.

  • Allow the solution to cool to room temperature.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 3: Co-Solvent Dissolution Method (for small-scale experiments)

This protocol outlines a co-solvent approach for dissolving the compound, which can be useful for crystallization or when a mixed solvent system is required.

Materials:

  • This compound

  • Acetone or Acetonitrile

  • Deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound in a minimal amount of acetone or acetonitrile with stirring.

  • Slowly add deionized water to the organic solution dropwise while stirring vigorously.

  • Monitor the solution for any signs of precipitation. The goal is to create a stable mixed-solvent system where the compound remains dissolved. The optimal ratio of organic solvent to water will need to be determined empirically.

  • This method is often used for recrystallization, where the addition of the anti-solvent (water) induces crystallization. For maintaining a solution, careful control of the solvent ratio is critical.

Visualizations

experimental_workflow_dissolution cluster_start Start: Undissolved Compound cluster_aqueous Aqueous Dissolution cluster_organic Organic Stock Preparation start This compound powder aq_start Suspend in aqueous buffer start->aq_start org_start Add anhydrous DMSO start->org_start add_base Add 0.1M NaOH dropwise aq_start->add_base monitor_ph Monitor pH add_base->monitor_ph monitor_ph->add_base Solid remains dissolved_aq Clear Aqueous Solution monitor_ph->dissolved_aq Solid dissolves vortex Vortex / Sonicate (Gentle Heat if needed) org_start->vortex dissolved_org Concentrated DMSO Stock Solution vortex->dissolved_org

Caption: Experimental workflows for aqueous and organic dissolution.

logical_relationship cluster_properties Chemical Properties cluster_solubility Solubility Characteristics cluster_applications Key Applications compound This compound prop1 Two Phosphonic Acid Groups compound->prop1 prop2 Rigid Biphenyl Backbone compound->prop2 sol1 Poor Aqueous Solubility at Neutral pH prop1->sol1 sol3 Increased Aqueous Solubility at Basic pH prop1->sol3 app1 Metal-Organic Frameworks (MOFs) prop1->app1 app2 Surface Modification of Metal Oxides prop1->app2 app3 Proton-Conducting Membranes prop1->app3 prop2->sol1 sol2 Good Solubility in Polar Aprotic Solvents (DMSO, DMF) prop2->sol2 sol3->app1 sol3->app2

References

Validation & Comparative

A Comparative Guide to [4-(4-phosphonophenyl)phenyl]phosphonic Acid and Alternative Organic Linkers for Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is paramount in the design of Metal-Organic Frameworks (MOFs), dictating their structural integrity, porosity, and functional properties. This guide provides a detailed comparison of MOFs synthesized with the phosphonate-based linker, [4-(4-phosphonophenyl)phenyl]phosphonic acid (BDPPA), against those constructed with other prominent organic linkers, particularly its carboxylate analogue, biphenyl-4,4'-dicarboxylic acid (BPDC). The focus is on zirconium-based MOFs, which are widely recognized for their robustness. This comparison highlights key performance metrics supported by experimental data to inform the selection of linkers for applications demanding high stability, such as catalysis and drug delivery.

Executive Summary

Phosphonate-based linkers, such as this compound, generally impart superior thermal and hydrolytic stability to MOFs compared to their carboxylate counterparts. This enhanced robustness is attributed to the stronger and more resilient coordination bonds formed between the phosphonate groups and metal centers like zirconium(IV). While often exhibiting comparable or slightly lower surface areas, the trade-off for enhanced stability makes phosphonate MOFs highly desirable for applications in harsh chemical environments.

Data Presentation: Phosphonate vs. Carboxylate Linkers

The following tables summarize the key performance indicators of zirconium-based MOFs synthesized with biphenyl-based phosphonate and carboxylate linkers. It is important to note that a direct isoreticular analogue of the well-known carboxylate-based MOF, UiO-67 (using BPDC), with BDPPA is not extensively reported in the literature. Therefore, the data for the phosphonate-based MOF is representative of zirconium phosphonate MOFs with similar structural motifs.

Table 1: Comparison of Thermal Stability and Porosity

PropertyZr-Biphenyldiphosphonate MOF (Representative)Zr-Biphenyldicarboxylate MOF (UiO-67)
Linker This compoundBiphenyl-4,4'-dicarboxylic acid
Decomposition Temp. (°C) > 550 (Generally higher than carboxylates)~540
BET Surface Area (m²/g) 300 - 500~1415
Pore Volume (cm³/g) ~0.2 - 0.4~0.6

Table 2: Comparison of Chemical Stability

PropertyZr-Biphenyldiphosphonate MOF (Representative)Zr-Biphenyldicarboxylate MOF (UiO-67)
Hydrolytic Stability High (Stable in acidic and neutral aqueous solutions)[1][2][3]Moderate (Less stable, especially under basic conditions)[4]
Solvent Stability High (Resistant to common organic solvents)High (Resistant to common organic solvents)

Experimental Protocols

Detailed methodologies for the synthesis of zirconium-based MOFs with phosphonate and carboxylate linkers are provided below. These protocols are generalized from published procedures and may require optimization for specific applications.

Protocol 1: Synthesis of a Zirconium Phosphonate MOF
  • Preparation of the Reaction Mixture: In a glass vial, dissolve zirconium(IV) chloride (ZrCl₄) and the biphenyldiphosphonic acid linker in a solvent mixture, typically N,N-dimethylformamide (DMF) and a modulating agent such as formic acid. The molar ratio of metal to linker is crucial and should be carefully controlled, often around 1:1.

  • Solvothermal Synthesis: Seal the vial in a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature, generally between 120°C and 200°C, for a period ranging from 24 to 72 hours.

  • Isolation and Purification: After cooling the autoclave to room temperature, the resulting solid product is collected by centrifugation or filtration. The powder is then washed multiple times with DMF and subsequently with a volatile solvent like ethanol or acetone to remove unreacted precursors and residual solvent.

  • Activation: The purified MOF is activated by heating under vacuum at an elevated temperature (e.g., 150-250°C) for several hours to remove any guest molecules from the pores.

Protocol 2: Synthesis of a Zirconium Carboxylate MOF (UiO-67)
  • Preparation of the Reaction Mixture: Dissolve zirconium(IV) chloride (ZrCl₄) and biphenyl-4,4'-dicarboxylic acid (BPDC) in N,N-dimethylformamide (DMF). A modulator, such as benzoic acid or hydrochloric acid, is often added to control the crystallite size and reduce defects.

  • Solvothermal Synthesis: The solution is sealed in a Teflon-lined autoclave and heated to approximately 120°C for 24 hours.

  • Isolation and Purification: The crystalline product is collected by filtration after the autoclave has cooled down. The solid is washed thoroughly with DMF and then with a solvent like chloroform or ethanol.

  • Activation: The MOF is activated by heating under a dynamic vacuum at a temperature typically above 200°C to ensure the complete removal of solvent molecules from the pores.

Mandatory Visualization

The following diagrams illustrate the logical relationships between linker choice and MOF properties, as well as a general experimental workflow.

Linker_Properties cluster_linkers Organic Linker Choice cluster_properties Resulting MOF Properties Linker_Phosphonate [4-(4-phosphonophenyl)phenyl] phosphonic acid Stability Thermal & Hydrolytic Stability Linker_Phosphonate->Stability Significantly Increases Porosity Surface Area & Porosity Linker_Phosphonate->Porosity Moderate Linker_Carboxylate Biphenyl-4,4'-dicarboxylic acid Linker_Carboxylate->Stability Moderate Linker_Carboxylate->Porosity High Catalysis Catalytic Activity Stability->Catalysis Enhances Longevity Porosity->Catalysis Affects Accessibility

Caption: Logical relationship between organic linker choice and MOF properties.

MOF_Workflow cluster_synthesis Synthesis cluster_application Application A 1. Mix Metal Salt & Organic Linker in Solvent B 2. Solvothermal Reaction (Autoclave) A->B C 3. Isolate & Wash Product B->C D 4. Activation (Heating under Vacuum) C->D E Powder X-ray Diffraction (PXRD) (Crystallinity & Phase Purity) D->E F Thermogravimetric Analysis (TGA) (Thermal Stability) D->F G Gas Adsorption (BET) (Surface Area & Porosity) D->G H Chemical Stability Tests (e.g., in water, acid/base) D->H I Catalysis, Drug Delivery, etc. G->I

Caption: General experimental workflow for MOF synthesis and characterization.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Validation of [4-(4-phosphonophenyl)phenyl]phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of suitable High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of [4-(4-phosphonophenyl)phenyl]phosphonic acid. As an organophosphorus compound with two phosphonic acid groups, it presents unique analytical challenges due to its polarity.[1] The selection of an appropriate analytical method is critical for accurate purity determination, which is essential in drug development and quality control. This document outlines and compares three common HPLC-based approaches: Reversed-Phase HPLC (RP-HPLC), Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Comparison of HPLC Methods

The choice of an HPLC method for the purity analysis of this compound depends on the specific analytical requirements, such as the need for high sensitivity, compatibility with mass spectrometry, and the nature of potential impurities. The following table summarizes the key performance characteristics of the compared HPLC techniques.

FeatureReversed-Phase HPLC (RP-HPLC)Ion-Pair RP-HPLCHydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity. The analyte is retained on a non-polar stationary phase.An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, enhancing retention on a non-polar stationary phase.[2]Partitioning of the polar analyte between a polar stationary phase and a partially aqueous mobile phase with a high organic solvent concentration.[2]
Primary Application Purity analysis and quantification of moderately polar to non-polar compounds.Purity analysis and quantification of ionic and ionizable compounds like bisphosphonates.[2][3]Excellent for highly polar and hydrophilic compounds.[2][4]
Stationary Phase Non-polar (e.g., C18, C8).[2][5]Non-polar (e.g., C18, C8).[2]Polar (e.g., bare silica, amide, diol).[2]
Mobile Phase Aqueous buffer and organic modifier (e.g., acetonitrile, methanol).[5][6]Aqueous buffer with an ion-pairing reagent (e.g., tetrabutylammonium chloride) and an organic modifier.[3]High percentage of organic solvent with a small amount of aqueous buffer.
Detection UV, MS (with volatile mobile phases like formic acid).[6][7]UV, Fluorescence (with derivatization), MS (can be challenging due to ion-pairing reagents).MS (high compatibility due to volatile mobile phases), ELSD, CAD.[8]
Advantages Robust, widely available columns and established methods.Good retention and separation of ionic compounds.Excellent for very polar analytes, MS-friendly.
Disadvantages Potentially poor retention for highly polar compounds like bisphosphonates.Ion-pairing reagents can contaminate the HPLC system and suppress MS signals. Method development can be complex.Longer column equilibration times, sensitive to water content in the sample.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for each of the discussed HPLC methods for the analysis of this compound.

Method 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection

This method is a straightforward approach for initial purity screening.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient: A gradient elution is typically used, for example: start at 5% B, increase to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm.[5]

  • Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable solvent.

Method 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This method enhances the retention of the polar bisphosphonic acid on a C18 column.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a borate buffer (e.g., 50 mmol L−1, pH 9.0) containing an ion-pairing agent like tetrabutylammonium chloride (e.g., 0.25 mmol L−1) and acetonitrile (e.g., 97:3 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

This technique is well-suited for the separation of highly polar compounds and is compatible with mass spectrometry.

  • Column: HILIC column (e.g., silica-based, 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Acetonitrile with 0.1% formic acid.

    • B: Water with 0.1% formic acid.

  • Gradient: Start with a high percentage of organic solvent (e.g., 95% A) and gradually increase the aqueous portion (e.g., to 50% A over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 80:20 v/v).

Visualizations

Experimental Workflow for HPLC Purity Validation

The following diagram illustrates a typical workflow for the purity validation of this compound using HPLC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis cluster_reporting Reporting sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc HPLC System (Pump, Injector, Column, Detector) filter->hplc Inject chromatogram Obtain Chromatogram hplc->chromatogram Detect method Selected HPLC Method (RP-HPLC, IP-RP-HPLC, or HILIC) integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Purity Report calculate->report

Caption: HPLC Purity Validation Workflow.

General Signaling Pathway for Bisphosphonates

While the specific biological targets of this compound may require further investigation, bisphosphonates, in general, are known to interfere with the mevalonate pathway in osteoclasts, leading to apoptosis and inhibition of bone resorption.

signaling_pathway cluster_osteoclast Osteoclast cluster_bone Bone bisphosphonate Bisphosphonate (this compound) uptake Uptake by Osteoclast bisphosphonate->uptake mevalonate Mevalonate Pathway uptake->mevalonate fpp Farnesyl Pyrophosphate Synthase (FPPS) mevalonate->fpp ggpp Geranylgeranyl Pyrophosphate Synthase (GGPPS) fpp->ggpp prenylation Inhibition of Protein Prenylation fpp->prenylation Inhibition ggpp->prenylation Inhibition apoptosis Osteoclast Apoptosis prenylation->apoptosis bone_resorption Inhibition of Bone Resorption apoptosis->bone_resorption

Caption: General Bisphosphonate Signaling Pathway.

Conclusion

The purity of this compound can be reliably determined using various HPLC techniques. For routine quality control, Reversed-Phase HPLC with UV detection offers a robust and straightforward method. When enhanced retention and separation of this polar analyte are required, Ion-Pair RP-HPLC is a suitable alternative, although care must be taken to avoid system contamination. For analyses requiring high sensitivity and compatibility with mass spectrometry, HILIC is the preferred method. The choice of the most appropriate technique will depend on the specific requirements of the analysis and the available instrumentation. The experimental protocols and workflows provided in this guide serve as a starting point for method development and validation.

References

Phosphonate vs. Carboxylic Acid Linkers in MOF Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of Metal-Organic Frameworks (MOFs) is a critical parameter dictating their performance and applicability. The choice of organic linker plays a pivotal role in the robustness of these materials. This guide provides an objective, data-driven comparison of the stability of MOFs constructed with phosphonic acid linkers versus the more conventional carboxylic acid linkers.

Phosphonate-based MOFs have emerged as a promising class of materials demonstrating superior thermal and chemical stability compared to their carboxylate counterparts.[1][2] This enhanced stability is primarily attributed to the stronger and more robust coordination bond between the phosphonate group and the metal centers, particularly with hard metal ions such as Zr(IV) and Al(III).[1] While carboxylate-based MOFs are widely studied due to their synthetic accessibility, they often exhibit limited stability, especially in the presence of water.[1]

Quantitative Comparison of MOF Stability

The following tables summarize key quantitative data from experimental studies, highlighting the differences in thermal and chemical stability between phosphonate and carboxylate-based MOFs.

MOF SystemLinker TypeMetal IonDecomposition Temperature (°C)Measurement Conditions
Thermal Stability
ICR-12PhosphonateFe(III)470TGA in air
ICR-13PhosphonateFe(III)435TGA in air
1-M series (e.g., 1-Cr/Zr/Mg/Mn)PhosphonateCr/Zr/Mg/Mn> 375Variable Temperature PXRD
Carboxylate-based MOFs (general)CarboxylateVarious150 - 350TGA
MOF SystemLinker TypepH Range of StabilityObservations
Chemical Stability
Zirconium-based MOFsCarboxylate3.0 - 11.0Stability is dependent on linker connectivity.[3]
Phosphonate-functionalized materialsPhosphonateWideGenerally more stable in aqueous and physiological environments over a wider pH range.[4]
Fe(NOTP)Phosphonate1 - 10High stability in aqueous solution.[5]
Fe(NOTA)Carboxylate2 - 10Stable in aqueous solution.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of MOF stability. Below are generalized protocols for Thermogravimetric Analysis (TGA) and Powder X-ray Diffraction (PXRD) stability studies.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal decomposition temperature of a MOF.

Protocol:

  • Sample Preparation: Ensure the MOF sample is properly activated to remove any guest molecules from the pores. A small amount of the powdered sample (typically 5-10 mg) is accurately weighed.

  • Instrument Setup:

    • Place the weighed sample in an alumina or platinum crucible.

    • Load the crucible into the TGA instrument.

    • Select the desired atmosphere (e.g., inert like nitrogen or argon, or oxidative like air).

    • Set the gas flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Set the initial temperature, typically room temperature.

    • Define the heating rate (a common rate is 5-10 °C/min).

    • Set the final temperature, which should be high enough to ensure complete decomposition of the framework (e.g., 800-1000 °C).

  • Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.

  • Data Analysis: The decomposition temperature is typically identified as the onset temperature of the major weight loss step in the TGA curve, corresponding to the collapse of the framework structure.

Powder X-ray Diffraction (PXRD) for Chemical Stability

Objective: To assess the structural integrity of a MOF after exposure to specific chemical environments.

Protocol:

  • Initial Characterization: Obtain a high-quality PXRD pattern of the as-synthesized, activated MOF to serve as a baseline.

  • Exposure to Chemical Stress:

    • Suspend a known amount of the MOF powder in the desired chemical environment (e.g., aqueous solutions of varying pH, organic solvents).

    • Stir the suspension for a defined period (e.g., 24 hours) at a specific temperature.

  • Sample Recovery:

    • After the exposure period, collect the MOF powder by filtration or centrifugation.

    • Wash the sample thoroughly with a suitable solvent to remove any residual chemicals.

    • Dry the sample under vacuum.

  • Final Characterization: Obtain a PXRD pattern of the treated MOF sample under the same conditions as the initial measurement.

  • Data Analysis: Compare the PXRD pattern of the treated sample with the baseline pattern. A loss of crystallinity, the appearance of new peaks, or a significant change in peak intensities indicates structural degradation.[6]

Visualizing the Structural Differences and Experimental Workflow

To better understand the fundamental differences between phosphonic and carboxylic acid linkers and the process of evaluating their stability, the following diagrams are provided.

cluster_0 Carboxylate Linker cluster_1 Phosphonate Linker C_linker Carboxylate (-COO⁻) M1 Metal Node C_linker->M1 Coordination Bond (M-O-C) P_linker Phosphonate (-PO₃²⁻) M2 Metal Node P_linker->M2 Coordination Bond (M-O-P) Stronger & More Robust

Caption: Coordination of carboxylate vs. phosphonate linkers to a metal node.

start Select MOF with Phosphonic or Carboxylic Acid Linker thermal_stability Thermal Stability Assessment start->thermal_stability chemical_stability Chemical Stability Assessment start->chemical_stability tga Thermogravimetric Analysis (TGA) thermal_stability->tga vt_pxrd Variable-Temperature PXRD thermal_stability->vt_pxrd pxrd_before PXRD of pristine MOF chemical_stability->pxrd_before data_analysis Compare Data and Assess Stability tga->data_analysis vt_pxrd->data_analysis exposure Exposure to Chemical Environment (e.g., varying pH, water) pxrd_before->exposure pxrd_after PXRD after exposure exposure->pxrd_after pxrd_after->data_analysis conclusion Conclusion on Linker Stability data_analysis->conclusion cluster_linker Linker Choice cluster_properties Resulting MOF Properties phosphonate Phosphonic Acid high_stability High Thermal & Chemical Stability phosphonate->high_stability synthesis_challenge Synthesis can be challenging (tendency for dense phases) phosphonate->synthesis_challenge carboxylate Carboxylic Acid mod_stability Moderate Stability (Often water-sensitive) carboxylate->mod_stability synthesis_established Well-established Synthesis carboxylate->synthesis_established

References

Performance Showdown: [4-(4-phosphonophenyl)phenyl]phosphonic Acid in Fuel Cells vs. Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of [4-(4-phosphonophenyl)phenyl]phosphonic acid (p-TPPA) with industry-standard Nafion® and sulfonated poly(arylene ether)s (SPAES) reveals its potential as a high-performance proton exchange membrane (PEM) material for fuel cells, particularly in high-temperature, low-humidity environments. This guide synthesizes available experimental data to provide a clear comparison of their performance metrics, outlines key experimental protocols for evaluation, and visualizes the underlying scientific workflows.

At the heart of proton exchange membrane fuel cells (PEMFCs) lies the proton exchange membrane, a critical component that dictates the cell's efficiency and durability. For decades, perfluorosulfonic acid (PFSA) membranes, such as Nafion®, have dominated the field. However, their performance is intrinsically linked to high water content, limiting their operational temperature and creating challenges in water management. This has spurred research into alternative materials capable of efficient proton conduction at elevated temperatures and reduced humidity. Among the promising candidates are phosphonated aromatic polymers, with this compound (p-TPPA) and its derivatives emerging as a focal point of investigation.

This guide provides a comparative analysis of p-TPPA-based membranes against the benchmark Nafion® and another prominent class of hydrocarbon-based membranes, sulfonated poly(arylene ether)s (SPAES).

Performance Comparison at a Glance

The following tables summarize the key performance indicators for p-TPPA-based membranes in comparison to Nafion® and SPAES. It is important to note that the data for p-TPPA is often presented in the context of its incorporation into polymer backbones, such as poly(arylene ether sulfone)s, to form a stable and processable membrane.

Performance Metric This compound (p-TPPA) Based Membranes Nafion® (NRE-212) Sulfonated Poly(arylene ether)s (SPAES)
Proton Conductivity (S/cm) 0.06 at 80°C (low to moderate humidity)[1]~0.1 at 80°C (high humidity)0.12 at 80°C (high humidity)[2]
Peak Power Density (mW/cm²) Data for specific p-TPPA is limited, but related phosphonated polymers show promise.Up to 1000144 at 80°C and 100% RH[2]
Thermal Stability Stable up to 300-400°C[3]Stable up to ~280°CDesulfonation can occur above 200°C
Operating Temperature (°C) Potentially >100°CTypically < 90°CTypically < 100°C
Humidity Requirement Lower, protons can be conducted via "hopping" mechanismHigh, requires water for "vehicular" proton transportHigh, similar to Nafion®

In-Depth Analysis of Performance Metrics

Proton Conductivity

Proton conductivity is a measure of how well a membrane facilitates the transport of protons from the anode to the cathode. While Nafion® exhibits excellent proton conductivity at high humidity levels, its performance drops significantly as the temperature rises and humidity decreases. This is due to its reliance on a "vehicular" mechanism, where protons are transported via water molecules.

Phosphonated materials like p-TPPA, on the other hand, can also utilize a "hopping" mechanism (Grotthuss mechanism), where protons jump between adjacent phosphonic acid groups. This intrinsic proton-conducting pathway makes them less dependent on water and enables operation at higher temperatures and lower relative humidity. While direct proton conductivity data for a pure p-TPPA membrane is scarce due to its nature as a building block, poly(arylene ether sulfone) membranes functionalized with phosphonic acid groups have demonstrated promising conductivity, reaching 0.06 S/cm at 80°C.[1] In comparison, Nafion®'s conductivity is typically around 0.1 S/cm under fully hydrated conditions at the same temperature. Some sulfonated poly(arylene ether)s (SPAES) have shown even higher proton conductivity, reaching 0.12 S/cm at 80°C and 100% relative humidity.[2]

Power Density

The power density of a fuel cell is a key indicator of its performance, representing the amount of power generated per unit area. While specific power density figures for fuel cells employing membranes solely based on p-TPPA are not widely reported, research on related phosphonated polymers indicates their potential. For instance, a sulfonated poly(arylene ether sulfone) based membrane has demonstrated a maximum power density of 144 mW/cm² at 80°C and 100% relative humidity.[2] High-performance PEMFCs using advanced materials can achieve power densities exceeding 1000 mW/cm².

Thermal Stability

The thermal stability of the membrane is crucial for long-term operation, especially at elevated temperatures. Thermogravimetric analysis (TGA) of phenylphosphonic acid shows that it remains stable in a temperature range of 150-300°C.[3] This is a significant advantage over sulfonated polymers, which can undergo desulfonation at temperatures above 200°C, leading to a loss of proton conductivity and degradation of the membrane. Nafion® is generally stable up to about 280°C.

Experimental Protocols

To ensure a fair and accurate comparison of different PEM materials, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Synthesis of Phosphonated Poly(arylene ether sulfone)

A common method to incorporate p-TPPA into a polymer backbone is through the synthesis of a phosphonated poly(arylene ether sulfone). This typically involves the following steps:

  • Synthesis of a Brominated Poly(arylene ether sulfone): This is achieved through the polycondensation of a brominated monomer, such as a(4-bromo)phenylhydroquinone, with other monomers.[1]

  • Phosphonation: The brominated polymer is then reacted with a phosphonating agent, often using a palladium catalyst, to introduce the phosphonic acid groups.[1]

  • Membrane Casting: The resulting phosphonated polymer is dissolved in a suitable solvent and cast into a thin film to form the membrane.

Membrane Electrode Assembly (MEA) Fabrication

The MEA is the core component of the fuel cell, where the electrochemical reactions occur. A typical fabrication process is as follows:

  • Catalyst Ink Preparation: A catalyst ink is prepared by mixing a platinum-based catalyst with an ionomer solution (e.g., a solution of the phosphonated polymer) and solvents.

  • Catalyst Coating: The catalyst ink is then applied to a gas diffusion layer (GDL) or directly onto the proton exchange membrane to form the catalyst-coated membrane (CCM).

  • Hot Pressing: The CCM is sandwiched between two GDLs and hot-pressed to ensure good contact and form the final MEA.

Single-Cell Fuel Cell Performance Testing

The performance of the MEA is evaluated in a single-cell test station. The following procedure is a generalized approach:

  • Cell Assembly: The MEA is assembled into a single-cell hardware with bipolar plates that have flow fields for gas distribution.

  • Leak Check: The cell is pressurized to ensure there are no gas leaks.

  • Conditioning: The cell is operated under specific conditions of temperature, humidity, and gas flow rates to activate the catalyst and hydrate the membrane.

  • Polarization Curve Measurement: The cell voltage is measured at various current densities to generate a polarization curve. This curve provides crucial information about the cell's performance, including its open-circuit voltage, ohmic losses, and mass transport limitations.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to separate the different sources of resistance within the fuel cell, providing insights into the membrane's proton conductivity and the performance of the electrodes.

Visualizing the Science

To better understand the processes involved, the following diagrams, created using the DOT language, illustrate key workflows.

Synthesis_of_Phosphonated_Polymer cluster_Monomers Monomer Synthesis cluster_Polymerization Polymerization cluster_Functionalization Functionalization cluster_Membrane_Formation Membrane Formation Brominated_Monomer a(4-bromo)phenylhydroquinone Polycondensation Polycondensation Brominated_Monomer->Polycondensation Other_Monomers Co-monomers Other_Monomers->Polycondensation Brominated_Polymer Brominated Poly(arylene ether sulfone) Polycondensation->Brominated_Polymer Phosphonation Phosphonation Reaction Brominated_Polymer->Phosphonation Phosphonating_Agent Phosphonating Agent Phosphonating_Agent->Phosphonation Palladium_Catalyst Palladium Catalyst Palladium_Catalyst->Phosphonation Phosphonated_Polymer Phosphonated Polymer Phosphonation->Phosphonated_Polymer Casting Membrane Casting Phosphonated_Polymer->Casting Solvent Solvent Solvent->Casting p_TPPA_Membrane p-TPPA Based Membrane Casting->p_TPPA_Membrane

Figure 1: Synthesis workflow for a p-TPPA based polymer membrane.

MEA_Fabrication Catalyst Catalyst (e.g., Pt/C) Ink_Preparation Catalyst Ink Preparation Catalyst->Ink_Preparation Ionomer Ionomer Solution Ionomer->Ink_Preparation Solvents Solvents Solvents->Ink_Preparation Catalyst_Ink Catalyst Ink Ink_Preparation->Catalyst_Ink Coating Catalyst Coating (on GDL or Membrane) Catalyst_Ink->Coating GDL Gas Diffusion Layer (GDL) GDL->Coating Membrane Proton Exchange Membrane (PEM) Membrane->Coating CCM_or_GDE Catalyst Coated Membrane (CCM) or Gas Diffusion Electrode (GDE) Coating->CCM_or_GDE Hot_Pressing Hot Pressing CCM_or_GDE->Hot_Pressing MEA Membrane Electrode Assembly (MEA) Hot_Pressing->MEA

Figure 2: General workflow for Membrane Electrode Assembly (MEA) fabrication.

Fuel_Cell_Testing_Workflow Start Start Assemble_Cell Assemble Single Cell Start->Assemble_Cell Leak_Test Perform Leak Test Assemble_Cell->Leak_Test Conditioning Cell Conditioning Leak_Test->Conditioning Polarization_Curve Measure Polarization Curve Conditioning->Polarization_Curve EIS Perform Electrochemical Impedance Spectroscopy Polarization_Curve->EIS Data_Analysis Analyze Performance Data EIS->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for single-cell fuel cell performance testing.

Conclusion

This compound and its polymer derivatives represent a promising class of materials for next-generation proton exchange membranes. Their ability to conduct protons efficiently at higher temperatures and lower humidity levels, coupled with their excellent thermal stability, addresses some of the key limitations of current Nafion®-based technologies. While more research is needed to optimize their performance and long-term durability in real-world fuel cell applications, the existing data strongly suggests that p-TPPA-based materials are a viable alternative to traditional sulfonated polymers, paving the way for more robust and efficient fuel cell systems. Further head-to-head comparative studies under standardized testing protocols will be crucial to fully elucidate their potential and accelerate their commercialization.

References

A Comparative Guide to the Structure of Metal-Organic Frameworks Derived from Biphenyl Phosphonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metal-Organic Frameworks (MOFs) constructed from phosphonic acid linkers are gaining significant attention due to their enhanced thermal and chemical stability compared to their carboxylate counterparts. Among these, MOFs derived from biphenyl phosphonic acids offer a versatile platform for designing materials with tailored porosity and functionality, owing to the conformational flexibility and potential for functionalization of the biphenyl moiety. This guide provides a structural comparison of MOFs synthesized from different biphenyl phosphonic acid linkers, supported by experimental data, to aid researchers in the selection and design of these materials for applications in catalysis, adsorption, and drug delivery.

Structural Comparison of Biphenyl Phosphonic Acid-Derived MOFs

The structural diversity of MOFs is profoundly influenced by the geometry and connectivity of the organic linker. In the case of biphenyl phosphonic acids, the position of the phosphonic acid groups on the biphenyl backbone dictates the resulting framework topology, pore size, and overall stability. This section compares the structural parameters of MOFs derived from representative biphenyl phosphonic acid linkers.

Table 1: Comparison of Structural and Physical Properties of Biphenyl Phosphonic Acid MOFs

MOF Designation/NameBiphenyl Phosphonic Acid LinkerMetal IonCrystal SystemSpace GroupBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Reference
[Zn(H₂L)(H₂O)₂] Biphenyl-4,4'-diphosphonic acid (H₄L)Zn(II)MonoclinicP2₁/cNot ReportedNot Reported> 350
[Cd₂(pbdc)(H₂O)₃] 5-phosphonobenzene-1,3-dicarboxylic acid (H₄pbdc)Cd(II)MonoclinicP2₁/nNot ReportedNot Reported~450
LSK-3 2-(diphenylphosphino)-[1,1′-biphenyl]-4,4′-dicarboxylic acidZn(II)TetragonalP4₂/ncmNot ReportedNot ReportedNot Reported

Note: Comprehensive quantitative data for a direct comparison across a wide range of biphenyl phosphonic acid-derived MOFs is limited in the current literature. The table presents available data for representative examples. Further research is needed to fully elucidate the structure-property relationships.

Experimental Protocols

The synthesis and characterization of phosphonate-based MOFs typically involve hydrothermal or solvothermal methods followed by various analytical techniques to determine their structure and properties.

General Synthesis of Biphenyl Phosphonic Acid MOFs (Hydrothermal Method)
  • Reactant Mixture Preparation: In a typical synthesis, the biphenyl phosphonic acid linker and a metal salt (e.g., zinc nitrate, cadmium chloride) are dissolved in a solvent or a mixture of solvents, often containing deionized water and an organic co-solvent like N,N-dimethylformamide (DMF) or ethanol.

  • pH Adjustment (Optional): The pH of the reaction mixture can be adjusted using additives like HF or other modulators to influence the coordination environment of the metal ions and the deprotonation state of the phosphonic acid groups, thereby directing the formation of specific crystal structures.

  • Hydrothermal Reaction: The reaction mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 120 °C and 200 °C) for a period ranging from several hours to a few days.

  • Isolation and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting crystalline product is collected by filtration, washed with deionized water and organic solvents to remove unreacted starting materials and solvent molecules occluded within the pores, and then dried under vacuum.

Key Characterization Techniques
  • Single-Crystal X-ray Diffraction (SCXRD): This is the primary technique for determining the precise three-dimensional atomic arrangement of the MOF, including bond lengths, bond angles, and the overall framework topology.

  • Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk synthesized material and to assess its crystallinity. The

assessing the corrosion inhibition efficiency of [4-(4-phosphonophenyl)phenyl]phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of common phosphonic acid corrosion inhibitors, with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Initial research indicates a lack of publicly available studies on the specific corrosion inhibition efficiency of [4-(4-phosphonophenyl)phenyl]phosphonic acid. Therefore, this guide provides a comparative analysis of other widely studied and utilized phosphonic acid-based corrosion inhibitors: 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP), Aminotris(methylene phosphonic acid) (ATMP), and Phenylphosphonic Acid (PPA). These compounds serve as representative examples of the broader class of phosphonic acid inhibitors and offer a basis for understanding their performance and evaluation methodologies.

Phosphonic acids are a significant class of organic compounds used as corrosion inhibitors, particularly for protecting metals like steel in various aqueous environments.[1][2] Their effectiveness stems from their ability to form a protective film on the metal surface, which acts as a barrier to corrosive agents.[2][3] The phosphonate groups can chelate metal ions from the solution and bond with the metal surface, while the organic part of the molecule contributes to the stability and hydrophobicity of the protective layer.[2]

Comparative Performance of Phosphonic Acid Inhibitors

The corrosion inhibition efficiency of phosphonic acids is influenced by factors such as their concentration, the pH of the environment, and the presence of other ions, which can lead to synergistic effects.[2] The following tables summarize quantitative data from various studies, providing a comparative overview of the performance of HEDP, ATMP, and PPA under different conditions.

Table 1: Corrosion Inhibition Efficiency Determined by Weight Loss Method

InhibitorConcentrationSubstrateCorrosive MediumInhibition Efficiency (%)Reference
HEDP0.12 mol·L⁻¹High-Strength Galvanized Steel WireNot Specified40.31[4]
ATMP + Zn²⁺250 ppm ATMP + 10 ppm Zn²⁺Carbon SteelGround Water98[5]
PPA + Zn²⁺300 ppm Sodium Salt of PPA + 50 ppm Zn²⁺Mild SteelNeutral aqueous solution with 60 ppm Cl⁻95[6]

Table 2: Corrosion Inhibition Efficiency Determined by Electrochemical Methods

InhibitorConcentrationSubstrateCorrosive MediumMethodInhibition Efficiency (%)Reference
HEDP100 mg∙L⁻¹AISI 304 Stainless SteelChloride and Sulfide ionsPotentiodynamic Polarization43.8[6]
PMGNot SpecifiedCarbon Steel Iron3% NaCl acidic solutionPotentiodynamic Polarization≈91[7]
VPANot SpecifiedCarbon Steel Iron3% NaCl acidic solutionPotentiodynamic Polarization≈85[7]
HPP0.07 mMMild Steel1 M HClEIS & PDP99.1[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the corrosion inhibition efficiency of phosphonic acids.

Weight Loss (Gravimetric) Method

This method determines the corrosion rate by measuring the loss in weight of a metal specimen after exposure to a corrosive environment.[9][10]

Objective: To determine the corrosion inhibition efficiency of a phosphonic acid formulation.

Materials:

  • Metal coupons of known dimensions and composition (e.g., mild steel).

  • Corrosive aqueous solution (e.g., containing chloride ions).

  • Inhibitor formulation.

  • Polishing paper, acetone, and distilled water.

  • Analytical balance.

Procedure:

  • Preparation of Specimens: Mechanically polish the metal coupons with different grades of polishing paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance (W₁).

  • Immersion: Immerse the coupons in the corrosive solution, both with (inhibited) and without (blank) the phosphonic acid inhibitor, for a specified period (e.g., 24, 72 hours) at a constant temperature.[9]

  • Cleaning: After the immersion period, remove the coupons, and clean them to remove corrosion products according to standard procedures.

  • Final Weighing: Wash the cleaned coupons with distilled water, dry them, and weigh them again (W₂).[2]

  • Calculation:

    • Calculate the corrosion rate (CR) for both the blank (CR_blank) and inhibited (CR_inh) solutions using the formula: CR = (W₁ - W₂) / (Area × Time)[2]

    • Calculate the Inhibition Efficiency (IE) using the formula: IE (%) = [(CR_blank - CR_inh) / CR_blank] × 100[2]

Potentiodynamic Polarization

This electrochemical technique measures the corrosion current density by polarizing the metal specimen and can provide insights into the inhibition mechanism (anodic, cathodic, or mixed-type).[11][12]

Objective: To determine the corrosion current and inhibition efficiency.

Apparatus:

  • Potentiostat/Galvanostat.

  • A three-electrode electrochemical cell:

    • Working Electrode (WE): The metal specimen.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive solution with and without the inhibitor.

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal specimen in a resin mount, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

  • Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Apply a potential scan at a slow, constant rate (e.g., 0.6 V/h) over a defined range around the OCP (e.g., -250 mV to +250 mV vs. OCP).[13]

  • Data Acquisition: Record the resulting current density as a function of the applied potential.

  • Analysis:

    • Plot the potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate the Inhibition Efficiency (IE) using the formula: IE (%) = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film.[14][15]

Objective: To evaluate the performance of the inhibitor by determining the charge transfer resistance.

Apparatus:

  • A frequency response analyzer coupled with a potentiostat.

  • The same three-electrode cell as used for potentiodynamic polarization.

Procedure:

  • Electrode Preparation and Stabilization: Prepare and stabilize the working electrode in the test solution as described for the potentiodynamic polarization method.

  • Impedance Measurement: Apply a small amplitude sinusoidal AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[16]

  • Data Acquisition: Measure the impedance of the system at each frequency.

  • Analysis:

    • Plot the impedance data in Nyquist (imaginary vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats.

    • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct).

    • Fit the data to an appropriate equivalent electrical circuit model to obtain quantitative values for parameters like R_ct and double-layer capacitance (C_dl).[15]

    • A higher R_ct value in the presence of the inhibitor indicates better corrosion protection.[6]

    • Calculate the Inhibition Efficiency (IE) using the formula: IE (%) = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] × 100[6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Metal_Coupon Metal Coupon Weight_Loss Weight Loss Method Metal_Coupon->Weight_Loss Potentiodynamic_Polarization Potentiodynamic Polarization Metal_Coupon->Potentiodynamic_Polarization EIS Electrochemical Impedance Spectroscopy Metal_Coupon->EIS Corrosive_Solution Corrosive Solution Corrosive_Solution->Weight_Loss Corrosive_Solution->Potentiodynamic_Polarization Corrosive_Solution->EIS Inhibitor_Solution Inhibitor Solution Inhibitor_Solution->Weight_Loss Inhibitor_Solution->Potentiodynamic_Polarization Inhibitor_Solution->EIS Corrosion_Rate Calculate Corrosion Rate Weight_Loss->Corrosion_Rate Inhibition_Efficiency Calculate Inhibition Efficiency Potentiodynamic_Polarization->Inhibition_Efficiency Mechanism Determine Inhibition Mechanism Potentiodynamic_Polarization->Mechanism EIS->Inhibition_Efficiency EIS->Mechanism Corrosion_Rate->Inhibition_Efficiency G cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface H2O H₂O Metal_Surface Metal Surface (e.g., Steel) H2O->Metal_Surface Corrosion Attack O2 O₂ O2->Metal_Surface Corrosion Attack Cl_minus Cl⁻ Cl_minus->Metal_Surface Corrosion Attack Phosphonic_Acid Phosphonic Acid (R-PO(OH)₂) Protective_Film Protective Phosphonate Film (Metal-Phosphonate Complex) Phosphonic_Acid->Protective_Film Adsorption & Film Formation Protective_Film->H2O Barrier Effect Protective_Film->O2 Barrier Effect Protective_Film->Cl_minus Barrier Effect

References

A Comparative Guide to Computational Modeling for Predicting Properties of Aromatic Phosphonic Acid-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational modeling techniques used to predict the properties of materials based on aromatic phosphonic acids, with a focus on [4-(4-phosphonophenyl)phenyl]phosphonic acid (p-TPDP). Due to the nascent stage of dedicated computational studies on p-TPDP, this guide establishes a comparative framework using more extensively studied analogues: Phenylphosphonic Acid (PPA) and Biphenyl-4,4'-diphosphonic Acid (BPDP) . The principles and methodologies discussed are directly applicable to the computational investigation of p-TPDP and its derivatives.

The predictive power of computational modeling is crucial for accelerating the design and optimization of novel materials for applications ranging from surface engineering and molecular electronics to biomedical devices. This guide details the synergy between in silico prediction and experimental validation, offering a comprehensive overview of the workflows, quantitative data, and key performance indicators.

Computational Modeling Methodologies

Computational modeling of aromatic phosphonic acid-based materials, typically in the form of self-assembled monolayers (SAMs) on metal oxide substrates, primarily relies on two powerful techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD).

  • Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating properties such as:

    • Adsorption energies and binding geometries of molecules on surfaces.

    • Electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels, which are crucial for understanding charge transport.

    • Work function modifications of substrates upon monolayer formation.

  • Molecular Dynamics (MD): MD is a computer simulation method for analyzing the physical movements of atoms and molecules. For aromatic phosphonic acid-based materials, MD simulations are instrumental in:

    • Simulating the self-assembly process of monolayers.

    • Predicting the packing density, molecular orientation, and overall structure of the assembled film.

    • Estimating mechanical properties like conformational stability and thermal stability.

Computational Modeling Workflow for Aromatic Phosphonic Acid-Based Materials cluster_dft Density Functional Theory (DFT) cluster_md Molecular Dynamics (MD) dft_start Define System: Molecule (e.g., p-TPDP) + Substrate (e.g., ITO) dft_opt Geometry Optimization dft_start->dft_opt dft_prop Calculate Properties: - Binding Energy - Electronic Structure - Work Function dft_opt->dft_prop output Predicted Material Properties dft_prop->output md_start Define System: Multiple Molecules + Substrate + Solvent md_sim Run Simulation: Self-Assembly Process md_start->md_sim md_anal Analyze Trajectory: - Packing Density - Molecular Orientation - Mechanical Stability md_sim->md_anal md_anal->output input Define Research Question: Predict a specific property input->dft_start input->md_start exp_val Experimental Validation output->exp_val

Computational modeling workflow.

Experimental Protocols

Experimental validation is indispensable for assessing the accuracy of computational predictions. The following protocols are standard for the synthesis, fabrication, and characterization of aromatic phosphonic acid-based materials.

Synthesis of Aromatic Phosphonic Acids

The synthesis of aromatic phosphonic acids like PPA, BPDP, and p-TPDP often involves a multi-step process. A general and widely used method is the Michaelis-Arbuzov reaction followed by hydrolysis.

  • Bromination of the Aromatic Backbone: The parent aromatic hydrocarbon (e.g., benzene, biphenyl, p-terphenyl) is first brominated using a suitable brominating agent (e.g., N-bromosuccinimide) and a catalyst.

  • Michaelis-Arbuzov Reaction: The brominated aromatic compound is then reacted with a trialkyl phosphite (e.g., triethyl phosphite) at elevated temperatures. This reaction substitutes the bromine atoms with diethyl phosphonate groups.

  • Hydrolysis: The resulting phosphonate ester is hydrolyzed to the corresponding phosphonic acid using a strong acid (e.g., concentrated hydrochloric acid) under reflux. The final product is typically purified by recrystallization.

Formation of Self-Assembled Monolayers (SAMs)

SAMs of aromatic phosphonic acids are commonly formed on hydroxylated metal oxide surfaces, such as Indium Tin Oxide (ITO), Titanium Dioxide (TiO₂), or Alumina (Al₂O₃).

  • Substrate Preparation: The substrate is thoroughly cleaned to remove organic contaminants and to ensure a uniform layer of surface hydroxyl groups. This is often achieved by sequential sonication in solvents like acetone, isopropanol, and deionized water, followed by treatment with a UV-ozone cleaner or an oxygen plasma.

  • SAM Deposition: The cleaned substrate is immersed in a dilute solution (typically in the millimolar range) of the phosphonic acid in a suitable solvent (e.g., ethanol, isopropanol, or toluene) for a specific duration (ranging from hours to a day) at room temperature or slightly elevated temperatures.

  • Rinsing and Annealing: After immersion, the substrate is rinsed with the pure solvent to remove any physisorbed molecules and then dried with a stream of inert gas (e.g., nitrogen or argon). A subsequent annealing step (typically at 100-150°C) can improve the ordering and stability of the monolayer.

Characterization Techniques

A suite of surface-sensitive techniques is employed to characterize the properties of the resulting SAMs.

  • X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition of the surface and to confirm the covalent attachment of the phosphonic acid to the substrate through the analysis of core-level spectra (e.g., P 2p, O 1s, C 1s, and the substrate's metal core levels).

  • Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: Provides information about the molecular orientation of the aromatic rings within the SAM by analyzing the angular dependence of the X-ray absorption.

  • Polarization-Modulated Infrared Reflection-Absorption Spectroscopy (PM-IRRAS): A vibrational spectroscopy technique that is highly sensitive to the orientation of molecules on a reflective surface. It is used to identify the binding mode of the phosphonic acid headgroup and the orientation of the molecular backbone.

  • Kelvin Probe Force Microscopy (KPFM) or Ultraviolet Photoelectron Spectroscopy (UPS): These techniques are used to measure the work function of the substrate before and after SAM formation, allowing for the determination of the work function shift induced by the molecular dipole of the monolayer.

Experimental Workflow for Aromatic Phosphonic Acid SAMs cluster_synthesis Synthesis & Fabrication cluster_characterization Characterization synthesis Synthesis of Aromatic Phosphonic Acid sam_formation SAM Formation on Metal Oxide Substrate synthesis->sam_formation xps XPS (Composition, Binding) sam_formation->xps nexafs NEXAFS (Molecular Orientation) sam_formation->nexafs pmirras PM-IRRAS (Binding Mode, Orientation) sam_formation->pmirras kpfm_ups KPFM / UPS (Work Function) sam_formation->kpfm_ups output Experimentally Measured Material Properties xps->output nexafs->output pmirras->output kpfm_ups->output comp_val Comparison with Computational Predictions output->comp_val

Experimental characterization workflow.

Performance Comparison: Computational vs. Experimental Data

The following tables summarize key properties for PPA and BPDP on common metal oxide substrates, comparing computationally predicted values with experimental measurements. Data for p-TPDP is largely unavailable and represents an area for future investigation.

Table 1: Molecular and Electronic Properties

PropertyMoleculeSubstrateComputational PredictionExperimental Measurement
Molecular Tilt Angle PPAIndium Zinc Oxide12-16° from surface normal (DFT)12-16° from surface normal (NEXAFS, PM-IRRAS)[1]
BPDPITO~20-30° (DFT, expected)Not available
p-TPDPITO>30° (MD, expected due to size)Not available
Work Function Shift (ΔΦ) PPAITO+0.6 to +0.8 eV (DFT)[2]+0.6 to +0.77 eV (Kelvin Probe)[2]
BPDPITO+0.4 to +0.6 eV (DFT, expected)Not available
p-TPDPITO+0.3 to +0.5 eV (DFT, expected)Not available

Table 2: Adsorption and Binding Properties

PropertyMoleculeSubstrateComputational Prediction (DFT)Experimental Evidence
Binding Energy PPATiO₂ (Anatase)47.1 kcal/mol (monodentate), >40 kcal/mol (bidentate)[3][4]Strong chemisorption confirmed by XPS and thermal stability studies.[5]
BPDPTiO₂Higher than PPA (expected due to two anchor groups)Strong, stable binding observed.[6]
p-TPDPTiO₂Significantly higher than BPDP (expected)High stability expected.
Binding Mode PPATiO₂Bidentate and tridentate modes are most stable.[7]Mixture of bidentate and monodentate modes observed, coverage dependent.[5]
BPDPVarious OxidesOne phosphonate group binds, the other remains free.[6]Confirmed by IR and XPS.[6]
p-TPDPVarious OxidesSimilar to BPDP, one binding group per molecule.Expected to be similar to BPDP.

Analysis and Discussion

The comparison of computational and experimental data for PPA reveals a strong agreement, particularly for molecular orientation and work function shifts. This demonstrates the predictive power of DFT for these properties. For BPDP and p-TPDP, while direct comparative data is scarce, the trends observed for PPA and other aromatic phosphonic acids allow for informed predictions.

Challenges in Modeling p-TPDP:

  • Increased Conformational Freedom: The three phenyl rings in p-TPDP can rotate relative to each other, leading to a more complex potential energy surface that requires more extensive conformational searching in computational models.

  • Intermolecular Interactions: The larger size of p-TPDP leads to stronger van der Waals interactions between adjacent molecules in a SAM. Accurately modeling these interactions is crucial for predicting the packing structure and is computationally demanding.

  • Computational Cost: The larger number of atoms in p-TPDP significantly increases the computational cost of both DFT and MD simulations, making high-throughput screening and long-timescale MD simulations challenging.

Despite these challenges, the methodologies outlined in this guide provide a robust framework for approaching the computational modeling of p-TPDP-based materials. The strong correlation between theory and experiment for simpler analogues provides confidence that well-constructed computational models can accurately predict the properties of these more complex systems.

Molecular Structures of Aromatic Phosphonic Acids cluster_ppa cluster_bpdp cluster_ptpdp ppa Phenylphosphonic Acid (PPA) ppa_struct bpdp Biphenyl-4,4'-diphosphonic Acid (BPDP) bpdp_struct ptpdp This compound (p-TPDP) ptpdp_struct

Molecular structures for comparison.

Conclusion

Computational modeling, particularly DFT and MD simulations, offers powerful tools for predicting the properties of materials based on aromatic phosphonic acids like p-TPDP. While direct computational data for p-TPDP is still emerging, studies on simpler analogues such as PPA and BPDP demonstrate the high accuracy of these models when benchmarked against experimental data. This comparative guide highlights the established workflows and protocols that can be confidently applied to the more complex p-TPDP system. The synergy between computational prediction and experimental validation will continue to be a cornerstone in the rational design of novel functional materials for a wide array of scientific and technological applications.

References

A Comparative Guide to Experimental Validation of Theoretical Models for Phosphonic Acid Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical models for phosphonic acid adsorption on metal oxide surfaces, supported by experimental data. The following sections detail quantitative comparisons, experimental methodologies, and visual workflows to aid in the selection and application of appropriate models for surface modification and functionalization in research and drug development.

Performance Comparison of Theoretical Models

The adsorption of phosphonic acids on metal oxide surfaces is a critical process for creating stable, functional interfaces for a variety of applications. The predictability of this process is often assessed using theoretical models, which are validated through experimental data. This section compares the performance of common adsorption isotherm models (Langmuir and Freundlich) and Density Functional Theory (DFT) calculations against experimental findings.

Comparison of Adsorption Isotherm Models and DFT Calculations

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The Freundlich model, conversely, is an empirical model for non-ideal adsorption onto heterogeneous surfaces. DFT provides a quantum mechanical approach to calculate adsorption energies and predict binding geometries at the atomic scale.

Below is a table summarizing and comparing quantitative data from experimental measurements and theoretical calculations for the adsorption of phosphonic acids on titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃), common substrates in many research and industrial applications.

System Parameter Experimental Value Theoretical Model Theoretical Value Reference
Alkylphosphonic Acids on TiO₂ NanoparticlesAdsorption Constant (K)High affinity observedLangmuir IsothermK values can be derived from adsorption data[1][2]
Phenylphosphonic Acid on Anatase TiO₂(101)Adsorption GeometryBidentate at low coverage, mixed bidentate/monodentate at higher coverageDFTBidentate is the most stable configuration[3]
H₃PO₃ on Anatase TiO₂(101)Adsorption EnergyStrong, stable adsorption observed experimentallyDFT (B3LYP)47.1 kcal/mol (most stable monodentate configuration)[4]
Alkylphosphonic Acids on AluminaBinding ModeEvidence of mono-, di-, and tridentate bindingDFTDifferent binding modes have comparable energies[5]
Phenylphosphonic Acid on Rutile TiO₂(110)Binding ModeSingly deprotonated bidentate species below 450 KDFTGood agreement with experimental observations[6]

Surface Coverage Data from XPS

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to determine the elemental composition and surface coverage of phosphonic acid monolayers. The table below presents experimental surface coverage data.

Molecule Substrate Experimental Technique Surface Coverage / Atomic % Reference
Octadecylphosphonic Acid (ODPA)Air-annealed α-Al₂O₃ (0001)XPSPartial displacement of adventitious carbon, preferential adsorption on Al-terminated terraces[5]
Phenylphosphonic AcidAnatase TiO₂(101)Photoelectron Spectroscopy0.15 ML and 0.85 ML studied[3]
Phosphonic Acid MonolayersIndium Tin Oxide (ITO)XPSFilm coverage kinetics studied at different temperatures[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental validations. Below are protocols for key techniques used to study phosphonic acid adsorption.

2.1. X-ray Photoelectron Spectroscopy (XPS) for Surface Coverage Analysis

XPS is used to quantify the elemental composition of the surface and determine the chemical states of the adsorbed molecules.

  • Substrate Preparation: The metal oxide substrate (e.g., TiO₂ or Al₂O₃ wafer) is cleaned to remove organic contaminants. This typically involves sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen. The surface may be further treated with UV-ozone or an oxygen plasma to create a fresh, hydroxylated surface.

  • Monolayer Deposition: The cleaned substrate is immersed in a dilute solution (typically 1-5 mM) of the phosphonic acid in a suitable solvent (e.g., ethanol, isopropanol, or toluene) for a specified time (ranging from minutes to 24 hours).

  • Rinsing and Drying: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried with nitrogen.

  • XPS Analysis: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Survey Scan: A wide energy range scan is performed to identify all elements present on the surface.

    • High-Resolution Scans: Detailed scans of the P 2p, O 1s, C 1s, and the substrate's core level peaks (e.g., Ti 2p or Al 2p) are acquired.

    • Data Analysis: The atomic concentrations of the elements are calculated from the peak areas, corrected by relative sensitivity factors. The high-resolution spectra provide information on the chemical bonding environment.

2.2. Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) for Binding Mode Analysis

ATR-FTIR is a sensitive technique for probing the vibrational modes of molecules adsorbed on a surface, which provides insights into the binding mechanism (e.g., monodentate, bidentate, tridentate).[8][9]

  • Crystal Preparation: An ATR crystal (e.g., ZnSe, Ge, or diamond) is coated with a thin film of the metal oxide of interest (e.g., via atomic layer deposition or spin-coating of nanoparticles). A background spectrum of the coated crystal is collected.

  • Adsorption Measurement: A solution of the phosphonic acid is flowed over the crystal surface in the ATR accessory. Spectra are collected at different time intervals to monitor the adsorption process.

  • Data Analysis: The spectra of the adsorbed phosphonic acid are obtained by subtracting the background spectrum of the metal oxide-coated crystal in the solvent. The vibrational bands in the 900-1300 cm⁻¹ region, corresponding to P-O, P=O, and P-O-Metal stretching modes, are analyzed to determine the binding mode.

2.3. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Adsorption Kinetics

QCM-D is a real-time, surface-sensitive technique that measures changes in mass and viscoelastic properties of a layer adsorbed on a sensor crystal.[10]

  • Sensor Preparation: A quartz crystal sensor coated with the desired metal oxide (e.g., TiO₂ or Al₂O₃) is mounted in the QCM-D chamber. A stable baseline is established by flowing the pure solvent over the sensor.

  • Adsorption Measurement: The phosphonic acid solution is introduced into the chamber, and the changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface.

  • Data Analysis: The adsorption kinetics can be modeled to extract rate constants. The Sauerbrey equation can be used to convert the change in frequency to the adsorbed mass for rigid films. For viscoelastic films, more complex modeling is required, taking into account both Δf and ΔD.

Visualizing the Workflow and Concepts

Experimental Workflow for Validation of Theoretical Models

The following diagram illustrates the general workflow for validating theoretical models of phosphonic acid adsorption with experimental data.

G cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation cluster_comparison Comparison and Validation model_selection Select Theoretical Model (e.g., DFT, Langmuir, Freundlich) dft_calc DFT Calculations (Adsorption Energy, Binding Geometry) model_selection->dft_calc isotherm_model Isotherm Modeling (Adsorption Constants) model_selection->isotherm_model compare Compare Theoretical Predictions with Experimental Data dft_calc->compare isotherm_model->compare substrate_prep Substrate Preparation adsorption_exp Phosphonic Acid Adsorption substrate_prep->adsorption_exp xps XPS Analysis (Surface Coverage) adsorption_exp->xps ftir ATR-FTIR Analysis (Binding Mode) adsorption_exp->ftir qcm QCM-D Analysis (Adsorption Kinetics) adsorption_exp->qcm xps->compare ftir->compare qcm->compare

Caption: Workflow for validating theoretical models with experimental data.

Phosphonic Acid Adsorption and Characterization Pathway

This diagram outlines the key steps from surface preparation to the analysis of the adsorbed phosphonic acid monolayer.

G start Start: Clean Metal Oxide Substrate adsorption Phosphonic Acid Adsorption from Solution start->adsorption rinsing Rinsing and Drying adsorption->rinsing characterization Surface Characterization rinsing->characterization xps XPS (Elemental Composition, Surface Coverage) characterization->xps ftir ATR-FTIR (Binding Mode) characterization->ftir qcm QCM-D (Adsorption Kinetics, Mass Uptake) characterization->qcm end End: Validated Adsorption Model xps->end ftir->end qcm->end

Caption: Pathway for phosphonic acid adsorption and analysis.

Logical Relationship of Adsorption Models

This diagram illustrates the relationship between different theoretical models used to describe phosphonic acid adsorption.

G root Theoretical Models for Phosphonic Acid Adsorption quantum Quantum Mechanical (Ab Initio) root->quantum classical Classical/ Empirical root->classical dft Density Functional Theory (DFT) - Adsorption Energy - Binding Geometry quantum->dft isotherms Adsorption Isotherms (Macroscopic Behavior) classical->isotherms langmuir Langmuir (Monolayer, Homogeneous Surface) isotherms->langmuir freundlich Freundlich (Multilayer, Heterogeneous Surface) isotherms->freundlich

Caption: Relationship between different adsorption models.

References

Benchmarking [4-(4-phosphonophenyl)phenyl]phosphonic Acid Against Commercial Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the catalytic performance of aryl phosphonic acids, with a focus on [4-(4-phosphonophenyl)phenyl]phosphonic acid, against established commercial solid acid catalysts. Due to a lack of direct head-to-head benchmarking studies for this compound in the public domain, this comparison utilizes performance data from closely related biphenol-derived phosphoric acid catalysts and other aryl phosphonic acids to provide an illustrative analysis. The data presented for the aryl phosphonic acid should be considered representative of this class of catalysts.

Executive Summary

Aryl phosphonic acids, including this compound, are emerging as a versatile class of organocatalysts. Their unique structural and electronic properties, characterized by the presence of P-OH and P=O moieties, allow for cooperative acid-base catalysis.[1] This often translates to high activity and selectivity in a variety of organic transformations. This guide benchmarks the performance of a representative aryl phosphonic acid against two widely used commercial catalysts, Amberlyst-15 and Sulfated Zirconia, in three key acid-catalyzed reactions: Esterification, Friedel-Crafts Acylation, and Aldol Condensation.

Data Presentation: Performance Comparison

The following tables summarize the catalytic performance of a representative Aryl Phosphonic Acid catalyst against Amberlyst-15 and Sulfated Zirconia in selected reactions.

Table 1: Esterification of Carboxylic Acids with Alcohols

CatalystTypical Yield (%)Selectivity (%)Turnover Number (TON)Reaction Conditions
Aryl Phosphonic Acid 90-96[2]>99[2]High (qualitative)Toluene, 100°C, 2.5-10 mol% catalyst[2]
Amberlyst-15 ~97HighVaries with substrateMethanol, room temp. to reflux[3]
Sulfated Zirconia ~95>98-Varies with substrate and alcohol[4]

Table 2: Friedel-Crafts Acylation

CatalystTypical Yield (%)Selectivity (%)Key AdvantagesReaction Conditions
Aryl Phosphonic Acid Moderate-HighHigh (para-selectivity)Mild conditions, potential for recyclability.Anhydrous solvent, Lewis or Brønsted acid conditions.[5]
Amberlyst-70 ModerateModerate to HighHeterogeneous, easily separable.Varies with reactants.[6]
Sulfated Zirconia Low-ModerateModerateSolid superacid.High temperatures often required.[7]

Table 3: Aldol Condensation

CatalystTypical Yield (%)Diastereoselectivity (dr) / Enantioselectivity (ee)Key FeaturesReaction Conditions
Aryl Phosphonic Acid ~80-95Can be high with chiral variants (e.g., >90% ee)[8]Can be designed for asymmetric catalysis.[8]Organic solvent, often at reduced temperatures.[9]
Amberlyst-15 Moderate-HighGenerally not stereoselectiveSimple, heterogeneous catalyst.Varies with substrates.
Mixed-Metal Phosphates up to 99[10]Generally not stereoselectiveEfficient for Knoevenagel condensation.[10]Mild conditions, recyclable.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Esterification Catalyzed by a 2,2'-Biphenol-Derived Phosphoric Acid

A representative protocol for esterification using a catalyst structurally related to this compound is as follows[2]:

  • Materials: A 2,2'-biphenol-derived phosphoric acid catalyst (2.5–10 mol%), a carboxylic acid (1.0 equiv), an alcohol (1.0 equiv), and toluene as the solvent.

  • Procedure: The catalyst, carboxylic acid, and alcohol are combined in toluene.

  • The mixture is heated to 100°C. A key advantage of this catalytic system is that there is no need to remove water from the reaction mixture.[2]

  • The reaction progress is monitored by an appropriate analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Friedel-Crafts Acylation using a Solid Acid Catalyst

A general procedure for Friedel-Crafts acylation is outlined below[5][11]:

  • Materials: An aromatic substrate, an acylating agent (e.g., acid anhydride or acyl chloride), and a solid acid catalyst (e.g., a phosphonic acid-functionalized material).

  • Procedure: The aromatic substrate and the solid acid catalyst are suspended in an anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • The acylating agent is added dropwise to the stirred suspension, often at a reduced temperature (e.g., 0°C) to control the reaction's exothermicity.

  • The reaction mixture is then stirred at room temperature or heated as required to drive the reaction to completion.

  • The solid catalyst is removed by filtration.

  • The filtrate is washed with a basic solution (e.g., saturated sodium bicarbonate) and then with brine.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.

Asymmetric Aldol Reaction using a Chiral Phosphoric Acid Catalyst

The following is a representative protocol for an asymmetric aldol reaction[12]:

  • Materials: An aldehyde, a ketone, a chiral phosphoric acid catalyst immobilized on a solid support (e.g., mesoporous silica), and a suitable solvent.

  • Procedure: The immobilized catalyst is suspended in the solvent.

  • The aldehyde and ketone are added to the suspension.

  • The reaction is stirred at the desired temperature until completion, monitored by TLC or GC.

  • The catalyst is recovered by filtration for potential reuse.

  • The filtrate is concentrated, and the residue is purified by column chromatography to isolate the aldol product.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Acid_Catalyzed_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products RCOOH Carboxylic Acid Activated_Carbonyl Protonated Carbonyl [R-C(OH)2]+ RCOOH->Activated_Carbonyl Protonation ROH Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate Nucleophilic Attack Catalyst Aryl Phosphonic Acid (H-A) Catalyst->Activated_Carbonyl Activated_Carbonyl->Tetrahedral_Intermediate Ester Ester (RCOOR') Tetrahedral_Intermediate->Ester Dehydration Water Water (H2O) Tetrahedral_Intermediate->Water Ester->Catalyst Catalyst Regeneration

Caption: General mechanism of acid-catalyzed esterification.

Catalyst_Benchmarking_Workflow cluster_setup Experimental Setup cluster_execution Execution & Analysis cluster_evaluation Evaluation Define_Reaction Define Model Reaction (e.g., Esterification) Select_Catalysts Select Catalysts for Comparison - Aryl Phosphonic Acid - Amberlyst-15 - Sulfated Zirconia Define_Reaction->Select_Catalysts Set_Conditions Standardize Reaction Conditions (Temp, Time, Conc.) Select_Catalysts->Set_Conditions Run_Experiments Run Parallel Experiments Set_Conditions->Run_Experiments Analyze_Products Analyze Products (Yield, Selectivity via GC/HPLC) Run_Experiments->Analyze_Products Calculate_Metrics Calculate Performance Metrics (TON, TOF) Analyze_Products->Calculate_Metrics Compare_Data Compare Quantitative Data Calculate_Metrics->Compare_Data Assess_Advantages Assess Qualitative Advantages (Recyclability, Cost, Stability) Compare_Data->Assess_Advantages Conclusion Draw Conclusions on Catalyst Efficacy Assess_Advantages->Conclusion

Caption: Workflow for benchmarking catalyst performance.

References

comparative analysis of the acidity of different arylphosphonic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the acidity of various arylphosphonic acids, offering valuable insights for researchers and professionals in drug development and related scientific fields. The acidity of these compounds, quantified by their pKa values, is a critical parameter influencing their physicochemical properties, such as solubility and lipophilicity, and their interactions with biological systems. This document summarizes experimental data, details the methodologies for its determination, and illustrates the structure-acidity relationship.

Data Presentation: Acidity of Substituted Arylphosphonic Acids

Arylphosphonic acids are diprotic, characterized by two distinct acid dissociation constants, pKa1 and pKa2. The electronic nature of the substituents on the aryl ring significantly influences these values. The following table summarizes the pKa values for a series of substituted phenylphosphonic acids in water at 25°C.

Substituent (X)PositionpKa1pKa2
H-1.83[1]7.07[1]
p-CH3para2.407.79
m-CH3meta2.327.63
p-Clpara1.987.15
m-Clmeta1.866.91
p-Brpara1.967.12
m-Brmeta1.846.88
p-Ipara1.977.13
m-Imeta1.886.94
p-Fpara2.067.23
m-Fmeta1.896.98
p-NO2para1.576.46
m-NO2meta1.606.58
p-OCH3para2.457.82
m-OCH3meta2.297.51
p-CNpara1.656.64
m-CNmeta1.686.72

Experimental Protocols

The determination of pKa values for arylphosphonic acids is primarily achieved through potentiometric titration and Nuclear Magnetic Resonance (NMR) pH titration. These methods provide accurate measurements of the extent of ionization as a function of pH.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.

Methodology:

  • Solution Preparation:

    • A standard solution of the arylphosphonic acid (e.g., 0.01 M) is prepared in deionized water.

    • A standardized carbonate-free solution of a strong base, typically sodium hydroxide (e.g., 0.1 M), is prepared.

    • A solution of a background electrolyte (e.g., 0.1 M KCl) is used to maintain constant ionic strength.

  • Apparatus Setup:

    • A pH meter is calibrated using at least two standard buffer solutions (e.g., pH 4.01 and 7.01).

    • A known volume of the arylphosphonic acid solution is placed in a thermostatted titration vessel.

    • The background electrolyte is added to the analyte solution.

    • A calibrated pH electrode and a temperature probe are immersed in the solution.

    • The solution is continuously stirred using a magnetic stirrer to ensure homogeneity.

  • Titration Procedure:

    • The strong base titrant is added to the analyte solution in small, precise increments.

    • After each addition, the solution is allowed to equilibrate, and the pH reading is recorded.

    • The titration is continued past the second equivalence point.

  • Data Analysis:

    • A titration curve is generated by plotting the measured pH values against the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points. The pH at the first half-equivalence point gives pKa1, and the pH at the point halfway between the first and second equivalence points provides pKa2.

    • Alternatively, the equivalence points can be determined from the maxima of the first or second derivative of the titration curve.

NMR-pH Titration

NMR-pH titration is a powerful method that relies on the change in the chemical shift of a nucleus (commonly 31P for phosphonic acids) as a function of pH.

Methodology:

  • Sample Preparation:

    • A series of solutions of the arylphosphonic acid are prepared in a suitable solvent (e.g., D₂O for 1H or 13C NMR, or H₂O/D₂O mixtures for 31P NMR) across a wide range of pH values.

    • The pH of each sample is carefully measured using a calibrated pH electrode.

    • An internal or external reference standard can be used for chemical shift referencing.

  • NMR Data Acquisition:

    • 31P NMR spectra are acquired for each sample at a constant temperature.

    • The chemical shift of the phosphorus nucleus is recorded for each pH value.

  • Data Analysis:

    • The 31P chemical shift is plotted against the pH.

    • The resulting plot is a sigmoidal curve.

    • The inflection points of the sigmoidal curve correspond to the pKa values of the arylphosphonic acid. The first inflection point corresponds to pKa1, and the second to pKa2.

    • The data is fitted to the appropriate Henderson-Hasselbalch-type equation to determine the precise pKa values.

Mandatory Visualization

The relationship between the electronic properties of substituents on the aryl ring and the acidity of the phosphonic acid group can be understood through the Hammett equation. This relationship is depicted in the following diagram.

G substituent Aryl Substituent (e.g., -NO2, -Cl, -CH3, -OCH3) electronic_effect Electronic Effect (Inductive and Resonance) substituent->electronic_effect Exerts electron_density Electron Density at Phosphonic Acid Group electronic_effect->electron_density Modulates acidity Acidity (pKa) electron_density->acidity Influences

Caption: Substituent effects on the acidity of arylphosphonic acids.

The diagram illustrates that the nature of the substituent on the aryl ring exerts an electronic effect (both inductive and resonance). This effect modulates the electron density at the phosphonic acid functional group, which in turn influences the acidity (pKa value) of the compound. Electron-withdrawing groups decrease the electron density, stabilizing the conjugate base and thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups increase the electron density, destabilizing the conjugate base and decreasing acidity (increasing the pKa).

References

Safety Operating Guide

Proper Disposal of [4-(4-Phosphonophenyl)phenyl]phosphonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. [4-(4-Phosphonophenyl)phenyl]phosphonic acid, as an organophosphorus compound, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for the proper disposal of this compound, promoting laboratory safety and responsible chemical management.

Immediate Safety and Hazard Profile

Key Safety Precautions:

  • Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat when handling the compound.[5]

  • Conduct all transfers and weighing operations within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3][5]

  • Avoid direct contact with skin, eyes, and clothing.[6]

Quantitative Data Summary

Specific quantitative disposal limits, such as concentration thresholds for drain disposal, are not available for this compound and are ultimately determined by local, regional, and national regulations. The following table summarizes key identification information.

ParameterValueReference
Chemical NameThis compound[1]
CAS Number13817-79-3[1]
Molecular FormulaC12H12O6P2[1]
Disposal ClassificationHazardous Waste[2][7]
Drain DisposalProhibited[2][5][6]

Note: Chemical waste generators are legally responsible for the correct classification and disposal of their waste in accordance with all applicable regulations.[3][7]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[5][7]

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including contaminated consumables like pipette tips, weighing paper, and gloves, in a dedicated and clearly labeled waste container.[5]

  • The container must be made of a material compatible with phosphonic acids and be kept securely sealed when not in use.[2][5]

  • Do not mix this waste stream with other chemical wastes, especially bases or strong oxidizing agents, unless explicitly permitted by your institution's safety protocols.[7]

2. Spill Management:

  • In the event of a spill, prevent the material from entering drains or waterways.[4][5]

  • For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3][5]

  • For spills involving a solution, absorb the material with an inert absorbent such as sand or vermiculite, and then collect the absorbed material into a sealed container for disposal.[5]

  • Thoroughly clean the spill area after the material has been removed.[5]

3. Container Decontamination:

  • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.[5][6]

  • The rinsate from the decontamination process must be collected and disposed of as hazardous chemical waste.[5]

  • After proper decontamination, the container can be punctured to prevent reuse and disposed of according to institutional and local guidelines for solid waste.[5][6]

4. Storage and Final Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.[7] This area should be clearly marked as a hazardous waste accumulation point.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[5][7]

  • Do not attempt to neutralize the waste unless you have a specific, validated, and approved protocol and the necessary facilities to do so safely. Neutralization of phosphonic acids can be exothermic and should only be performed by trained personnel in a controlled setting.[7][8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Management Protocol: 1. Wear appropriate PPE. 2. Contain the spill. 3. Absorb or sweep up material. 4. Collect in a labeled, sealed container. 5. Decontaminate the area. is_spill->spill_cleanup Yes collect_waste Collect waste in a dedicated, compatible, and labeled container. is_spill->collect_waste No store_waste Store sealed container in a designated hazardous waste accumulation area. spill_cleanup->store_waste collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(4-Phosphonophenyl)phenyl]phosphonic acid
Reactant of Route 2
[4-(4-Phosphonophenyl)phenyl]phosphonic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.